Fmoc-Homoserine lactone
Description
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S)-2-oxooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-18-17(9-10-23-18)20-19(22)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,20,22)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPJFGZZHSVGJF-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164201 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116857-07-9 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116857-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fmoc-Homoserine Lactone
An In-Depth Technical Guide to Fmoc-Homoserine Lactone: Structure, Synthesis, and Applications
This compound is a synthetic amino acid derivative that holds a strategic position at the intersection of peptide chemistry and chemical biology. Its structure comprises two key functional components: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and a C-terminal homoserine lactone ring system. This unique architecture makes it an invaluable tool for researchers, particularly in the fields of drug development and the study of bacterial communication.
The Fmoc group is a base-labile protecting group, central to the most widely used strategy in modern solid-phase peptide synthesis (SPPS).[1][2] Its stability under acidic conditions and clean removal with a mild base like piperidine allows for the sequential and controlled assembly of amino acids into complex peptide chains.[3] The homoserine lactone moiety, on the other hand, is the core structural feature of N-acyl homoserine lactones (AHLs), a class of signaling molecules that bacteria use to communicate and coordinate group behaviors in a process known as quorum sensing (QS).[4][5]
By providing a stable, Fmoc-protected version of the homoserine lactone core, this reagent empowers scientists to construct sophisticated molecular tools. It serves as a critical building block for synthesizing peptide-based probes to investigate quorum sensing pathways, developing novel peptidomimetics, and creating potential therapeutic agents designed to disrupt bacterial virulence.[6][7]
Physicochemical Properties and Structural Characterization
The precise identity and purity of this compound are paramount for its successful application in synthesis. Its core structure, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-homoserine lactone, is characterized by the fusion of the planar fluorenyl group with the chiral five-membered lactone ring.
Core Chemical Structure
The molecule's IUPAC name is (9H-fluoren-9-yl)methyl N-[(3S)-2-oxooxolan-3-yl]carbamate. The structure consists of:
-
Homoserine Lactone Core: A five-membered ring (γ-butyrolactone) with an amino group at the alpha-carbon (position 3 of the oxolan-2-one ring).[8] This cyclic structure is formed from the intramolecular cyclization of homoserine.
-
Fmoc Protecting Group: Attached to the alpha-amino group via a carbamate linkage. This group is fundamental to its use in Fmoc-SPPS, preventing unwanted reactions at the N-terminus during peptide chain elongation.[1]
Quantitative Data Summary
A summary of the key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 116857-07-9 | [9][10] |
| Molecular Formula | C₁₉H₁₇NO₄ | [9][10] |
| Molecular Weight | 323.34 g/mol | [9] |
| Purity (Typical) | ≥95% (HPLC) | |
| Appearance | White to off-white powder/solid | [11] |
Analytical Validation
To ensure the integrity of any synthesis utilizing this building block, rigorous analytical characterization is essential. The self-validating nature of a well-defined protocol relies on confirming the identity and purity of starting materials.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of Fmoc-amino acid derivatives. A sharp, symmetrical peak at the expected retention time indicates a high-purity sample.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the compound, providing definitive structural confirmation.[12]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method to monitor reaction progress and assess purity, often used in conjunction with HPLC.[13]
Experimental Protocols: Synthesis and Application
The primary application of this compound is its incorporation into peptide chains via Fmoc solid-phase peptide synthesis (SPPS). The following protocol details this process, emphasizing the causality behind each step.
Workflow: Incorporation of this compound via Fmoc-SPPS
This workflow outlines the addition of an this compound residue to a growing peptide chain anchored to a solid support (resin).
Caption: Automated cycle for incorporating this compound in SPPS.
Detailed Step-by-Step Methodology
Objective: To couple this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine group
-
This compound
-
Solvents: N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Deprotection Reagent: 20% (v/v) piperidine in DMF
-
Activation Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, IPA
Protocol:
-
Resin Swelling: The peptide-resin is first swollen in DMF for 30 minutes to ensure all reactive sites are accessible within the polymer matrix. This is critical for efficient diffusion of reagents.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3-5 minutes. Drain.
-
Add a second portion of the deprotection solution and agitate for 15-20 minutes. The Fmoc group is cleaved via a β-elimination mechanism, which requires this two-step process to go to completion. The liberated dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be used to monitor reaction progress in automated synthesizers.[2]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents. A typical wash cycle is 3-5 times with DMF, followed by 3 times with IPA, and finally 3 times with DMF.
-
-
Coupling Reaction:
-
In a separate vessel, pre-activate the this compound. Dissolve this compound (3-5 equivalents relative to the resin's functional capacity), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in a minimal amount of DMF.
-
Causality: HBTU is an efficient coupling reagent that converts the carboxylic acid of the Fmoc-amino acid into a highly reactive HOBt-ester, susceptible to nucleophilic attack by the resin's free amine. DIPEA acts as a non-nucleophilic base to facilitate this activation and neutralize any generated acids.
-
Allow the activation mixture to stand for 2-5 minutes, then add it to the washed, deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction. This step is a self-validating checkpoint.
-
If the test is positive, the coupling step may be repeated.
-
Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next cycle of deprotection and coupling to elongate the peptide chain further.
Core Applications in Scientific Research
Probing Bacterial Quorum Sensing
Many Gram-negative bacteria utilize N-acyl homoserine lactones (AHLs) to regulate virulence, biofilm formation, and antibiotic production.[14][15] These signaling molecules consist of a homoserine lactone ring attached to an acyl chain of varying length and modification.[5][16] this compound is a foundational reagent for synthesizing molecular probes and inhibitors to dissect and manipulate these communication networks.
Researchers can couple various fatty acids or other moieties to the deprotected amine of homoserine lactone (after cleavage from a resin) to create a library of synthetic AHL analogues.[17][18] These analogues can be used to:
-
Activate or inhibit the LuxR-type transcriptional regulators that bind to native AHLs.[19]
-
Study the structural requirements for receptor binding and signal transduction.
-
Develop "quorum quenching" strategies to attenuate bacterial pathogenicity without exerting selective pressure for antibiotic resistance.[4]
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- 19. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Fmoc-Homoserine Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-L-homoserine lactone, commonly referred to as Fmoc-Homoserine lactone, is a valuable building block in synthetic chemistry. Its structural motif is central to a class of signaling molecules known as N-acyl homoserine lactones (AHLs), which are pivotal in bacterial quorum sensing.[1][2] This intercellular communication system regulates a variety of bacterial behaviors, including biofilm formation and virulence factor production, making AHLs and their analogs significant targets in the development of novel anti-infective agents. The Fmoc-protected lactone provides a versatile scaffold for the synthesis of diverse AHL analogs and other bioactive molecules.
This technical guide presents a comprehensive overview of the synthetic pathway to this compound, beginning from the commercially available N-α-Fmoc-O-trityl-L-homoserine. The narrative emphasizes the chemical principles underpinning the strategic choices in this synthesis, providing detailed, field-proven protocols for each stage.
Synthesis Strategy: A Two-Step Approach from a Protected Precursor
The most common and efficient pathway to this compound involves a two-step process starting from N-α-Fmoc-O-trityl-L-homoserine (Fmoc-Hse(Trt)-OH). This strategy is predicated on the orthogonal protection of the functional groups of L-homoserine: the α-amino group is protected by the base-labile Fmoc group, and the side-chain hydroxyl group is protected by the acid-labile trityl (Trt) group.[3]
The synthesis unfolds as follows:
-
Selective Deprotection: The acid-labile trityl group is selectively cleaved from the side-chain hydroxyl group, yielding N-α-Fmoc-L-homoserine.
-
Intramolecular Cyclization: The newly liberated hydroxyl group undergoes an intramolecular esterification with the carboxylic acid moiety to form the stable five-membered γ-butyrolactone ring.
This approach offers excellent control over the chemical transformations, ensuring high yields and purity of the final product.
PART 1: Selective Deprotection of the Trityl Group
Chemical Principles and Rationale
The trityl (triphenylmethyl) group is a bulky ether-based protecting group prized for its high acid lability. It can be removed under very mild acidic conditions that leave the Fmoc group and the integrity of the amino acid backbone intact.[3] A dilute solution of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM) is the reagent of choice for this transformation.[3] The addition of a scavenger, such as triisopropylsilane (TIS), is crucial to prevent the re-attachment of the liberated trityl cation to the unprotected hydroxyl group or other nucleophilic sites.
Experimental Protocol: Deprotection of Fmoc-Hse(Trt)-OH
-
Dissolution: Dissolve Fmoc-Hse(Trt)-OH (1.0 equivalent) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: To the solution, add triisopropylsilane (TIS) (1.2 equivalents).
-
Deprotection Reaction: Cool the flask in an ice bath (0 °C). Add a solution of 1% trifluoroacetic acid (TFA) in DCM dropwise over 5 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 with 1% acetic acid). The product, Fmoc-L-homoserine, will have a lower Rf value than the starting material. The reaction is typically complete within 30-60 minutes.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude N-α-Fmoc-L-homoserine is a viscous oil or foam and is typically used in the next step without further purification.
PART 2: Intramolecular Cyclization to this compound
Chemical Principles and Rationale
The formation of the lactone ring is an intramolecular esterification reaction. To facilitate this, a coupling agent is required to activate the carboxylic acid. The Steglich esterification, which employs a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), is an exceptionally mild and efficient method for this purpose.[4][5]
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[5] DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium species.[5] This intermediate is then readily attacked by the intramolecular hydroxyl group to form the stable lactone ring, releasing dicyclohexylurea (DCU) as a byproduct.[5][6]
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocol: Lactonization of N-α-Fmoc-L-homoserine
-
Reaction Setup: Dissolve the crude N-α-Fmoc-L-homoserine from the previous step in anhydrous DCM to a concentration of approximately 0.05 M. Add a catalytic amount of DMAP (0.1 equivalents).
-
Coupling Reaction: Cool the solution to 0 °C in an ice bath and add DCC (1.1 equivalents) in one portion. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Byproduct Removal: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite® to remove the DCU.[6] Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
PART 3: Purification and Characterization
Purification by Flash Chromatography
The crude this compound is typically purified by flash column chromatography on silica gel.[7][8]
Purification Protocol
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by TLC analysis.
-
Procedure:
-
Dissolve the crude product in a minimal amount of DCM.
-
Load the solution onto the silica gel column.
-
Elute with the chosen solvent system.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain this compound as a white solid.
-
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.8 ppm, aliphatic protons ~4.2-4.5 ppm), and the homoserine lactone moiety (α-proton, β- and γ-protons). |
| ¹³C NMR | Resonances corresponding to the carbonyl of the lactone, the carbamate of the Fmoc group, and the aromatic and aliphatic carbons of the entire molecule. |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of this compound. |
Note: Precise chemical shifts in NMR are solvent-dependent. The provided information is a general guide.[9][10][11]
Visualizing the Synthesis Pathway
Caption: Chemical transformation from Fmoc-Hse(Trt)-OH to this compound.
Conclusion
The synthesis of this compound from its O-trityl protected precursor is a robust and reliable process. The strategic use of orthogonal protecting groups allows for a clean and high-yielding transformation in two distinct steps: acid-catalyzed deprotection followed by carbodiimide-mediated intramolecular cyclization. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to synthesize this valuable building block for applications in medicinal chemistry and chemical biology, particularly in the exploration of quorum sensing modulation.
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Wiley-VCH. (2008). Supporting Information. Wiley Online Library. [Link]
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Moon, H. S. (2004). Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry. Archives of Pharmacal Research, 27(1), 25–30. [Link]
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SciSpace. (n.d.). 1H and 13C NMR of Synthetic Macrocyclic Lactones and Their Precursors. SciSpace. [Link]
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Phenomenex. (2019). Flash Purification Methodology for Synthetic Peptides. Phenomenex. [Link]
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Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
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Shaw, P. D., Ping, G., Daly, S. L., Cha, C., Cronan, J. E. Jr., Rinehart, K. L., & Farrand, S. K. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036–6041. [Link]
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Marquardt, F., Lange, J., Jeschenko, P., Mommer, S., & Keul, H. (2019). Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. Polymers, 11(1), 130. [Link]
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Metanis, N., Keinan, E., & Dawson, P. E. (2010). OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. Israel Journal of Chemistry, 50(5-6), 652–659. [Link]
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Giraud, E., et al. (2024). Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution. Analytical and Bioanalytical Chemistry. [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
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Gfeller, A., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. Journal of Proteome Research, 21(3), 635–642. [Link]
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Camarero, J. A., Hackel, B. J., de Yoreo, J. J., & Mitchell, A. R. (2004). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. The Journal of Organic Chemistry, 69(12), 4145–4151. [Link]
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Gould, T. A., Schweizer, H. P., & Churchill, M. E. A. (2004). Specificity of acyl-homoserine lactone synthases examined by mass spectrometry. Journal of Bacteriology, 186(22), 7755–7758. [Link]
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Andrade, C. K. Z., Rocha, R. O., Vercillo, O. E., Silva, W. A., & Matos, R. A. F. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Synlett, 2003(15), 2351–2352. [Link]
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Deboves, H. J. C., Montalbetti, C. A. G. N., & Jackson, R. F. W. (2001). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (15), 1876–1884. [Link]
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A Senior Application Scientist's Technical Guide to Fmoc-Homoserine Lactone
Abstract
This technical guide provides an in-depth exploration of Nα-(9-Fluorenylmethoxycarbonyl)-L-homoserine lactone (Fmoc-Homoserine lactone), a versatile building block in modern chemical biology and drug discovery. The document outlines its core physicochemical properties, provides detailed protocols for its synthesis and application, and offers expert insights into its strategic use. Primarily targeting researchers in peptide chemistry and quorum sensing, this guide explains the causality behind experimental choices, ensuring a robust understanding of how to leverage this reagent's unique characteristics. Key applications, including its use as a non-canonical amino acid in Solid-Phase Peptide Synthesis (SPPS) for creating peptides with novel functionalities and its role as a scaffold for developing modulators of bacterial quorum sensing, are discussed in detail.
Introduction
In the landscape of chemical biology, the ability to synthesize molecules that mimic or intercept biological signaling pathways is paramount. One of the most fascinating examples of bacterial communication is quorum sensing (QS), a process where bacteria coordinate gene expression based on population density.[1] This cell-to-cell communication is mediated by small signaling molecules, and in many Gram-negative bacteria, the key autoinducers are N-acyl homoserine lactones (AHLs).[1][2][3] AHLs share a common homoserine lactone (HSL) ring but differ in the length and modification of their N-acyl side chain, which dictates their specificity.[2][4][5]
The study and manipulation of QS pathways have opened promising avenues for the development of novel anti-virulence therapies that disrupt bacterial communication without exerting bactericidal pressure, thereby reducing the risk of resistance.[6] Central to this effort is the synthesis of AHL analogs and probes to study QS receptors or inhibit the QS system.[7][8]
This is where this compound emerges as a critical research tool. By combining the essential homoserine lactone core with the fluorenylmethyloxycarbonyl (Fmoc) protecting group, this reagent becomes an ideal building block for Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides a stable, base-labile protecting group for the α-amino function, allowing for the stepwise, controlled assembly of peptide chains.[9][10][11] The incorporation of this compound into a peptide sequence introduces the HSL moiety, which can then be acylated on-resin or post-synthesis to generate a vast library of AHL analogs or peptide-AHL conjugates. Furthermore, the lactone ring itself is a reactive handle that can be opened by nucleophiles to create diverse side-chain functionalities, dramatically expanding its utility beyond quorum sensing research.
This guide serves as a comprehensive resource for researchers, providing the foundational knowledge and practical protocols necessary to effectively utilize this compound in their work.
Section 1: Physicochemical Properties and Characterization
A thorough understanding of a reagent's properties is the bedrock of successful and reproducible research. This compound is a stable, crystalline solid under standard conditions, but its handling, storage, and reactivity are governed by its chemical nature.
1.1 Stability and Storage
The stability of this compound is primarily influenced by the integrity of the lactone ring. This five-membered ring is susceptible to hydrolysis, particularly under alkaline pH conditions and at elevated temperatures, which opens the ring to form N-Fmoc-L-homoserine.[12][13] This process is often reversible upon acidification.[13]
-
Expert Insight: For long-term stability, this compound powder should be stored at -20°C in a desiccated environment. Stock solutions should be prepared fresh in a high-purity, anhydrous aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Avoid using primary alcohols like methanol or ethanol for long-term storage, as they can slowly promote lactone ring opening.[14][15] Aqueous solutions are not recommended for storage.[14][15]
1.2 Solubility
The large, nonpolar Fmoc group dominates the solubility profile of the molecule, rendering it highly soluble in common organic solvents used in peptide synthesis.
-
Expert Insight: In our experience, this compound readily dissolves in DMF and N-Methyl-2-pyrrolidone (NMP) at the concentrations required for SPPS coupling reactions (typically 0.2–0.5 M). It also shows good solubility in DMSO and Dichloromethane (DCM). Most Fmoc-protected amino acids are highly soluble (>0.9 M) in the green solvent PolarClean.[16]
1.3 Data Summary
The following table summarizes the key quantitative data for Fmoc-L-Homoserine lactone.
| Property | Value | Source/Comment |
| Chemical Formula | C19H17NO5 | Calculated |
| Molecular Weight | 351.35 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Common observation |
| Storage Temperature | -20°C | Recommended for long-term stability[14][15][17] |
| Solubility | Soluble in DMF, DMSO, NMP | [14][18] |
| Purity (Typical) | ≥98% (HPLC) | Standard for SPPS-grade reagents |
Section 2: Synthesis and Purification Strategies
While this compound is commercially available, understanding its synthesis provides valuable insight into potential impurities and quality control. The most common laboratory-scale synthesis starts from a readily available precursor, L-Homoserine lactone.
The overall strategy involves the protection of the α-amino group of L-Homoserine lactone with the Fmoc group. The key is to perform this reaction under conditions that do not compromise the integrity of the lactone ring.
2.1 Representative Synthesis Protocol
This protocol describes a standard method for the N-protection of L-Homoserine lactone.
Step 1: Reaction Setup
-
Dissolve L-Homoserine lactone hydrobromide (or hydrochloride) (1 equivalent) in a mixture of water and a suitable organic solvent like dioxane or acetone.
-
Cool the solution to 0°C in an ice bath.
-
Add a base, such as sodium bicarbonate or triethylamine (2.5-3 equivalents), to neutralize the salt and create the basic conditions required for the reaction.
Step 2: Fmoc Protection
-
While stirring vigorously at 0°C, slowly add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents) dissolved in dioxane or acetone.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Step 3: Work-up and Extraction
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.
-
Acidify the aqueous layer to a pH of ~2-3 with cold 1N HCl. The Fmoc-protected product will precipitate as a white solid.
-
Extract the product into an organic solvent like ethyl acetate (3x).
Step 4: Purification
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
2.2 Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Section 3: Core Applications in Research and Development
The true power of this compound lies in its application as a versatile building block. Its bifunctional nature—an Fmoc-protected amine for peptide synthesis and a reactive lactone ring—enables multiple advanced synthetic strategies.
3.1 Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into peptide sequences like any other standard Fmoc-protected amino acid using automated or manual synthesizers.[9][19] This allows for the precise placement of the homoserine lactone moiety within a peptide chain.
Causality Behind the Method: The Fmoc/tBu strategy is ideal because the repeated base-mediated deprotection of the Fmoc group with piperidine is mild and orthogonal to the acid-labile side-chain protecting groups and the final cleavage from the resin, which typically uses strong acid like trifluoroacetic acid (TFA).[10][20] The lactone ring is stable to both these standard SPPS conditions.
Post-Synthesis Modification: The real utility comes after incorporation. The lactone ring is an electrophilic handle that can be attacked by various nucleophiles. For example, by treating the peptide-resin with an amine, the lactone ring can be opened to form a stable amide bond, resulting in a homoserine derivative with a custom side chain. This allows for the creation of peptide libraries with diverse functionalities from a single, common precursor sequence.
Caption: Workflow for SPPS incorporation and on-resin modification.
3.2 Quorum Sensing Research
This compound is a cornerstone for the synthesis of AHL analogs used to study bacterial quorum sensing.[2][6]
Synthesis of AHL Probes and Inhibitors: Researchers can synthesize a peptide-bound AHL or cleave the this compound from the resin and then acylate the free amine in solution. More commonly, the Fmoc group is removed while the HSL is still attached to the resin, and the acylation is performed on the solid support before final cleavage. This allows for the rapid synthesis of libraries of AHLs with varying acyl chains to probe the specificity of LuxR-type receptors or to identify potent quorum sensing inhibitors.[7][8]
Why this is effective: By systematically modifying the acyl chain—varying its length, saturation, and substitutions—one can map the structure-activity relationship (SAR) of a specific QS receptor.[2][7] This is a classic medicinal chemistry approach to developing potent and selective modulators. Small changes in the acyl chain can dramatically alter the activity of the molecule, converting an agonist into an antagonist.[2][7]
Caption: this compound as a precursor for AHL analog synthesis.
Section 4: Key Experimental Protocols - A Practical Guide
The following protocols are designed to be self-validating systems, with built-in checks and expert advice to ensure success.
Protocol 4.1: Automated Solid-Phase Peptide Synthesis using this compound
Objective: To incorporate this compound into a peptide sequence on an automated synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
SPPS-grade DMF
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Fmoc-amino acids (including this compound), 0.2 M solution in DMF
-
Activator: HBTU (0.5 M in DMF) or HATU (0.5 M in DMF)[19]
-
Base: N,N-Diisopropylethylamine (DIPEA) (2 M in NMP)
-
DCM (for washing)
Methodology:
-
Resin Preparation: Place the desired amount of resin in the reaction vessel. Swell the resin in DMF for at least 1 hour.[21]
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 7-10 minutes to ensure complete removal of the initial Fmoc group.[21]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Cycle (for each amino acid): a. Pre-activation: In a separate vial, mix the Fmoc-amino acid solution (4 eq), activator (e.g., HBTU, 3.9 eq), and base (e.g., DIPEA, 6 eq). For this compound, use the same standard procedure. b. Coupling: Add the activated amino acid mixture to the resin. Couple for 30-60 minutes.[19] c. Washing: Drain the reaction vessel and wash the resin with DMF (3-5 times). d. Self-Validation/QC: Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. If the test is positive (blue beads), recouple for another 30 minutes. e. Fmoc Deprotection: Treat with 20% piperidine in DMF as in step 2. f. Washing: Wash the resin with DMF (5-7 times).
-
Repeat: Repeat the coupling cycle for each amino acid in the sequence.
Expert Insight: The lactone ring is robust to standard SPPS conditions. No special precautions are needed during coupling compared to other standard Fmoc-amino acids. The key is to ensure high-quality, anhydrous solvents to prevent any potential side reactions.
Protocol 4.2: Final Cleavage, Deprotection, and Purification
Objective: To cleave the final peptide from the resin and remove side-chain protecting groups.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a standard TFA/TIS/Water (95:2.5:2.5) cocktail.[22] The choice depends on the other amino acids in your sequence.[22]
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
TFA, HPLC grade
-
Reverse-phase HPLC system (e.g., C18 column)
Methodology:
-
Preparation: Wash the final peptide-resin with DCM (3x) and dry thoroughly under vacuum for at least 2 hours.[22]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a sealed vessel (approx. 10 mL per gram of resin).[23]
-
Incubation: Stir or gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: a. Filter the resin and collect the TFA filtrate. b. Add the filtrate dropwise to a 50 mL conical tube containing cold diethyl ether (at least 10x the volume of the filtrate). A white precipitate (the crude peptide) should form. c. Incubate at -20°C for 30 minutes to maximize precipitation.
-
Isolation: a. Centrifuge the tube to pellet the peptide. b. Carefully decant the ether. c. Wash the pellet twice more with cold ether, centrifuging each time. d. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: a. Dissolve the crude peptide in a suitable buffer (e.g., 50% ACN/water with 0.1% TFA). b. Purify the peptide using reverse-phase HPLC with a suitable gradient of ACN/water containing 0.1% TFA. c. Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Expert Insight: The homoserine lactone itself does not have a side-chain protecting group, so it is unaffected by the cleavage cocktail. The primary purpose of the cocktail is to cleave the peptide from the resin and remove protecting groups from other residues like Trp, Arg, or Cys.[22]
Section 5: Troubleshooting and Expert Insights
| Problem | Potential Cause | Solution & Explanation |
| Incomplete Coupling of this compound | 1. Reagent Degradation: Old or wet coupling reagents or solvents. | Solution: Use fresh, high-quality reagents and anhydrous SPPS-grade solvents. Water can hydrolyze the activated ester, preventing efficient coupling. |
| 2. Steric Hindrance: The preceding amino acid is bulky, hindering access to the free amine. | Solution: Increase coupling time to 2 hours. Consider using a more potent coupling agent like HATU, which is known for high efficiency.[19][20] | |
| Low Yield After Cleavage | 1. Premature Lactone Ring Opening: Although stable, extreme conditions or specific adjacent sequences could potentially lead to side reactions. | Solution: This is highly unlikely under standard conditions. However, ensure that the deprotection base (piperidine) is not left in contact with the resin for excessively long periods. Standard protocols are well-optimized to prevent this. |
| 2. Incomplete Cleavage: Insufficient cleavage time or cocktail volume. | Solution: Ensure the resin is fully suspended in the cleavage cocktail and allow for the full 2-3 hour reaction time. For peptides with multiple Arg residues, cleavage may require longer.[23] | |
| Unexpected Mass in Final Product (+18 Da) | Lactone Ring Hydrolysis: The lactone ring has opened to form the linear homoserine side chain. | Solution: This typically occurs post-cleavage during purification if the peptide is left in neutral or basic aqueous buffers for extended periods. Keep HPLC buffers acidic (0.1% TFA). Lyophilize the peptide immediately after purification. |
Conclusion
This compound is far more than a simple non-canonical amino acid. It is a strategic tool that provides a gateway to two highly active areas of research: peptide science and the modulation of bacterial communication. Its seamless integration into standard Fmoc-SPPS workflows allows for the creation of sophisticated molecular probes, peptide-drug conjugates, and diverse molecular libraries with high precision and control. The ability to perform post-synthetic modifications on the lactone ring further amplifies its value, making it an indispensable component in the modern drug discovery and chemical biology toolkit. By understanding the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full potential of this versatile molecule.
References
-
Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. MDPI. [Link]
-
Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. PMC - NIH. [Link]
-
Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. PMC - NIH. [Link]
-
Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers. [Link]
-
Fmoc Solid Phase Peptide Synthesis Protocol. GenScript. [Link]
-
Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. MDPI. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Europe PMC. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]
-
A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH). ResearchGate. [Link]
-
Identification of homoserine lactone derivatives... Archives of Pharmacal Research - Ovid. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]
-
L-Homoserine lactone | C4H7NO2. PubChem - NIH. [Link]
-
A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. PMC - NIH. [Link]
-
Unlocking Organic Synthesis with L-Homoserine Lactone Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. MDPI. [Link]
-
Acyl-Homoserine Lactone Quorum Sensing in Bacteria. Annual Review of Microbiology. [Link]
-
Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers. [Link]
-
N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. PMC - NIH. [Link]
-
A new class of homoserine lactone quorum-sensing signals. PubMed - NIH. [Link]
-
Defining the structure and function of acyl-homoserine lactone autoinducers. PMC. [Link]
-
Acyl homoserine-lactone quorum-sensing signal generation. PubMed - NIH. [Link]
-
N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. PMC - NIH. [Link]
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]
-
Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. PMC - PubMed Central. [Link]
-
Synthesis and application of an N-acylated L-homoserine lactone derivatized affinity matrix for the isolation of quorum sensing signal receptors. PMC - NIH. [Link]
Sources
- 1. Acyl-Homoserine Lactone Quorum Sensing in Bacteria [jmicrobiol.or.kr]
- 2. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 20. chempep.com [chempep.com]
- 21. chem.uci.edu [chem.uci.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. peptide.com [peptide.com]
Fmoc-Homoserine Lactone: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 116857-07-9
Prepared by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of Fmoc-Homoserine lactone, a pivotal building block for researchers, chemists, and professionals in drug development. This document delves into its chemical properties, synthesis, and critical applications, with a focus on its role in solid-phase peptide synthesis and the modulation of bacterial quorum sensing. The information presented herein is curated to offer not only procedural accuracy but also to impart field-proven insights into the practical application of this versatile molecule.
Introduction: The Significance of this compound
This compound, chemically known as (9H-fluoren-9-yl)methyl N-[(3S)-2-oxooxolan-3-yl]carbamate, is a derivative of homoserine lactone featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2][3] This strategic combination makes it an invaluable reagent in the synthesis of peptides and peptidomimetics, particularly those designed to interfere with bacterial communication systems.
The homoserine lactone moiety is the core structural component of N-acyl homoserine lactones (AHLs), which are a class of signaling molecules employed by a wide range of Gram-negative bacteria for quorum sensing.[4] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, regulating processes such as biofilm formation, virulence factor secretion, and antibiotic resistance.[5][6] The Fmoc protecting group, on the other hand, is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of amino acids into complex peptide chains with high fidelity.[7][8]
This guide will explore the synthesis and purification of this compound, its application in SPPS workflows, and its strategic use in the development of novel therapeutics targeting bacterial quorum sensing.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.
| Property | Value | Source(s) |
| CAS Number | 116857-07-9 | [1][2][3] |
| Molecular Formula | C₁₉H₁₇NO₄ | [1][2][4] |
| Molecular Weight | 323.34 g/mol | [1][2] |
| Appearance | White to off-white powder/crystals | [9] |
| IUPAC Name | (9H-fluoren-9-yl)methyl N-[(3S)-2-oxooxolan-3-yl]carbamate | [2][4] |
| Solubility | Soluble in organic solvents like DMF, DCM, and acetonitrile | General knowledge |
Synthesis and Characterization of Fmoc-L-Homoserine Lactone
The synthesis of Fmoc-L-Homoserine lactone involves the protection of the amino group of L-homoserine lactone with the Fmoc group. While various reagents can be used for Fmoc protection, a common and effective method utilizes 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).
Detailed Synthesis Protocol
This protocol outlines a standard procedure for the synthesis of Fmoc-L-Homoserine lactone.
Materials:
-
L-Homoserine lactone hydrobromide
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve L-Homoserine lactone hydrobromide in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate to the solution to neutralize the hydrobromide salt and create a basic environment for the reaction.
-
Fmoc Protection: Slowly add a solution of Fmoc-OSu in dioxane to the reaction mixture at room temperature. The reaction is typically stirred for several hours to ensure complete protection of the amino group.
-
Work-up:
-
Once the reaction is complete (monitored by TLC), acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude Fmoc-L-Homoserine lactone by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization: The purified product should be characterized by analytical techniques such as HPLC, NMR, and mass spectrometry to confirm its identity and purity.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC is a standard method for assessing the purity of Fmoc-amino acids. A C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Expected Outcome: A single major peak corresponding to Fmoc-L-Homoserine lactone should be observed. The retention time will depend on the specific HPLC conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the fluorenyl group (aromatic protons between 7.3 and 7.8 ppm, and the CH and CH₂ protons of the fluorenyl moiety around 4.2-4.5 ppm), as well as signals for the homoserine lactone ring protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the lactone and the Fmoc carbamate, in addition to the aromatic carbons of the fluorenyl group and the aliphatic carbons of the lactone ring.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block for incorporating the homoserine lactone moiety into synthetic peptides. This is particularly relevant for creating probes to study quorum sensing or for developing peptide-based quorum sensing inhibitors.
SPPS Workflow using this compound
The following diagram illustrates the general workflow for incorporating this compound into a peptide chain using Fmoc-based SPPS.
Caption: General workflow for incorporating this compound into a peptide using SPPS.
Detailed SPPS Protocol
This protocol provides a step-by-step guide for a manual SPPS cycle to incorporate this compound.
Materials:
-
Fmoc-protected amino acid loaded resin (e.g., Rink Amide resin)
-
Fmoc-L-Homoserine lactone
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 3 minutes.
-
Drain and repeat the deprotection step for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-L-Homoserine lactone:
-
In a separate vial, dissolve Fmoc-L-Homoserine lactone (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (if the N-terminus is to be free).
-
Wash the resin with DMF and DCM, and then dry it under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.
-
-
Purification: Purify the crude peptide by reversed-phase HPLC.
Role in Quorum Sensing Research and Drug Discovery
The primary application of this compound in drug discovery is in the synthesis of molecules that modulate bacterial quorum sensing. These can be either agonists (to study the pathway) or, more commonly, antagonists (to inhibit it).
N-Acyl Homoserine Lactone (AHL) Mediated Quorum Sensing Pathway
The following diagram illustrates a simplified AHL-mediated quorum sensing system in Gram-negative bacteria.
Caption: Simplified diagram of N-acyl homoserine lactone (AHL) mediated quorum sensing.
Mechanism Explained:
-
A LuxI-type synthase enzyme produces AHL signaling molecules.
-
At low cell densities, these molecules diffuse out of the cell.
-
As the bacterial population grows, the extracellular concentration of AHLs increases.
-
Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to a LuxR-type receptor protein.
-
This AHL-LuxR complex then acts as a transcriptional regulator, activating the expression of target genes.
Design and Synthesis of Quorum Sensing Inhibitors
This compound serves as a scaffold for creating a diverse library of AHL analogs to act as quorum sensing inhibitors (QSIs). By replacing the N-acyl chain with various other chemical moieties, researchers can develop molecules that bind to the LuxR receptor without activating it, thereby blocking the quorum sensing pathway.
Strategies for QSI development using this compound:
-
Peptide-Based Inhibitors: this compound can be incorporated into short peptide sequences to create peptidomimetic inhibitors. These peptides can be designed to mimic the binding of the natural AHL ligand to the LuxR receptor.
-
Combinatorial Libraries: Using SPPS, large combinatorial libraries of AHL analogs can be synthesized by coupling a wide variety of carboxylic acids to the deprotected amino group of resin-bound homoserine lactone (derived from this compound).
Application in Anti-Biofilm Peptide Development
Bacterial biofilms are notoriously resistant to conventional antibiotics.[4][10] Since quorum sensing often regulates biofilm formation, inhibitors derived from this compound are being investigated as anti-biofilm agents.[11][12] These agents can be used alone or in combination with traditional antibiotics to disrupt biofilms and increase the susceptibility of bacteria to treatment.[4]
Conclusion
This compound is a powerful and versatile tool in the fields of peptide chemistry and drug discovery. Its unique structure, combining the key signaling moiety of bacterial communication with a robust protecting group for synthesis, provides researchers with a gateway to developing novel therapeutics against pathogenic bacteria. A comprehensive understanding of its synthesis, characterization, and application in SPPS is crucial for leveraging its full potential in the ongoing battle against antibiotic resistance and biofilm-related infections.
References
- de la Fuente-Núñez, C., Reffuveille, F., Fernández, L., & Hancock, R. E. W. (2013). Bacterial biofilm development as a multicellular adaptation: antibiotic resistance and new therapeutic strategies. Current opinion in microbiology, 16(5), 580–589.
- Geske, G. D., O'Neill, J. C., Miller, D. M., Mattmann, M. E., Blackwell, H. E. (2005). Modulation of bacterial quorum sensing with synthetic ligands: discovery of novel antagonists of the LasR protein. Journal of the American Chemical Society, 127(37), 12762–12763.
-
Lokey, R. S. (2017). Fmoc. Lokey Lab Protocols. (URL: [Link])
- de la Fuente-Núñez, C., Cardoso, M. H., de Souza Cândido, E., Franco, O. L., & Hancock, R. E. (2016). Synthetic antibiofilm peptides. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1858(5), 1061-1069.
- Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal integration in bacteria. Nature Reviews Microbiology, 14(9), 576–588.
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (URL: [Link])
- Pletzer, D., Wolfmeier, H., & Hancock, R. E. (2016). Anti-biofilm peptides as a new weapon in antimicrobial warfare. Current opinion in microbiology, 33, 35–40.
-
Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (URL: [Link])
-
Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. (URL: [Link])
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
-
Slideshare. T boc fmoc protocols in peptide synthesis. (URL: [Link])
- Williams, P., Winzer, K., Chan, W. C., & Cámara, M. (2007). Look who's talking: communication and quorum sensing in the bacterial world. Philosophical Transactions of the Royal Society B: Biological Sciences, 362(1483), 1119–1134.
-
PubChem. Fmoc-O-trityl-L-homoserine. (URL: [Link])
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Fmoc-Homoserine lactone molecular weight
An In-depth Technical Guide to Fmoc-Homoserine Lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a specialized chemical reagent. We will move beyond its basic properties to explore its underlying chemical principles, strategic applications in solid-phase peptide synthesis (SPPS) and quorum sensing research, and detailed experimental protocols. This document is designed to serve as a practical resource, blending foundational knowledge with actionable, field-proven insights.
Core Physicochemical Properties
This compound is an amino acid derivative where the amine group of the homoserine lactone ring is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This combination makes it a valuable building block in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Weight | 323.34 g/mol | [1] |
| Molecular Formula | C₁₉H₁₇NO₄ | [1][2] |
| CAS Number | 116857-07-9 | [1][2] |
| IUPAC Name | (9H-fluoren-9-yl)methyl N-[(3S)-2-oxooxolan-3-yl]carbamate | [2] |
| Purity | Typically ≥95% | |
| Appearance | White to off-white powder | N/A |
Structural and Chemical Principles
To effectively utilize this compound, it is crucial to understand the distinct roles of its two primary components: the Fmoc protecting group and the homoserine lactone core.
Caption: Chemical structure of this compound.
The Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[3][4][5] Its utility stems from its unique cleavage condition.
-
Expertise & Experience: The primary advantage of the Fmoc group is its lability under mild basic conditions (typically a solution of piperidine in an organic solvent), while remaining stable to the acidic conditions used to cleave most side-chain protecting groups (e.g., tBu, Trt).[6][7] This "orthogonality" is the strategic principle that allows for the selective deprotection of the N-terminus of a growing peptide chain without disturbing the side chains, preventing unwanted branching and side reactions.[7] The deprotection mechanism proceeds via a β-elimination reaction, which is rapid and efficient, releasing the free amine for the next coupling step.
The Homoserine Lactone (HSL) Moiety
The homoserine lactone ring is a biologically significant structure, most notably as the conserved core of N-acyl homoserine lactones (AHLs).[8]
-
Expertise & Experience: AHLs are the primary signaling molecules used by many species of Gram-negative bacteria to communicate and coordinate group behaviors in a process called quorum sensing (QS).[9] The bacteria synthesize and release these molecules, and when the local concentration reaches a critical threshold (indicating a high population density), AHLs bind to intracellular receptor proteins (LuxR-type homologs). This binding event triggers a cascade of gene expression, often leading to the formation of biofilms, production of virulence factors, and antibiotic resistance.[8][9] Therefore, the HSL ring is a critical pharmacophore for researchers aiming to study or disrupt bacterial communication.
Key Applications in Research and Development
The dual nature of this compound makes it a versatile tool for two distinct but important fields of research.
Non-Standard Amino Acid for Peptide Synthesis
This compound can be incorporated into peptide sequences as a non-proteinogenic amino acid using standard Fmoc-SPPS protocols. This allows for the synthesis of unique peptides with constrained conformations or as precursors for further chemical modification. The lactone can be opened post-synthesis to yield a homoserine residue with a reactive hydroxyl group.
Caption: Fmoc-SPPS cycle for incorporating this compound.
Precursor for Quorum Sensing Modulators
Perhaps its most significant application is as a synthetic precursor for creating libraries of N-acyl homoserine lactone (AHL) analogues.[10] Researchers can deprotect the Fmoc group and then acylate the free amine with a wide variety of acyl chains.
-
Trustworthiness: This strategy is a self-validating system for structure-activity relationship (SAR) studies. By systematically modifying the acyl chain (varying length, branching, adding aromatic groups, etc.) and testing each analogue's ability to either activate or inhibit a specific LuxR-type receptor, researchers can precisely map the structural requirements for QS modulation.[11] This approach has been instrumental in developing potent quorum sensing inhibitors (QSIs), which are considered a promising anti-virulence strategy that may not induce antibiotic resistance.[10]
Caption: The principle of bacterial quorum sensing via AHLs.
Experimental Protocol: Incorporation into a Peptide Chain
This protocol outlines the manual incorporation of this compound into a peptide chain on a solid support using standard Fmoc-SPPS chemistry.
Materials:
-
Fmoc-protected amino acid pre-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Activation Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
-
Solid-phase synthesis vessel
Methodology:
-
Resin Swelling: Place the resin in the synthesis vessel. Add DCM and allow the resin to swell for 20-30 minutes. Drain the DCM.
-
Initial Fmoc Deprotection:
-
Add the deprotection solution to the resin and agitate for 3 minutes. Drain.
-
Add a fresh aliquot of the deprotection solution and agitate for 20 minutes. Drain.
-
Causality: The first short treatment removes the dibenzofulvene-piperidine adduct that can interfere with monitoring, while the second, longer treatment ensures complete removal of the Fmoc group, exposing the N-terminal amine for coupling.
-
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is 3x with DMF, followed by 3x with DCM, and 3x with DMF.
-
Activation and Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HBTU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture. The solution may change color.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the vessel for 1-2 hours at room temperature.
-
Causality: HBTU is a coupling reagent that reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive intermediate. DIPEA acts as an organic base to activate this process and neutralize the resulting acidic byproducts, driving the amide bond formation to completion.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Cycle Repetition or Finalization:
-
To add more amino acids, return to Step 2 for the deprotection of the newly added this compound.
-
If the synthesis is complete, proceed to final washing (3x DMF, 3x DCM) and dry the resin under vacuum.
-
-
Cleavage and Deprotection: The final peptide is cleaved from the resin using a strong acid cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)). The specific cocktail depends on the side-chain protecting groups used for other amino acids in the sequence.
-
Validation (Self-Validating System):
-
Trustworthiness: After cleavage and precipitation, the crude peptide must be analyzed to confirm the success of the synthesis.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is used to assess the purity of the crude product.
-
Mass Spectrometry (LC-MS or MALDI-TOF): This analysis is essential to confirm that the final product has the correct molecular weight, verifying the successful incorporation of the homoserine lactone residue.
-
Conclusion
This compound is more than a simple chemical with a defined molecular weight. It is a strategically designed building block that bridges the fields of synthetic peptide chemistry and chemical microbiology. Its Fmoc group provides a reliable handle for controlled, stepwise synthesis, while its homoserine lactone core offers a gateway to modulating the critical communication pathways of pathogenic bacteria. For researchers in drug development and chemical biology, a thorough understanding of this reagent's properties and applications is essential for designing novel therapeutics and research tools.
References
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- This compound.Advanced ChemTech.
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- Fmoc-Hse(Trt)-OH Novabiochem.Sigma-Aldrich.
- Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry.PubMed.
- This compound, Advanced ChemTech.Fisher Scientific.
- Fmoc-His(Trt)-OH | Building Block in Solid-phase Peptide Synthesis.MedChemExpress.
- Fmoc-His(Trt)-OH – Building block in solid-phase peptide synthesis.Advanced ChemTech.
- Fmoc-Hse(Trt)-OH.SYNTIDES.
- Advances in Fmoc solid-phase peptide synthesis.National Institutes of Health (PMC).
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.Biochempeg.
- Advances in Fmoc solid-phase peptide synthesis.PubMed.
- Advances in Fmoc solid-phase peptide synthesis.Semantic Scholar.
- Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA.National Institutes of Health (PMC).
- Fmoc Solid Phase Peptide Synthesis.ChemPep.
- Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa.Frontiers in Microbiology.
- Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics.MDPI.
- N-phenylacetanoyl-L-homoserine lactones can strongly antagonize or superagonize quorum sensing in Vibrio fischeri.PubMed.
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An In-depth Technical Guide to the Synthesis and Application of Fmoc-Protected Homoserine Lactones
This guide provides a comprehensive technical overview of Fluorenylmethyloxycarbonyl (Fmoc)-protected homoserine lactones, pivotal molecules at the intersection of synthetic peptide chemistry and microbiology. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational concepts, synthetic strategies, and practical applications of these compounds. We will explore the causality behind experimental choices, present detailed protocols, and offer insights grounded in established scientific principles.
Introduction: The Convergence of Peptide Chemistry and Bacterial Communication
Gram-negative bacteria employ a sophisticated communication system known as quorum sensing (QS) to coordinate collective behaviors, such as biofilm formation and virulence factor production.[1][2] This cell-to-cell signaling is mediated by small, diffusible molecules, most notably N-acyl homoserine lactones (AHLs).[3][4][5] The structure of AHLs, consisting of a conserved homoserine lactone ring and a variable acyl side chain, dictates their specificity and function within bacterial populations.[6]
The study of quorum sensing and the desire to synthesize novel peptides with enhanced or modified biological activities have led to the development of Fmoc-protected homoserine lactones. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its base-lability, which allows for mild deprotection conditions and preserves the integrity of sensitive peptide structures.[7][8] The convergence of these two fields has enabled the creation of synthetic tools to probe and manipulate bacterial communication and to incorporate homoserine lactone motifs into peptides.
The Genesis of Fmoc-Protected Homoserine Lactones: A Synthetic Imperative
The "discovery" of Fmoc-protected homoserine lactones was not a singular event but rather a methodological advancement driven by the need to incorporate this unique functionality into synthetic peptides using the well-established Fmoc-based solid-phase peptide synthesis (SPPS) chemistry.[9] The primary challenge was to create a stable, protected building block that could be seamlessly integrated into the iterative cycles of deprotection, coupling, and washing that define SPPS.
Rationale for Fmoc Protection
The choice of the Fmoc group to protect the amino functionality of homoserine lactone is a deliberate and strategic one. Traditional Boc (tert-butyloxycarbonyl) chemistry requires repetitive treatment with strong acids for deprotection, which can lead to side reactions and degradation of sensitive moieties.[8] In contrast, the Fmoc group is cleaved under mild basic conditions, typically with piperidine in a polar aprotic solvent like dimethylformamide (DMF). This orthogonality is crucial for preserving the integrity of the lactone ring and any other acid-sensitive functional groups within a growing peptide chain.
General Synthetic Strategy
The synthesis of Fmoc-L-homoserine lactone typically starts from a commercially available precursor, such as N-Fmoc-L-methionine. The core of the synthesis involves the conversion of the methionine side chain into the homoserine lactone ring. A common approach involves a four-step process: coupling of N-Fmoc-L-methionine to a solid support, deprotection of the Fmoc group, N-acylation with a desired carboxylic acid, and finally, cleavage from the resin with concomitant cyclization to form the lactone.[10][11]
The following diagram illustrates a generalized workflow for the solid-phase synthesis of N-acyl homoserine lactones, which is conceptually similar to the preparation of the Fmoc-protected building block itself, albeit with the final acylation step being the introduction of the Fmoc group.
Caption: Generalized workflow for solid-phase synthesis of N-acyl homoserine lactones.
Core Methodologies: Synthesis and Characterization
This section provides a detailed, step-by-step protocol for the synthesis and characterization of Fmoc-protected homoserine lactones, representing a standard, field-proven methodology.
Solid-Phase Synthesis of N-Acyl-L-Homoserine Lactones
This protocol describes a general method for the synthesis of a library of N-acyl homoserine lactones on a solid support, a technique that can be adapted for the synthesis of the Fmoc-protected version by using Fmoc-OSu in the acylation step.[1]
Materials:
-
HMBA-functionalized PEGA resin
-
N-Fmoc-L-methionine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Piperidine
-
A selection of carboxylic acids for N-acylation
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Protocol:
-
Resin Swelling: Swell the HMBA-PEGA resin in DMF for 1 hour.
-
Methionine Coupling: Couple N-Fmoc-L-methionine to the resin using DIC and HOBt in DMF. Allow the reaction to proceed for 4 hours. Confirm completion of the coupling using a Kaiser test.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
N-Acylation: Couple the desired carboxylic acid to the free amine on the resin-bound methionine using DIC and HOBt in DMF. Monitor the reaction with a Kaiser test. For the synthesis of the Fmoc-protected building block, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) would be used in this step.
-
Cleavage and Cyclization: Cleave the product from the resin and induce cyclization to the lactone by treating the resin with a solution of 95% TFA and 5% water for 2 hours.
-
Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether. Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization Techniques
The structural integrity and purity of the synthesized Fmoc-protected homoserine lactones must be rigorously verified.
Table 1: Characterization Data for a Representative Fmoc-Protected Homoserine Lactone
| Technique | Expected Result |
| Mass Spectrometry (MS) | The observed molecular weight should correspond to the calculated molecular weight of the Fmoc-protected homoserine lactone. High-resolution mass spectrometry (HRMS) can provide confirmation of the elemental composition.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra should show characteristic peaks for the Fmoc group, the lactone ring protons, and the acyl chain protons. The chemical shifts and coupling constants will be indicative of the correct structure. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak on an analytical RP-HPLC chromatogram indicates high purity. |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the identification of both individual homoserine lactone products and combinatorial mixtures.[10][11] More advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods can be used for the discovery and annotation of known and unknown AHLs in complex mixtures, such as bacterial extracts.[13][14]
Applications in Research and Drug Discovery
Fmoc-protected homoserine lactones are versatile tools with significant applications in both basic research and the development of novel therapeutics.
Probing Quorum Sensing Mechanisms
By incorporating Fmoc-protected homoserine lactones into synthetic peptides, researchers can create novel molecules that act as agonists or antagonists of quorum sensing receptors.[1] This allows for the systematic investigation of structure-activity relationships and the identification of key molecular features required for QS modulation.[1] These synthetic probes are invaluable for dissecting the complex signaling pathways that govern bacterial behavior.
The following diagram illustrates the central role of N-acyl homoserine lactones in quorum sensing and the points of potential intervention with synthetic analogs.
Caption: Quorum sensing signaling pathway and points of therapeutic intervention.
Development of Anti-Virulence and Anti-Biofilm Agents
The ability of bacteria to form biofilms and produce virulence factors is often dependent on quorum sensing.[2] By disrupting these communication pathways with synthetic homoserine lactone analogs, it is possible to attenuate bacterial pathogenicity without exerting selective pressure for the development of antibiotic resistance. This "quorum quenching" approach is a promising strategy for the development of novel anti-infective therapies.[3][12][15]
Future Perspectives
The field of synthetic peptide chemistry continues to evolve, with ongoing advancements in solid-phase synthesis techniques and the development of novel protecting groups and coupling reagents.[7][8] For Fmoc-protected homoserine lactones, future research will likely focus on:
-
Expanding the diversity of synthetic analogs: The creation of libraries of homoserine lactone derivatives with varied acyl chains and modifications to the lactone ring will provide a richer toolkit for probing quorum sensing systems.[12]
-
Improving synthetic efficiency: The development of more efficient and environmentally friendly synthetic methods will be crucial for the large-scale production of these compounds for therapeutic applications.
-
Integration with other technologies: Combining the use of Fmoc-protected homoserine lactones with other advanced techniques, such as high-throughput screening and computational modeling, will accelerate the discovery of potent quorum sensing modulators.
References
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- Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry. (2004). PubMed.
- Why Fmoc-Protected Amino Acids Domin
- Acyl-homoserine lactone quorum sensing:
- Identification of homoserine lactone derivatives... : Archives of Pharmacal Research. Ovid.
- Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative P
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- Solid-phase peptide synthesis. (2014). Digital CSIC.
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- N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. PMC - NIH.
- Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. Frontiers.
- Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatiz
- Importance of N-Acyl-Homoserine Lactone-Based Quorum Sensing and Quorum Quenching in Pathogen Control and Plant Growth Promotion. (2021). PMC - PubMed Central.
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- Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2017). Beilstein Journals.
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The Strategic Application of Fmoc Chemistry in the Synthesis of N-Acyl Homoserine Lactones: A Technical Guide
Abstract
N-acyl homoserine lactones (AHLs) are pivotal signaling molecules in bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation. The synthesis of AHLs and their analogs is of paramount importance for developing novel anti-infective agents that disrupt this signaling pathway. This technical guide provides an in-depth exploration of the role of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in the solid-phase synthesis of homoserine lactones. We will dissect the strategic advantages of Fmoc chemistry, from its orthogonal nature to the mild deprotection conditions it affords, and provide a detailed, field-proven protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this robust synthetic methodology.
Introduction: The Significance of Homoserine Lactones and the Need for Robust Synthesis
Gram-negative bacteria utilize N-acyl homoserine lactones (AHLs) as autoinducers to coordinate gene expression in a population-density-dependent manner, a phenomenon known as quorum sensing (QS).[1][2] This intricate communication system governs the expression of virulence factors and the formation of biofilms, making it an attractive target for the development of novel antimicrobial strategies.[1][3] The ability to synthesize a diverse library of AHL analogs is crucial for probing the structure-activity relationships of QS inhibitors and activators.[1][3]
Solid-phase synthesis has emerged as a powerful technique for the efficient and modular construction of such libraries.[4] Central to the success of solid-phase synthesis is the strategic use of protecting groups. The 9-fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of modern solid-phase peptide synthesis (SPPS), offers a unique set of advantages that are particularly well-suited for the synthesis of homoserine lactones.[5][6]
The Core Principles of Fmoc Protection in Synthesis
The Fmoc group is an amine-protecting group renowned for its lability under basic conditions while remaining stable to acids.[5][7] This orthogonality is the bedrock of its utility, allowing for the selective deprotection of the N-terminus of a growing peptide or, in our case, an amino acid precursor, without disturbing acid-labile side-chain protecting groups or the linkage to the solid support.[5][6][8]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[5][9] The process is typically initiated by a secondary amine, most commonly piperidine, in a polar aprotic solvent like dimethylformamide (DMF).[5][10][11]
The mechanism proceeds in two key steps:
-
Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorene ring system.[10][11]
-
β-Elimination: This is followed by a β-elimination that liberates the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[10][11] The excess secondary amine in the reaction mixture then traps the DBF to form a stable adduct, driving the reaction to completion.[10][11]
Caption: Mechanism of Fmoc deprotection by piperidine.
Advantages of Fmoc Chemistry in Synthesis
The adoption of Fmoc chemistry in solid-phase synthesis is driven by several key advantages:
| Feature | Advantage | Rationale |
| Mild Deprotection Conditions | Preserves sensitive functional groups and acid-labile linkers.[8][12] | The use of a weak base like piperidine avoids the harsh acidic conditions (e.g., trifluoroacetic acid) required for Boc deprotection, which can lead to side reactions.[8][12] |
| Orthogonality | Allows for selective deprotection of the α-amino group while side-chain protecting groups remain intact.[5][6] | Side-chain protecting groups are typically acid-labile (e.g., t-butyl, trityl), ensuring they are only removed during the final cleavage step.[8][13] |
| Real-Time Monitoring | Enables precise tracking of the deprotection reaction.[12] | The dibenzofulvene-piperidine adduct has a strong UV absorbance, allowing for quantitative monitoring of the Fmoc removal.[7][14] |
| High Yields and Purity | Leads to cleaner products and simplified purification. | The mild conditions and efficient reactions minimize the formation of byproducts. |
Solid-Phase Synthesis of Homoserine Lactones Using Fmoc-Protected Methionine
A robust and widely adopted strategy for the solid-phase synthesis of N-acyl homoserine lactones commences with Fmoc-L-methionine attached to a solid support.[15][16] This approach leverages the inherent chemical properties of methionine to facilitate the crucial lactonization step.
The overall synthetic workflow can be broken down into four key stages:
-
Resin Loading: Covalent attachment of Fmoc-L-methionine to a suitable solid support.
-
Fmoc Deprotection: Removal of the Fmoc group to expose the free amine.
-
N-Acylation: Coupling of the desired carboxylic acid to the free amine.
-
Cleavage and Lactonization: Concomitant cleavage from the resin and intramolecular cyclization to form the homoserine lactone ring.
Caption: Workflow for solid-phase synthesis of AHLs.
Detailed Experimental Protocol
The following protocol provides a step-by-step methodology for the synthesis of an N-acyl homoserine lactone on a solid support.
Materials:
-
Wang resin or other suitable hydroxyl-functionalized resin
-
Fmoc-L-methionine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dimethylformamide (DMF)
-
Piperidine
-
Desired carboxylic acid for N-acylation
-
1-Hydroxybenzotriazole (HOBt) or a suitable coupling agent
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cyanogen bromide (CNBr)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water
Procedure:
-
Resin Loading (Esterification):
-
Swell the resin in DMF.
-
In a separate vessel, dissolve Fmoc-L-methionine in DMF.
-
Add DIC and DMAP to the Fmoc-L-methionine solution and stir for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and MeOH, then dry under vacuum.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin extensively with DMF, DCM, and MeOH to remove the Fmoc-adduct and excess piperidine.[13]
-
-
N-Acylation:
-
Swell the deprotected resin in DMF.
-
In a separate vessel, dissolve the desired carboxylic acid and a coupling agent (e.g., HOBt and DIC) in DMF.
-
Add the activated carboxylic acid solution to the resin and agitate for 2-4 hours, or until a negative Kaiser test is observed.
-
Wash the resin thoroughly with DMF, DCM, and MeOH, and dry under vacuum.
-
-
Cleavage and Lactonization:
-
Treat the resin with a solution of cyanogen bromide in a mixture of TFA, ACN, and water. This step simultaneously cleaves the peptide from the resin and activates the methionine thioether for intramolecular cyclization.
-
The nucleophilic attack of the C-terminal carboxyl group on the activated side chain results in the formation of the homoserine lactone ring.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent from the filtrate and purify the crude product, typically by reversed-phase HPLC.
-
Causality and Self-Validation in the Protocol
-
Choice of Methionine: The use of methionine is a strategic choice. The thioether side chain is readily activated by cyanogen bromide, which facilitates the intramolecular cyclization to form the lactone ring. This provides a reliable and high-yielding route to the desired product.[15]
-
Fmoc vs. Boc: The selection of Fmoc over Boc chemistry is deliberate. The mild, basic deprotection conditions of the Fmoc group are fully compatible with the acid-labile linkers commonly used in solid-phase synthesis, such as the Wang resin linker. This ensures that the growing molecule remains securely attached to the resin until the final cleavage step.[8][12]
-
Monitoring: The UV absorbance of the dibenzofulvene-piperidine adduct provides a quantitative measure of the completeness of the Fmoc deprotection step.[7] This allows for in-process control and ensures that the subsequent acylation step proceeds efficiently. The Kaiser test after acylation confirms the complete consumption of the free amine, validating the coupling reaction.
Conclusion
The Fmoc protecting group plays an indispensable role in the modern solid-phase synthesis of N-acyl homoserine lactones. Its unique combination of base-lability, acid-stability, and the ability to monitor its removal in real-time provides a robust and efficient platform for the construction of these important signaling molecules. The protocol detailed herein, centered around the use of Fmoc-L-methionine, exemplifies a field-proven strategy that offers high yields and purity. For researchers in drug discovery and chemical biology, a thorough understanding and application of Fmoc chemistry are essential for advancing the study of quorum sensing and developing next-generation therapeutics.
References
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013). Int J Pept Res Ther, 20:53–69.
- Understanding the role of the Fmoc protecting group in peptide synthesis - Benchchem. (n.d.). BenchChem.
- Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.). BOC Sciences.
- Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids. (2025). Dilunbio.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.).
- Fmoc Amino Acids for SPPS - AltaBioscience. (n.d.). AltaBioscience.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Total Synthesis.
- Methods for Removing the Fmoc Group | Springer Nature Experiments. (n.d.).
- Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative P
- Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC - NIH. (n.d.).
- Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry - PubMed. (2004). Arch Pharm Res, 27(1):25-30.
- Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity | Request PDF - ResearchGate. (2025).
- Identification of homoserine lactone derivatives... : Archives of Pharmacal Research - Ovid. (2003). Ovid.
- Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics - MDPI. (n.d.). MDPI.
- Modified N-acyl-homoserine lactones as chemical probes for the elucidation of plant-microbe interactions - ResearchGate. (2013).
- Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.). Wikipedia.
- Overview of Fmoc Amino Acids - ChemPep. (n.d.). ChemPep.
- Advances in Fmoc solid-phase peptide synthesis - Semantic Scholar. (n.d.). Semantic Scholar.
- Synthesis of “clickable” acylhomoserine lactone quorum sensing probes: unanticipated effects on mammalian cell activation - PMC. (n.d.).
- Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers - MDPI. (n.d.). MDPI.
- Rational design and synthesis of new quorum-sensing inhibitors derived from acylated homoserine lactones and natural products from garlic - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
Sources
- 1. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. chempep.com [chempep.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino - Dilun Biotechnology [peptidescientific.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
Introduction to Fmoc solid-phase peptide synthesis
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, transforming them from rare biological curiosities into essential tools for research, diagnostics, and therapeutics. At the heart of modern SPPS is the Fluorenylmethyloxycarbonyl (Fmoc) strategy, which offers a mild and efficient method for assembling amino acids into complex peptide chains. This guide provides a comprehensive overview of the core principles, methodologies, and practical considerations of Fmoc SPPS, intended for researchers, scientists, and professionals in drug development. We will delve into the chemical logic underpinning each step of the synthesis cycle, offer detailed, field-tested protocols, and provide insights to empower users to optimize their synthetic outcomes.
Introduction: The Paradigm Shift of Solid-Phase Synthesis
Before the advent of SPPS, peptides were synthesized in solution, a laborious process plagued by low yields and purification challenges, especially for longer sequences. In 1963, R. Bruce Merrifield introduced the groundbreaking concept of solid-phase synthesis, for which he was later awarded the Nobel Prize in Chemistry. The core innovation was the anchoring of the first amino acid to an insoluble polymer support (resin), allowing for the sequential addition of subsequent amino acids. This approach simplified the entire process into a cycle of reactions where excess reagents and by-products could be easily removed by simple filtration and washing, dramatically improving efficiency and enabling the automation of peptide synthesis.
The choice of the temporary protecting group for the α-amino group of the incoming amino acids is a critical determinant of the synthesis strategy. The two dominant strategies are Boc (tert-butyloxycarbonyl) and Fmoc. While the Boc strategy, which utilizes strong acids like trifluoroacetic acid (TFA) for deprotection, was the first to be widely adopted, the Fmoc strategy has gained prominence due to its use of a milder base for deprotection, enhancing the compatibility with acid-sensitive functionalities within the peptide sequence.
Core Principles of Fmoc SPPS
The Fmoc SPPS process is a cyclical series of chemical reactions performed on a solid support. Each cycle extends the peptide chain by a single amino acid. The fundamental principle lies in the orthogonal protection scheme, where the temporary N-terminal Fmoc group and the permanent side-chain protecting groups can be removed under distinct chemical conditions.
The Solid Support (Resin)
The synthesis begins with an insoluble polymer bead, or resin, which is functionalized with a linker. The choice of resin and linker is critical as it determines the C-terminal functionality of the final peptide (e.g., acid or amide) and its susceptibility to the final cleavage conditions.
-
Polystyrene (PS): The most common resin backbone, cross-linked with divinylbenzene.
-
Polyethylene glycol (PEG): Often grafted onto a polystyrene core to create a more polar environment, improving solvation and reaction kinetics.
-
Linkers:
-
Wang Resin: Yields a C-terminal carboxylic acid upon cleavage with TFA.
-
Rink Amide Resin: Yields a C-terminal amide upon cleavage with TFA.
-
The Orthogonal Protection Scheme
The success of Fmoc SPPS hinges on a carefully designed orthogonal protection strategy.
-
Nα-Fmoc Protection (Temporary): The Fmoc group is stable to acidic and mild basic conditions but is quantitatively cleaved by a secondary amine, typically piperidine. This lability under mild basic conditions is the cornerstone of the Fmoc strategy.
-
Side-Chain Protection (Permanent): The reactive functional groups on amino acid side chains (e.g., the amine of Lysine, the carboxylic acid of Aspartate) are protected with groups that are stable to the basic conditions of Fmoc deprotection but are readily cleaved by strong acids (e.g., TFA) during the final step. Common side-chain protecting groups include Boc (for Lys, Trp), tBu (for Tyr, Ser, Thr, Asp, Glu), and Trt (for His, Cys, Asn, Gln).
The following diagram illustrates the cyclical nature of the Fmoc SPPS workflow.
Caption: The cyclical workflow of Fmoc Solid-Phase Peptide Synthesis.
The Fmoc SPPS Cycle: A Step-by-Step Protocol
The synthesis of a peptide is achieved by the iterative repetition of the deprotection and coupling steps.
Step 1: Nα-Fmoc Deprotection
The cycle begins with the removal of the Fmoc group from the N-terminus of the resin-bound peptide.
-
Mechanism: The deprotection proceeds via a β-elimination mechanism initiated by a secondary amine base, most commonly piperidine. The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the release of the free N-terminal amine. The dibenzofulvene is typically scavenged by piperidine to prevent side reactions.
-
Protocol:
-
Swell the peptide-resin in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
Treat the resin with a 20% solution of piperidine in DMF.
-
Allow the reaction to proceed for 5-20 minutes at room temperature. A second treatment is often performed to ensure complete deprotection.
-
Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Step 2: Amino Acid Coupling
Following deprotection, the next Fmoc-protected amino acid is coupled to the newly liberated N-terminal amine.
-
Mechanism: The carboxylic acid of the incoming amino acid must first be activated to form a reactive species that is susceptible to nucleophilic attack by the peptide's N-terminal amine. This activation is the most critical step of the synthesis.
-
Common Activation Methods:
-
Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC) react with the amino acid's carboxyl group to form a highly reactive O-acylisourea intermediate. An additive, such as Oxyma Pure or 1-hydroxybenzotriazole (HOBt), is typically included to suppress side reactions (e.g., racemization) and improve coupling efficiency by forming a more stable active ester.
-
Pre-formed Active Esters (Onium Salts): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to form an active ester in situ, which then reacts with the N-terminal amine.
-
-
Protocol (Using HBTU/DIPEA):
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) in DMF.
-
Add the activating agent HBTU (or a similar onium salt, ~0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid).
-
Allow the pre-activation to proceed for several minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-120 minutes.
-
Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
The following diagram illustrates the mechanism of peptide bond formation using an onium salt activator.
Caption: Activation and coupling steps in peptide bond formation.
Optional Step: Capping
To prevent the formation of deletion sequences, a capping step can be introduced after coupling. This involves acetylating any unreacted N-terminal amines using a reagent like acetic anhydride. Capped sequences are unreactive in subsequent coupling steps and can be easily separated during final purification.
Monitoring and Characterization
Ensuring the completeness of both the deprotection and coupling reactions is crucial for synthesizing high-purity peptides.
-
Kaiser Test: A qualitative colorimetric test used to detect the presence of free primary amines.
-
Positive Result (Blue Beads): Indicates the presence of free amines, signifying a complete deprotection or an incomplete coupling.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of free amines, signifying a complete coupling reaction.
-
| Reaction Step | Expected Kaiser Test Result | Interpretation |
| After Deprotection | Strongly Positive (Blue) | Fmoc group has been successfully removed. |
| After Coupling | Negative (Yellow) | The coupling reaction is complete. |
| After Coupling | Weakly Positive (Light Blue) | The coupling reaction is incomplete. |
Cleavage from Resin and Final Deprotection
Once the desired peptide sequence has been assembled, it must be cleaved from the solid support, and the permanent side-chain protecting groups must be removed.
-
Mechanism: This is typically achieved in a single step using a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA).
-
Scavengers: The cleavage cocktail must include "scavengers" to trap the highly reactive cationic species generated from the cleavage of the side-chain protecting groups. These scavengers prevent the modification of sensitive amino acid residues like Tryptophan, Methionine, and Cysteine.
-
Common Cleavage Cocktail (Reagent K):
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
-
-
Protocol:
-
Wash the fully assembled peptide-resin with a solvent like dichloromethane (DCM) and dry it thoroughly.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis
The crude peptide product is a mixture of the target peptide and small amounts of deletion or truncated sequences. Purification is almost always necessary.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The gold standard for peptide purification. Peptides are separated based on their hydrophobicity using a C18 stationary phase and a mobile phase gradient of water and acetonitrile, both typically containing 0.1% TFA.
-
Mass Spectrometry (MS): Used to confirm the identity of the purified peptide by verifying its molecular weight.
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and versatile technology that has become indispensable in life science research and pharmaceutical development. Its reliance on a mild, base-labile Nα-protecting group offers significant advantages in terms of chemical compatibility and the synthesis of complex, modified peptides. By understanding the fundamental chemical principles behind each step—from resin selection and protection strategy to coupling chemistry and final cleavage—researchers can effectively troubleshoot and optimize their syntheses to achieve high yields of pure, target peptides. The systematic, cyclical nature of the process, combined with robust analytical monitoring, ensures a high degree of control and reproducibility, solidifying Fmoc SPPS as the premier method for chemical peptide synthesis.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. [Link]
-
Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin. Tetrahedron Letters. [Link]
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry. [Link]
-
König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte. [Link]
-
Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters. [Link]
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry. [Link]
Methodological & Application
Application Notes and Protocols: Synthesis of Fmoc-Homoserine Lactone Peptides
Introduction
N-Acyl Homoserine Lactones (AHLs) are a class of signaling molecules utilized by many Gram-negative bacteria in a population density-dependent communication system known as quorum sensing (QS).[1][2][3] This intercellular signaling allows bacteria to coordinate gene expression, influencing critical processes such as biofilm formation, virulence factor production, and motility.[1][2][4] The core structure of AHLs consists of a homoserine lactone ring connected to a variable-length acyl side chain.[2][3] The specificity of the signal is determined by the length and modifications of this acyl chain.[3]
The synthesis of peptides incorporating a homoserine lactone moiety is of significant interest to researchers studying quorum sensing and developing novel antimicrobial strategies. These synthetic peptides can act as probes to investigate AHL-receptor interactions or as potential inhibitors of QS pathways.[5] This document provides a detailed guide for the synthesis of peptides containing Fmoc-Homoserine lactone (Fmoc-HSL) using solid-phase peptide synthesis (SPPS) techniques.[6][7]
PART 1: Synthesis of Fmoc-L-Homoserine Lactone Hydrochloride
The journey into HSL peptide synthesis begins with the preparation of the key building block: Fmoc-L-Homoserine lactone. While commercially available, its synthesis from a more common starting material like O-acyl-L-homoserine is a cost-effective and valuable procedure for a synthesis laboratory.[8]
Protocol 1: Synthesis of L-Homoserine Lactone Hydrochloride
This protocol outlines the synthesis of L-Homoserine lactone hydrochloride from O-acetyl-L-homoserine.
-
Materials:
-
O-acetyl-L-homoserine
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
-
Procedure:
-
Dissolve O-acetyl-L-homoserine (e.g., 2 g, 12.4 mmol) completely in concentrated hydrochloric acid (e.g., 10 ml, 120 mmol).[8]
-
Heat the reaction mixture to 50°C and stir for 2 hours.[8]
-
After the reaction is complete, remove the hydrochloric acid by rotary evaporation to obtain L-Homoserine lactone hydrochloride as a solid.[8]
-
Protocol 2: Fmoc Protection of L-Homoserine Lactone
This protocol details the attachment of the fluorenylmethyloxycarbonyl (Fmoc) protecting group to the amine of L-Homoserine lactone.
-
Materials:
-
Procedure:
-
Dissolve L-Homoserine lactone hydrochloride in a 10% solution of sodium bicarbonate in water.
-
In a separate flask, dissolve Fmoc-Cl in dioxane.
-
Cool the L-Homoserine lactone solution in an ice bath and slowly add the Fmoc-Cl solution while stirring vigorously.
-
Allow the reaction to proceed for several hours at room temperature.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-L-Homoserine lactone.
-
Purify the product by column chromatography.
-
PART 2: Solid-Phase Peptide Synthesis (SPPS) of HSL Peptides
Fmoc-based SPPS is the method of choice for the synthesis of HSL-containing peptides due to its mild deprotection conditions and high yields.[6][7] The general principle involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[6][11]
Experimental Workflow for Fmoc-SPPS
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity [frontiersin.org]
- 3. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of acyl-homoserine lactone quorum-sensing system in oral biofilm formation: A review | Pharmacy Education [pharmacyeducation.fip.org]
- 5. Importance of N-Acyl-Homoserine Lactone-Based Quorum Sensing and Quorum Quenching in Pathogen Control and Plant Growth Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. data.epo.org [data.epo.org]
- 9. nbinno.com [nbinno.com]
- 10. chemscene.com [chemscene.com]
- 11. peptide.com [peptide.com]
Application Notes: Strategic Incorporation of Fmoc-L-Homoserine Lactone in Solid-Phase Peptide Synthesis
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the successful incorporation of Fmoc-L-Homoserine lactone into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). N-acyl homoserine lactones (AHLs) are pivotal signaling molecules in bacterial quorum sensing, making peptides containing this moiety valuable tools for studying and modulating bacterial communication.[1] This guide addresses the unique chemical challenges posed by the lactone ring, particularly its stability during Fmoc-SPPS, and provides field-proven strategies and detailed protocols for coupling, deprotection, cleavage, and analysis.
Introduction: The Significance of Homoserine Lactone Peptides
Gram-negative bacteria utilize a sophisticated communication system known as quorum sensing (QS) to coordinate collective behaviors, such as biofilm formation and virulence factor expression, in a population-density-dependent manner.[2] This communication is mediated by small, diffusible signal molecules, predominantly N-acyl homoserine lactones (AHLs).[2] AHLs consist of a conserved homoserine lactone (HSL) ring attached to an acyl chain of varying length and modification.[2] The synthesis of peptides and peptide analogs containing the HSL motif is a critical strategy for developing probes to study bacterial signaling pathways and for creating antagonists (quorum quenchers) that can disrupt these pathways, offering a promising anti-virulence therapeutic approach that may circumvent conventional antibiotic resistance.[3][4]
Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the method of choice for preparing such peptides due to its efficiency and versatility.[5][6] However, the successful incorporation of Fmoc-L-Homoserine lactone requires careful consideration of the chemical stability of the five-membered lactone ring, which is susceptible to hydrolysis under both basic and strongly acidic conditions encountered during the SPPS workflow.
Core Technical Challenge: Lactone Ring Stability
The primary challenge in using Fmoc-L-Homoserine lactone is the potential for the lactone ring to undergo hydrolysis (lactonolysis), opening to form a linear hydroxy acid. This side reaction can occur at two critical stages of Fmoc-SPPS:
-
During Repetitive Fmoc Deprotection: The standard use of 20% piperidine in DMF creates a basic environment (pKa of piperidinium is ~11.1) that can catalyze the nucleophilic attack of the lactone carbonyl.[7][8] While each deprotection step is relatively short, repeated cycles can lead to cumulative loss of the desired lactone structure.
-
During Final Cleavage & Deprotection: The use of strong acids, typically Trifluoroacetic Acid (TFA), to cleave the peptide from the resin and remove side-chain protecting groups can promote acid-catalyzed hydrolysis of the lactone.[9][10]
This guide provides protocols designed to mitigate these risks and ensure the integrity of the final peptide product.
Recommended Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier(s) | Notes |
| Resin | |||
| Rink Amide Resin (100-200 mesh) | Synthesis Grade | Sigma-Aldrich, Bachem | For C-terminal amides. |
| Wang Resin (100-200 mesh) | Synthesis Grade | Sigma-Aldrich, Bachem | For C-terminal carboxylic acids. |
| Amino Acids | |||
| Fmoc-L-Homoserine lactone HCl | ≥95% Purity | Advanced ChemTech, Cayman Chemical | The primary building block. Store at -20°C.[11][12] |
| Standard Fmoc-Amino Acids | SPPS Grade | Bachem, Chem-Impex | As required by peptide sequence. |
| Coupling Reagents | |||
| HBTU | Synthesis Grade | Bachem, ChemPep | Efficient uronium-based activator.[3][13] |
| DIC | Synthesis Grade | Bachem, ChemPep | Carbodiimide activator, generates soluble urea byproduct.[13] |
| Oxyma Pure (or HOBt) | Synthesis Grade | Bachem, ChemPep | Racemization suppressant and activation additive.[14] |
| Bases | |||
| DIPEA | Synthesis Grade | Sigma-Aldrich | Non-nucleophilic base for activation. |
| Piperidine | Synthesis Grade | Sigma-Aldrich | For Fmoc deprotection. |
| Solvents & Other Reagents | |||
| DMF, DCM, NMP | Peptide Synthesis Grade | Fisher Scientific | Use high-purity, amine-free solvents. |
| TFA | Reagent Grade | Sigma-Aldrich | For cleavage. |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich | Cation scavenger. |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Sigma-Aldrich | Scavenger for Trp, Cys. |
| Thioanisole, Phenol | Reagent Grade | Sigma-Aldrich | Scavengers for various side reactions.[15] |
Detailed Synthesis Protocols
The following protocols are designed to maximize the integrity of the homoserine lactone ring throughout the synthesis process.
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Place the desired amount of resin (e.g., Rink Amide for a C-terminal amide) in a reaction vessel. Add sufficient DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.
-
Initial Fmoc Deprotection (for pre-loaded resins like Rink Amide): Drain the DMF. Add a solution of 20% piperidine in DMF. Agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (HBTU Activation):
-
In a separate vial, dissolve the first Fmoc-amino acid (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Capping (Recommended): To block any unreacted amino groups, treat the resin with a solution of 5% acetic anhydride and 5% DIPEA in DMF for 20 minutes. Wash thoroughly with DMF and DCM.
Protocol 2: Peptide Chain Elongation Cycle
This cycle is repeated for each amino acid, including the critical Fmoc-L-Homoserine lactone coupling step.
Figure 1: SPPS Elongation Cycle Workflow.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with a fresh solution of 20% piperidine in DMF for another 5 minutes.
-
Rationale: Using two shorter deprotection steps instead of one long one minimizes the total exposure time of the lactone ring to the basic conditions, thereby reducing the risk of hydrolysis.
-
Drain and immediately wash the resin with DMF (5x) to remove all traces of piperidine.
-
-
Fmoc-L-Homoserine Lactone Coupling (Method A: HBTU):
-
Equivalents: Fmoc-L-Homoserine lactone (3 eq.), HBTU (2.9 eq.), DIPEA (6 eq.).
-
Activate the amino acid in DMF with HBTU and DIPEA for 1-2 minutes.
-
Add the solution to the deprotected peptidyl-resin.
-
React for 45-60 minutes.
-
Rationale: HBTU provides rapid activation and high coupling efficiency, which is crucial for minimizing reaction times and potential side reactions.[3][16]
-
-
Fmoc-L-Homoserine Lactone Coupling (Method B: DIC/Oxyma):
-
Equivalents: Fmoc-L-Homoserine lactone (3 eq.), DIC (3 eq.), Oxyma Pure (3 eq.).
-
In a separate vial, dissolve the Fmoc-L-Homoserine lactone and Oxyma Pure in DMF. Add DIC.
-
Pre-activate for 5-10 minutes.
-
Add the solution to the deprotected peptidyl-resin.
-
React for 1-2 hours.
-
Rationale: This method avoids a strong tertiary base like DIPEA during the coupling step, which can be advantageous for sensitive residues. The resulting diisopropylurea is soluble in DMF/DCM, simplifying washes.[13][14]
-
-
Washing: After coupling, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Monitoring: Perform a qualitative Kaiser (ninhydrin) test on a few beads. A yellow/clear result indicates complete coupling. If the beads turn blue, a second coupling (recoupling) is necessary before proceeding.
Protocol 3: Final Cleavage and Deprotection
The choice of cleavage cocktail is critical to preserve the lactone ring and remove all side-chain protecting groups effectively.
Figure 2: Post-Synthesis Cleavage and Workup Workflow.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF (3x), DCM (5x), and methanol (2x). Dry the resin under high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation (Reagent K):
-
Prepare the following mixture in a fume hood. This cocktail is robust for peptides containing various sensitive residues.[15]
-
Composition: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
Rationale: The combination of multiple scavengers is essential. TIS (if used instead) is excellent for trityl groups but less effective for others. Thioanisole and EDT help protect residues like Met and Trp. Phenol acts as a scavenger for benzyl and t-butyl cations. Water is included in a small amount, but its presence necessitates a balance to minimize lactone hydrolysis while aiding in scavenger solubility and efficacy.[15]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
Agitate gently at room temperature for 1.5 to 2 hours. Do not exceed 2 hours to minimize potential lactonolysis.
-
Filter the resin and collect the filtrate into a clean flask. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Concentrate the TFA filtrate to about 10% of its original volume using a gentle stream of nitrogen or rotary evaporation (ensure the vacuum is compatible with TFA).
-
Add the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the concentrate).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
Quality Control: Analysis and Characterization
Reverse-Phase HPLC (RP-HPLC)
Purification of the crude peptide is performed using preparative RP-HPLC.
-
Column: C18 stationary phase is standard.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A shallow gradient (e.g., 5-65% B over 60 minutes) is recommended for good separation of SPPS-related impurities.
-
Detection: UV at 214 nm and 280 nm.
Mass Spectrometry (MS)
Mass spectrometry is essential to confirm the identity and integrity of the final product. The homoserine lactone moiety produces a characteristic fragmentation pattern.
-
Expected Mass: Calculate the theoretical monoisotopic mass of the target peptide. The observed mass should match this value.
-
Lactone Integrity Check: In tandem MS (MS/MS), look for a characteristic fragment ion at m/z 102 , which corresponds to the protonated homoserine lactone ring.[17][18] Its presence is a strong indicator that the lactone ring is intact. A secondary characteristic fragment at m/z 143 may also be observed.[17]
-
Side Product Detection: The primary side product to screen for is the hydrolyzed (ring-opened) peptide, which will have a mass increase of 18.0106 Da (the mass of H₂O) compared to the target peptide. This can often be resolved as a separate peak in the HPLC chromatogram and will have a distinct mass in the MS spectrum.
| Ion Signature | m/z | Interpretation |
| [M+H]⁺ | Calculated Value | Correct mass of the target peptide. |
| [M+H+18]⁺ | Calculated + 18.01 | Putative hydrolyzed (ring-opened) peptide. |
| MS/MS Fragment | 102.05 | Key diagnostic ion for intact homoserine lactone ring.[17][18] |
Troubleshooting and Key Considerations
-
Low Yield or Incomplete Coupling: Fmoc-L-Homoserine lactone can be sterically less demanding than other bulky amino acids, but difficult sequences can still lead to incomplete coupling. Always perform a Kaiser test after the coupling step. If it is positive (blue), perform a second coupling before proceeding.
-
Presence of a +18 Da Peak in MS: This indicates lactonolysis.
-
During Deprotection: Reduce piperidine exposure time further or consider alternative, milder bases like 2% DBU / 2% piperidine in DMF, although this may require longer reaction times.
-
During Cleavage: Reduce the TFA cleavage time to the minimum required for full deprotection of side chains (e.g., 1.5 hours). Ensure the resin is completely dry before cleavage.
-
-
Side Reaction from C-terminal Met: A known side reaction during cleavage with t-butyl containing protecting groups is the alkylation of a C-terminal methionine followed by cyclization to form a homoserine lactone.[9] While you are intentionally incorporating HSL, be aware of this possibility if your sequence also contains a C-terminal Met, as it could complicate analysis. Using a robust scavenger cocktail like Reagent K helps suppress this.[9][15]
Conclusion
The synthesis of peptides containing Fmoc-L-Homoserine lactone is a powerful method for developing tools to investigate and manipulate bacterial quorum sensing. While the stability of the lactone ring presents a definite chemical challenge, the risks can be effectively managed through strategic protocol modifications. By minimizing exposure to basic conditions during deprotection, employing rapid and efficient coupling reagents, and using a carefully selected, scavenger-rich cleavage cocktail, researchers can successfully synthesize these valuable peptides with high fidelity. Rigorous analysis by HPLC and MS, with particular attention to the diagnostic m/z 102 fragment and potential +18 Da hydrolysis products, is paramount to ensuring the integrity of the final compound.
References
-
Mass spectrum and fragmentation pattern of N-((Z)-11-octadecenoyl)homoserine lactone (Z11-C18:1-HSL). ResearchGate. Available at: [Link] (Accessed: January 15, 2026).
-
Characteristic MS/MS fragmentation of AHLs. ResearchGate. Available at: [Link] (Accessed: January 15, 2026).
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Available at: [Link] (Accessed: January 15, 2026).
-
Targeting Peptide-Based Quorum Sensing Systems for the Treatment of Gram-Positive Bacterial Infections. PMC - PubMed Central. Available at: [Link] (Accessed: January 15, 2026).
-
A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed. Available at: [Link] (Accessed: January 15, 2026).
-
Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. Available at: [Link] (Accessed: January 15, 2026).
-
On-resin peptide macrocyclization using thiol-ene click chemistry. PMC - NIH. Available at: [Link] (Accessed: January 15, 2026).
-
Synthesis of C10-Homoserine Lactones as Quorum Sensing Modulators in Chromobacterium violaceum. University of Puerto Rico. Available at: [Link] (Accessed: January 15, 2026).
-
Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. ASM Journals. Available at: [Link] (Accessed: January 15, 2026).
-
Cleavage from Wang Resin. Aapptec. Available at: [Link] (Accessed: January 15, 2026).
- WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.
-
Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage. Available at: [Link] (Accessed: January 15, 2026).
-
On-resin peptide macrocyclization using thiol–ene click chemistry. RSC Publishing. Available at: [Link] (Accessed: January 15, 2026).
-
Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry. PubMed. Available at: [Link] (Accessed: January 15, 2026).
-
Technical Support Information Bulletin 1180 - Cys(Acm) Deprotection and On-Resin Peptide Cyclization. Aapptec. Available at: [Link] (Accessed: January 15, 2026).
-
HBTU activation for automated Fmoc solid-phase peptide synthesis. PubMed. Available at: [Link] (Accessed: January 15, 2026).
-
What is Solid-phase Peptide Synthesis?. Powder Systems. Available at: [Link] (Accessed: January 15, 2026).
-
Synthetic homoserine lactone analogues as antagonists of bacterial quorum sensing. Scientific Reports. Available at: [Link] (Accessed: January 15, 2026).
-
N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. PMC - NIH. Available at: [Link] (Accessed: January 15, 2026).
-
Purification of peptides from solid-phase peptide synthesis with RP-HPLC. Monash University. Available at: [Link] (Accessed: January 15, 2026).
-
N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. PubMed. Available at: [Link] (Accessed: January 15, 2026).
-
Unlocking Organic Synthesis with L-Homoserine Lactone Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link] (Accessed: January 15, 2026).
-
HBTU activation for automated Fmoc solid-phase peptide synthesis. Semantic Scholar. Available at: [Link] (Accessed: January 15, 2026).
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link] (Accessed: January 15, 2026).
-
Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. MDPI. Available at: [Link] (Accessed: January 15, 2026).
-
Synthesis and stability of small molecule probes for Pseudomonas aeruginosa quorum sensing modulation. PubMed. Available at: [Link] (Accessed: January 15, 2026).
-
Acyl-homoserine lactone binding to and stability of the orphan Pseudomonas aeruginosa quorum-sensing signal receptor QscR. PubMed. Available at: [Link] (Accessed: January 15, 2026).
-
(PDF) Acyl Homoserine-Lactone Quorum-Sensing Signal Generation. ResearchGate. Available at: [Link] (Accessed: January 15, 2026).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Targeting Peptide-Based Quorum Sensing Systems for the Treatment of Gram-Positive Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 6. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 7. bachem.com [bachem.com]
- 8. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. | Semantic Scholar [semanticscholar.org]
- 9. peptide.com [peptide.com]
- 10. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. caymanchem.com [caymanchem.com]
- 13. chempep.com [chempep.com]
- 14. bachem.com [bachem.com]
- 15. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-Homoserine Lactone in Quorum Sensing Research
Introduction: The Social Network of Bacteria and a Novel Tool for its Disruption
Bacteria, long considered solitary organisms, engage in complex, multicellular behaviors coordinated through a sophisticated communication system known as quorum sensing (QS).[1][2] This process relies on the production, release, and population-wide detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, a prominent class of autoinducers is the N-acyl-homoserine lactones (AHLs).[2][3] As bacterial population density increases, AHLs accumulate, and upon reaching a critical threshold, they bind to and activate cognate LuxR-type transcriptional regulators.[4][5] This activation triggers the expression of a suite of genes, often governing virulence factor production, biofilm formation, and antibiotic resistance.[2][6][7]
The central role of QS in bacterial pathogenicity makes it an attractive target for novel anti-infective strategies. Instead of directly killing bacteria, which can lead to the development of resistance, quorum quenching (QQ) aims to disarm pathogens by disrupting their communication networks.[1][8] This application note details the use of a novel synthetic molecule, Fmoc-Homoserine lactone, as a potential tool for quorum sensing research and the development of anti-virulence therapies.
This compound is a derivative of the core homoserine lactone structure common to all AHLs. The incorporation of the bulky fluorenylmethyloxycarbonyl (Fmoc) group on the amine is hypothesized to create a potent antagonist of LuxR-type receptors. This guide provides a comprehensive overview of its proposed mechanism of action, protocols for its synthesis and application in key quorum sensing assays, and a framework for interpreting the resulting data.
Proposed Mechanism of Action: Competitive Inhibition of LuxR-Type Receptors
The structural similarity of this compound to natural AHLs suggests a competitive antagonism mechanism. It is postulated that the homoserine lactone moiety of the molecule facilitates its entry into the AHL binding pocket of LuxR-type receptors. However, the large, hydrophobic Fmoc group is predicted to sterically hinder the conformational changes in the receptor that are necessary for its dimerization and subsequent binding to DNA promoter regions. This effectively blocks the receptor, preventing the transcription of QS-regulated genes, even in the presence of native AHLs.
Figure 1: Proposed mechanism of quorum sensing inhibition by this compound.
Synthesis and Characterization of this compound
Protocol 1: Synthesis of Fmoc-L-Homoserine Lactone
Materials:
-
L-Homoserine lactone hydrochloride
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-Homoserine lactone hydrochloride in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution to neutralize the hydrochloride and create a basic environment.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Slowly add the Fmoc-OSu solution to the L-Homoserine lactone solution with vigorous stirring at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield Fmoc-L-Homoserine lactone as a white solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Purity should also be assessed by HPLC.
Experimental Protocols for Quorum Sensing Research
The following protocols provide a framework for evaluating the efficacy of this compound as a quorum sensing inhibitor. These protocols are based on established methods for studying AHLs and their analogs and should be optimized for the specific bacterial strains and experimental conditions used.
Protocol 2: Bacterial Growth Inhibition Assay
Objective: To determine if this compound exhibits any bactericidal or bacteriostatic activity, ensuring that any observed effects on quorum sensing are not due to growth inhibition.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)
-
Luria-Bertani (LB) broth
-
This compound stock solution (in DMSO or another suitable solvent)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in LB broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacterial strain.
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubate the plate at the optimal growth temperature for the bacterium with shaking.
-
Measure the optical density (OD) at 600 nm at regular intervals over 24 hours.
-
Plot the growth curves for each concentration of this compound and compare them to the positive control.
Protocol 3: Biofilm Inhibition Assay
Objective: To quantify the ability of this compound to inhibit biofilm formation.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound
-
96-well microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Dispense the bacterial culture and serial dilutions of this compound into the wells of a 96-well plate.
-
Incubate the plate without shaking for 24-48 hours at the appropriate temperature to allow for biofilm formation.
-
Carefully remove the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with crystal violet solution for 15 minutes.
-
Wash away the excess stain with water and allow the plate to air dry.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition compared to the untreated control.
Figure 2: Workflow for the biofilm inhibition assay.
Protocol 4: Reporter Gene Assay
Objective: To assess the ability of this compound to inhibit the activation of a LuxR-type receptor in response to its cognate AHL.
Materials:
-
A bacterial reporter strain (e.g., E. coli JM109 carrying a plasmid with a LuxR homolog and a luxI promoter-lacZ fusion)
-
The cognate AHL for the expressed LuxR homolog
-
This compound
-
LB broth with appropriate antibiotics
-
β-galactosidase assay reagents (e.g., ONPG)
Procedure:
-
Grow an overnight culture of the reporter strain.
-
In a 96-well plate, add a sub-saturating concentration of the cognate AHL to each well.
-
Add serial dilutions of this compound to the wells.
-
Inoculate the wells with the reporter strain.
-
Incubate the plate with shaking for a defined period.
-
Lyse the cells and perform a β-galactosidase assay to measure the reporter gene expression.
-
Calculate the inhibition of reporter gene expression relative to the control (AHL only).
Data Presentation and Interpretation
The quantitative data obtained from the aforementioned assays should be summarized in a clear and concise manner. The following table provides an example of how to present the results for this compound.
| Bacterial Strain | Assay | Endpoint | This compound (µM) | Result |
| P. aeruginosa PAO1 | Growth Inhibition | MIC | >256 | No significant growth inhibition |
| P. aeruginosa PAO1 | Biofilm Inhibition | IC₅₀ | 50 | Moderate biofilm inhibition |
| E. coli (pLuxR-lacZ) | Reporter Gene | IC₅₀ | 25 | Potent inhibition of LuxR activation |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Troubleshooting and Considerations
-
Solubility: this compound is expected to have limited solubility in aqueous media. Stock solutions should be prepared in a suitable organic solvent like DMSO, and the final concentration of the solvent in the assay should be kept low (typically <1%) to avoid solvent-induced effects.
-
Stability: The lactone ring of AHLs can be susceptible to hydrolysis at non-neutral pH.[10] It is recommended to perform assays in buffered media at a pH close to neutral (7.0-7.4).
-
Fmoc Group Stability: The Fmoc group is labile to basic conditions. Ensure that all solutions and media are not basic to prevent cleavage of the protecting group.
Conclusion
This compound represents a promising new tool for the study of quorum sensing. Its unique structure, featuring the bulky Fmoc group, provides a strong rationale for its potential as a potent and specific antagonist of LuxR-type receptors. The protocols outlined in this application note provide a solid foundation for researchers to investigate its efficacy in inhibiting quorum sensing-mediated processes such as biofilm formation and virulence gene expression. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound in the development of novel anti-virulence therapies.
References
-
A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
- Urbanowski, M. L., Lostroh, C. P., & Greenberg, E. P. (2004). Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein. Journal of Bacteriology, 186(3), 631–637.
- Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein. (2004). Journal of Bacteriology, 186(3), 631-637.
- N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. (2015). Marine Drugs, 13(5), 3085-3118.
- The LuxR receptor: The sites of interaction with quorum-sensing signals and inhibitors. (2003). Microbiology, 149(12), 3415-3427.
- Homoserine lactones biofilm regulating compounds and their methods of use. (1998). Google Patents.
- The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. (2022). Molecules, 27(15), 4880.
- N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities. (2017). Frontiers in Microbiology, 8, 1383.
- Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. (2015). Frontiers in Cellular and Infection Microbiology, 5, 58.
- Collins, C. H., Arnold, F. H., & Leadbetter, J. R. (2005). Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones. Molecular Microbiology, 55(3), 712–723.
-
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 15, 2026, from [Link]
- Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections. (2021). Frontiers in Microbiology, 12, 691312.
-
Fmoc Solid-Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. (2021). Frontiers in Immunology, 12, 723386.
- Kumar, L., Patel, S. K. S., Kharga, K., Kumar, R., Shameer, K., & Kalia, V. C. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules, 27(21), 7584.
- Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides. (2021). Organic & Biomolecular Chemistry, 19(39), 8493-8498.
- Inhibition of Biofilm Formation by the Synergistic Action of EGCG-S and Antibiotics. (2021). Antibiotics, 10(11), 1362.
- A structurally unrelated mimic of a Pseudomonas aeruginosa acyl-homoserine lactone quorum-sensing signal. (2006). Proceedings of the National Academy of Sciences, 103(45), 16948-16953.
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Ziegler, E. W. (2021). The aqueous stability of N-acyl-L-homoserine lactones, their affinity for cyclodextrin inclusion, and the investigation of a catalyst for their hydrolysis.
- Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (2019). AAPS PharmSciTech, 20(4), 147.
- The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. (2004). Journal of Bacteriology, 186(1), 37-43.
- The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Has Immunomodulatory Activity. (1999). Infection and Immunity, 67(8), 4288-4291.
Sources
- 1. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]
- 8. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Pseudomonas aeruginosa Quorum-Sensing Molecule Homoserine Lactone Modulates Inflammatory Signaling through PERK and eI-F2α - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of Fmoc-Homoserine Lactone in Modern Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Fmoc-Homoserine lactone is a specialized chemical entity positioned at the intersection of synthetic peptide chemistry and microbiology. Its unique bifunctional nature—marrying the base-labile Fmoc protecting group with the biologically significant homoserine lactone core—renders it a powerful tool in two distinct yet complementary areas of drug discovery. Firstly, it serves as a foundational scaffold for the synthesis of N-Acyl Homoserine Lactone (AHL) analogues to create potent inhibitors of bacterial quorum sensing, a key anti-virulence target. Secondly, it acts as a non-canonical amino acid building block for incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), enabling the development of novel peptidomimetics with enhanced stability and function. This document provides an in-depth guide to these applications, complete with detailed experimental protocols and the scientific rationale behind methodological choices.
The Dual-Functionality of this compound
The strategic value of this compound in drug discovery stems from its two chemically and functionally distinct components. Understanding these components is crucial to appreciating its application versatility.
-
The Fmoc Protecting Group (9-fluorenylmethoxycarbonyl): The Fmoc group is a cornerstone of modern peptide synthesis.[1] Its primary function is to temporarily "cap" the primary amine of the homoserine lactone, preventing unwanted reactions during subsequent chemical steps.[1] The key advantage of the Fmoc group is its lability under mild basic conditions (typically piperidine), while remaining stable to the acidic conditions used to cleave most side-chain protecting groups.[2] This "orthogonal" protection strategy is the basis of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), allowing for the sequential and controlled assembly of amino acids into a peptide chain.[3][4]
-
The Homoserine Lactone (HSL) Core: The HSL ring is the defining structural feature of a class of bacterial signaling molecules known as N-Acyl Homoserine Lactones (AHLs).[5] In many Gram-negative bacteria, AHLs are used for quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[6] QS systems regulate critical pathogenic processes, including virulence factor production and biofilm formation.[7][8] Consequently, the HSL moiety is a key recognition element for bacterial AHL receptors (e.g., LasR in Pseudomonas aeruginosa), making it a prime target for designing antagonist molecules that can disrupt this signaling and disarm pathogens without killing them—a promising anti-virulence strategy.[6][8]
Caption: Chemical structure of this compound.
Application in Quorum Sensing Inhibition
Targeting quorum sensing is a validated anti-virulence strategy that aims to mitigate bacterial pathogenicity and combat antibiotic resistance.[9] this compound is an ideal starting material for creating libraries of AHL analogues to be screened as Quorum Sensing Inhibitors (QSIs).
Rationale for QSI Drug Discovery
Traditional antibiotics apply strong selective pressure that drives the evolution of resistance. QSIs, in contrast, do not typically inhibit bacterial growth and therefore exert less selective pressure.[10] They function by interfering with the signaling pathways that control virulence and biofilm formation, effectively disarming the bacteria and making them more susceptible to host immune clearance or conventional antibiotics.[6] By using this compound, researchers can systematically synthesize a wide array of AHL analogues with different acyl chains to probe the structure-activity relationship of the target QS receptor and identify potent antagonists.[7][11]
General Workflow for QSI Discovery
The process of discovering novel QSIs using this compound follows a logical, multi-step workflow from chemical synthesis to biological validation.
Caption: Workflow for Quorum Sensing Inhibitor (QSI) discovery.
Protocol 1: Synthesis of an N-Acyl Homoserine Lactone (AHL) Analog
This protocol describes a general procedure for the synthesis of a single AHL analog from this compound. This can be adapted for parallel synthesis to generate a library.
Materials:
-
This compound
-
Resin (e.g., Methionine-functionalized resin for solid-phase synthesis)[12][13]
-
Deprotection Solution: 20% (v/v) piperidine in Dimethylformamide (DMF)
-
Carboxylic acid of choice (e.g., octanoic acid, 3-oxo-dodecanoic acid)
-
Coupling Reagents: HCTU (or HBTU/HOBt)
-
Activation Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Washing Solvents: Methanol (MeOH), Diethyl ether
Procedure:
-
Resin Preparation: Swell the synthesis resin in DMF for at least 1 hour in a reaction vessel.
-
This compound Loading (if starting from scratch):
-
Dissolve this compound (2 eq.), HCTU (1.95 eq.), and DIPEA (4 eq.) in DMF.
-
Add the activated amino acid solution to the swelled resin.
-
Agitate at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with fresh deprotection solution for 10-15 minutes.[2]
-
Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Scientist's Note: The Fmoc cleavage releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance.[3] This can be used to spectrophotometrically monitor reaction completion during automated synthesis.
-
-
Acyl Chain Coupling:
-
In a separate vial, pre-activate the desired carboxylic acid (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 10-15 minutes.
-
Add the activated carboxylic acid solution to the deprotected resin.
-
Agitate at room temperature for 2-4 hours. A colorimetric test (e.g., Kaiser test) can be used to confirm the absence of free amines, indicating complete coupling.[2]
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Cleavage and Purification:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter to collect the cleaved product solution.
-
Precipitate the crude product in cold diethyl ether.
-
Purify the AHL analog using High-Performance Liquid Chromatography (HPLC).
-
Confirm identity and purity via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[14]
-
Protocol 2: Screening for QSI Activity using Chromobacterium violaceum
This bioassay uses the reporter strain C. violaceum ATCC 12472, which produces a purple pigment (violacein) under the control of a C6-HSL-dependent QS system. Inhibition of pigment production without inhibiting bacterial growth indicates QSI activity.[5][10]
Materials:
-
Chromobacterium violaceum ATCC 12472
-
Luria-Bertani (LB) broth
-
Synthesized AHL analogs (and/or library) dissolved in DMSO (e.g., 20 mM stocks)
-
Positive Control: Known QSI (e.g., Furanone C-30)[9]
-
Negative Control: Vehicle (DMSO)
-
96-well microtiter plates (clear, flat-bottom)
-
Spectrophotometer (plate reader)
Procedure:
-
Culture Preparation: Inoculate 5 mL of LB broth with a single colony of C. violaceum and incubate overnight at 30°C with shaking.
-
Assay Setup:
-
Dilute the overnight culture 1:100 in fresh, pre-warmed LB broth.
-
In a 96-well plate, add 180 µL of the diluted bacterial suspension to each well.
-
Add 2 µL of your test compounds (AHL analogs) to achieve the desired final concentration (e.g., 200 µM). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.[15]
-
Include wells for the positive control, negative (vehicle) control, and a blank (sterile LB broth).
-
-
Incubation: Cover the plate and incubate at 30°C for 24 hours under static conditions.
-
Data Acquisition:
-
Bacterial Growth: Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Violacein Quantification:
-
Centrifuge the plate to pellet the cells.
-
Remove the supernatant and add 200 µL of DMSO to each well to lyse the cells and solubilize the violacein.
-
Measure the absorbance at 585 nm (A585).
-
-
-
Data Analysis:
-
Normalize the violacein production to bacterial growth (A585/OD600).
-
Calculate the percentage of QS inhibition relative to the negative control: % Inhibition = (1 - (Normalized_Value_Test / Normalized_Value_Control)) * 100
-
A compound is considered a promising hit if it shows significant inhibition of violacein production without a significant reduction in OD600.
-
Quantitative Data Summary
Results from a QSI screen should be tabulated to compare the activity of different AHL analogs. Hits are often re-tested in a dose-response format to determine their half-maximal inhibitory concentration (IC50).
| Compound ID | Acyl Chain | Concentration (µM) | Bacterial Growth (OD600 ± SD) | Violacein Production (% of Control ± SD) |
| Control | N/A | - | 1.25 ± 0.05 | 100 ± 4.5 |
| AHL-01 | C8 | 100 | 1.21 ± 0.07 | 85.2 ± 6.1 |
| AHL-02 | 3-oxo-C12 | 100 | 1.19 ± 0.04 | 45.7 ± 3.8 |
| AHL-03 | C10-Br | 100 | 1.23 ± 0.06 | 12.3 ± 2.1 |
| C-30 (Pos) | Furanone | 50 | 1.26 ± 0.05 | 15.8 ± 2.5 |
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of non-canonical amino acids is a powerful strategy in peptide-based drug design. This compound allows for the site-specific insertion of this unique residue into a peptide sequence using standard, well-established Fmoc-SPPS protocols.[16][17]
Rationale for Peptide Modification
Introducing homoserine lactone into a peptide can:
-
Impart Conformational Constraints: The cyclic nature of the lactone can restrict the flexibility of the peptide backbone, potentially locking it into a bioactive conformation.
-
Enhance Proteolytic Stability: Non-natural residues can hinder recognition by proteases, thereby increasing the in-vivo half-life of the peptide therapeutic.
-
Serve as a Reactive Handle: The lactone can be susceptible to nucleophilic attack, providing a site for subsequent chemical modification or conjugation.[18]
The Fmoc-SPPS Cycle
The synthesis of a peptide on a solid support is a cyclical process, with each cycle adding one amino acid residue to the growing chain.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Protocol 3: Incorporation of Homoserine Lactone into a Peptide Chain
This protocol details a single coupling cycle for adding this compound to a growing peptide chain anchored to a resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent: HCTU (or equivalent like HBTU, HATU)
-
Activation Base: DIPEA or 2,4,6-Collidine
-
Solvent: Anhydrous, peptide-grade DMF
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin State: Start with the peptide-resin that has undergone the final wash step after the previous Fmoc deprotection, leaving a free amine ready for coupling.
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HCTU (0.95 eq. relative to the amino acid), and DIPEA (2 eq. relative to the amino acid) in DMF.
-
Allow the mixture to stand for 5-10 minutes to ensure complete activation.
-
Scientist's Note: The choice of coupling reagent is critical. HCTU and HATU are highly efficient and fast-acting, forming an active ester with the amino acid that readily reacts with the free amine on the resin.[2] The addition of a base like DIPEA is essential to neutralize the protonated amine and facilitate the reaction.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature. Coupling times can range from 30 minutes to 2 hours.
-
Monitor the reaction for completion using a qualitative method like the Kaiser test.[2] A negative Kaiser test (beads remain yellow) indicates that all free primary amines have been acylated. If the test is positive (beads turn blue), the coupling step should be repeated ("double coupling").
-
-
Washing:
-
Once coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Cycle Completion: The resin is now ready for the next cycle, which will begin with the deprotection of the newly added this compound's Fmoc group.
Conclusion
This compound is a versatile and high-value reagent for drug discovery. Its application as a scaffold for QSI library synthesis provides a direct route to developing novel anti-virulence agents, a critical strategy in the post-antibiotic era. Simultaneously, its utility as a non-canonical building block in Fmoc-SPPS empowers medicinal chemists to design and create sophisticated peptidomimetics with tailored pharmacological properties. The protocols and workflows detailed herein provide a robust framework for researchers to harness the full potential of this unique chemical tool.
References
- A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. (n.d.).
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]
- A simple screening protocol for the identification of quorum signal antagonists. (2005). Journal of Microbiological Methods.
-
Abbas, H. A., et al. (2019). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]
-
Coin, I., et al. (2013). Fmoc solid-phase peptide synthesis. Nature Protocols. Retrieved from [Link]
-
Lee, J. Y., et al. (2004). Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry. Archives of Pharmacal Research. Retrieved from [Link]
-
Lu, Y., et al. (2019). Screening strategies for quorum sensing inhibitors in combating bacterial infections. MedComm. Retrieved from [Link]
-
Quorum Sensing Inhibition by Bioactive Compounds. (2020). JoVE. Retrieved from [Link]
-
Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
-
Coin, I., et al. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]
-
Kalia, M., et al. (2021). Synthetic homoserine lactone analogues as antagonists of bacterial quorum sensing. RSC Advances. Retrieved from [Link]
-
Synthetic homoserine lactone analogues as antagonists of bacterial quorum sensing. (n.d.). Scilit. Retrieved from [Link]
-
Lu, C., et al. (2022). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. International Journal of Molecular Sciences. Retrieved from [Link]
-
Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]
-
Stegmeier, J. F., et al. (2006). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Results for "Fmoc Test". Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel L-Homoserine Lactone Analogs as Quorum Sensing Inhibitors of Pseudomonas aeruginosa. (2019). ResearchGate. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Over 90,000 Protocols and Methods. Retrieved from [Link]
-
Mommer, S., et al. (2017). Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. Polymers. Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
The Chemistry of L-Homoserine Lactone Hydrochloride: Synthesis and Applications. (n.d.). Retrieved from [Link]
-
Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution. (2021). Analytica Chimica Acta. Retrieved from [Link]
-
Identification of Homoserine Lactone Derivatives Using the Methionine Functionalized Solid Phase Synthesis by Gas Chromatography/Mass Spectrometry. (2004). Archives of Pharmacal Research. Retrieved from [Link]
-
Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. (2021). Molecules. Retrieved from [Link]
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chempep.com [chempep.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal [jove.com]
- 11. Synthetic homoserine lactone analogues as antagonists of bacterial quorum sensing - White Rose Research Online [eprints.whiterose.ac.uk]
- 12. Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Homoserine Lactone Derivatives Using the Methionine Functionalized Solid Phase Synthesis by Gas Chromatography/Mass Spectrometry - Archives of pharmacal research : a publication of the Pharmaceutical Society of Korea : 논문 | DBpia [dbpia.co.kr]
- 14. Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 17. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Fmoc-Homoserine Lactone as a Versatile Building Block for Peptidomimetics
Introduction: Bridging Peptide Chemistry and Bacterial Communication
In the intricate world of microbiology, bacteria communicate and coordinate collective behaviors through a process known as quorum sensing (QS).[1][2] This cellular communication relies on the production and detection of small signaling molecules called autoinducers. For a large number of Gram-negative bacteria, the primary signaling molecules are N-acyl-L-homoserine lactones (AHLs).[1][3][4] These molecules consist of a homoserine lactone ring coupled to an acyl chain of varying length and modification, which dictates the specificity of the signal.[5] The central role of AHLs in regulating virulence factor production and biofilm formation in pathogenic bacteria, such as Pseudomonas aeruginosa, has made them a prime target for the development of novel anti-infective agents that disrupt QS pathways, a strategy known as quorum quenching.[4][6]
Peptidomimetics, compounds that mimic the structure and function of peptides, offer a powerful platform for the design of potent and specific QS modulators. By incorporating the homoserine lactone moiety into a peptide backbone, researchers can create novel structures that interact with the bacterial QS machinery. The use of Fmoc-L-Homoserine(lactone) as a building block in solid-phase peptide synthesis (SPPS) provides a streamlined and versatile approach to generate libraries of these peptidomimetics for screening and optimization.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Fmoc-Homoserine lactone in the synthesis of peptidomimetics. We will delve into the underlying principles, provide detailed, field-proven protocols, and discuss the critical aspects of synthesis, purification, and characterization.
The Strategic Advantage of this compound in SPPS
The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis due to its base-lability, which allows for orthogonal protection schemes under mild conditions.[7][8] this compound is a commercially available amino acid derivative that can be seamlessly integrated into standard Fmoc-SPPS workflows.[9] This enables the precise placement of the homoserine lactone moiety at any desired position within a peptide sequence.
The true power of this building block lies in the subsequent modification of the peptide-bound homoserine lactone. The primary amine of the homoserine lactone can be acylated on-resin with a diverse range of carboxylic acids, leading to the generation of a library of N-acyl-L-homoserine lactone peptidomimetics. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying both the peptide sequence and the acyl chain of the AHL mimic.
Experimental Workflows and Methodologies
Overall Synthesis Strategy
The synthesis of N-acyl-homoserine lactone peptidomimetics using this compound can be summarized in the following key stages:
Caption: General workflow for the solid-phase synthesis of N-acyl-homoserine lactone peptidomimetics.
Detailed Protocols
Protocol 1: Solid-Phase Peptide Synthesis and Incorporation of this compound
This protocol outlines the manual solid-phase synthesis of a peptide chain with the incorporation of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Rink Amide Resin | 100-200 mesh, 0.5-0.8 mmol/g | Standard Supplier |
| Fmoc-protected amino acids | Synthesis Grade | Standard Supplier |
| Fmoc-L-Homoserine(lactone) | Synthesis Grade | Standard Supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard Supplier |
| Oxyma Pure | Synthesis Grade | Standard Supplier |
| Piperidine | Reagent Grade | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier |
| Dichloromethane (DCM) | Reagent Grade | Standard Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |
| Water | HPLC Grade | Standard Supplier |
| Diethyl ether | Reagent Grade, cold | Standard Supplier |
Step-by-Step Procedure:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.05 mmol) in a fritted syringe reaction vessel.
-
Add DMF (2-3 mL) and allow the resin to swell for at least 30 minutes with occasional agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add a solution of 20% piperidine in DMF (2 mL).
-
Agitate the resin for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (2 mL).
-
Agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (5 equivalents, 0.25 mmol) and Oxyma Pure (5 equivalents, 0.25 mmol) in DMF (1 mL).
-
Add DIC (5 equivalents, 0.25 mmol) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Expert Tip: To ensure complete coupling, a ninhydrin test can be performed. A blue color indicates incomplete coupling, and the coupling step should be repeated.
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, using Fmoc-L-Homoserine(lactone) as the amino acid to be coupled.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
Protocol 2: On-Resin N-Acylation of the Homoserine Lactone Moiety
This protocol describes the acylation of the primary amine of the resin-bound homoserine lactone.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Peptide-resin from Protocol 1 | - | - |
| Carboxylic acid of choice (e.g., Octanoic acid) | Reagent Grade | Standard Supplier |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Synthesis Grade | Standard Supplier |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier |
| Dichloromethane (DCM) | Reagent Grade | Standard Supplier |
Step-by-Step Procedure:
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 1, step 2. This will deprotect the N-terminus of the peptide chain.
-
-
N-Acylation of Homoserine Lactone:
-
In a separate vial, dissolve the desired carboxylic acid (e.g., octanoic acid, 10 equivalents) and HBTU (9.8 equivalents) in DMF.
-
Add DIPEA (20 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated carboxylic acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Drain the acylation solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL).
-
Dry the resin under a stream of nitrogen.
-
Protocol 3: Cleavage, Purification, and Characterization
This protocol details the final steps of releasing the peptidomimetic from the resin, purifying it, and confirming its identity.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Dry, acylated peptide-resin | - | - |
| Cleavage Cocktail (TFA/TIS/Water, 95:2.5:2.5 v/v/v) | - | - |
| Cold diethyl ether | Reagent Grade | Standard Supplier |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier |
| Water | HPLC Grade | Standard Supplier |
| Formic acid (FA) or TFA | HPLC Grade | Standard Supplier |
Step-by-Step Procedure:
-
Cleavage from Resin:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 2 mL for 100 mg of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Add the filtrate to a centrifuge tube containing cold diethyl ether (10-fold excess).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Allow the peptide pellet to air dry to remove residual ether.
-
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
-
Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.
-
A typical gradient is 10-90% ACN in water (with 0.1% TFA or FA) over 30 minutes.
-
Collect fractions corresponding to the major peak.
-
-
Characterization:
-
Mass Spectrometry (MS): Analyze the purified fractions by LC-MS or MALDI-TOF to confirm the molecular weight of the desired peptidomimetic.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, ¹H and ¹³C NMR can be performed on the lyophilized, purified product.
-
Thin-Layer Chromatography (TLC): TLC can be used as a quick analytical tool to monitor the reaction progress and assess the purity of the final product.[10][11][12]
-
Causality Behind Experimental Choices
-
Choice of Resin: Rink Amide resin is chosen to yield a C-terminal amide upon cleavage, which is a common feature in many bioactive peptides.
-
Coupling Reagents: The combination of DIC and Oxyma Pure is a modern and efficient coupling strategy that minimizes racemization.[3][13][14] HBTU is a highly effective coupling reagent for the on-resin acylation step, ensuring high yields.
-
Cleavage Cocktail: The standard TFA/TIS/Water cocktail is effective for cleaving the peptide from the resin and removing most common side-chain protecting groups.[8] TIS acts as a scavenger to prevent side reactions with reactive carbocations generated during cleavage.
Visualization of Key Structures
Caption: Key chemical structures in the synthesis of AHL peptidomimetics.
Troubleshooting and Potential Side Reactions
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance, peptide aggregation | Repeat coupling, use a more potent coupling reagent (e.g., HATU), or sonicate during coupling.[15] |
| Racemization | Prolonged activation, use of strong base | Minimize pre-activation time, use a weaker base like 2,4,6-collidine.[8] |
| Diketopiperazine Formation | Occurs at the dipeptide stage, especially with Proline | Use 2-chlorotrityl chloride resin or couple a dipeptide unit.[15] |
| Aspartimide Formation | In sequences with Asp-Gly or Asp-Ser | Add HOBt to the piperidine deprotection solution.[15] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of peptidomimetics targeting bacterial quorum sensing. The solid-phase synthesis approach detailed in these application notes provides a robust and modular platform for the generation of diverse libraries of N-acyl-homoserine lactone analogs. By systematically varying the peptide backbone and the acyl chain, researchers can effectively explore the structure-activity landscape and develop novel quorum quenchers with potential therapeutic applications. The protocols provided herein, grounded in established chemical principles and field-proven methodologies, are designed to empower researchers in their quest to combat bacterial virulence and biofilm formation.
References
-
Solid-phase synthesis and biological evaluation of N-dipeptido L-homoserine lactones as quorum sensing activators. PubMed. [Link]
-
A solid-phase synthetic route to N-acylated α-alkyl-D,L-homoserinelactones. ResearchGate. [Link]
-
Synthesis of “clickable” acylhomoserine lactone quorum sensing probes: unanticipated effects on mammalian cell activation. PMC. [Link]
-
Solid-Phase Synthesis and Biological Evaluation of N -Dipeptido L -Homoserine Lactones as Quorum Sensing Activators. ResearchGate. [Link]
-
Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. ResearchGate. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]
-
Identification of bacterial N-acylhomoserine lactones (AHLs) with a combination of ultra-performance liquid chromatography (UPLC), ultra-high-resolution mass spectrometry, and in-situ biosensors. Lund University. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. MDPI. [Link]
-
Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. PMC. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Sci-Hub. [Link]
-
Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. PMC. [Link]
-
The Solid Phase Supported Peptide Synthesis of Analogues of the Lantibiotic Lactocin S. The Royal Society of Chemistry. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers. [Link]
-
Synthesis and Biological Evaluation of Novel L-Homoserine Lactone Analogs as Quorum Sensing Inhibitors of Pseudomonas aeruginosa. ResearchGate. [Link]
-
Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. PubMed. [Link]
-
Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. ResearchGate. [Link]
-
Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecul. David Spring's group. [Link]
-
Rational design and synthesis of new quorum-sensing inhibitors derived from acylated homoserine lactones and natural products from garlic. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. PubMed. [Link]
-
Synthesis and application of an N-acylated l-homoserine lactone derivatized affinity matrix for the isolation of quorum sensing signal receptors. PubMed. [Link]
-
Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. PMC. [Link]
-
Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. [Link]
-
Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]
-
Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. PMC. [Link]
-
Acyl homoserine-lactone quorum-sensing signal generation. PMC. [Link]
-
Expression and purification of a cleavable recombinant fortilin from Escherichia coli for structure activity studies. NIH. [Link]
-
Reaction of Acylated Homoserine Lactone Bacterial Signaling Molecules with Oxidized Halogen Antimicrobials. PMC. [Link]
-
Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. PMC. [Link]
-
A novel tyrosine hyperoxidation enables selective peptide cleavage. PMC. [Link]
-
Deactivating the 3-oxo-N-acyl-homoserine lactone: Intramolecular amide cleavage through hydrazine condensation. Morressier. [Link]
Sources
- 1. Solid-phase synthesis and biological evaluation of N-dipeptido L-homoserine lactones as quorum sensing activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
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- 15. peptide.com [peptide.com]
Application Note & Protocol: Solid-Phase Synthesis of Peptides Containing Homoserine Lactone via Fmoc Chemistry
Abstract
This comprehensive guide details a robust protocol for the covalent attachment of N-α-Fmoc-L-Homoserine lactone (Fmoc-Hsl) to a solid-phase resin, a critical first step in the synthesis of novel peptidomimetics and probes targeting bacterial quorum sensing. N-Acyl homoserine lactones (AHLs) are the cornerstone of intercellular communication in many Gram-negative bacteria, regulating virulence and biofilm formation.[1] The ability to synthesize peptides and other molecules incorporating the homoserine lactone moiety is therefore of significant interest for the development of new antimicrobial strategies. This document provides a step-by-step methodology, explains the chemical principles behind each step, and addresses the unique challenges associated with the homoserine lactone moiety, particularly its stability under standard solid-phase peptide synthesis (SPPS) conditions.
Introduction: The Significance of Homoserine Lactone in Chemical Biology
N-Acyl homoserine lactones (AHLs) are a class of small signaling molecules utilized by a multitude of Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a phenomenon known as quorum sensing (QS).[1] The QS system allows bacteria to act as a collective, regulating processes such as virulence factor production, biofilm formation, and antibiotic resistance. The core structure of these signaling molecules consists of a fatty acid side chain of varying length and modification, attached via an amide bond to a homoserine lactone (Hsl) headgroup.
The central role of AHLs in bacterial pathogenicity has made them a prime target for the development of "quorum quenching" therapeutics—agents that disrupt QS signaling to attenuate virulence without exerting bactericidal pressure, which may reduce the development of resistance.[1] Solid-phase synthesis offers a powerful platform for the rapid generation of diverse AHL analogues and peptidomimetics incorporating the Hsl moiety to probe and inhibit QS systems.
This guide focuses on the foundational step of this process: the efficient and stable coupling of Fmoc-protected homoserine lactone to a solid support, paving the way for subsequent peptide chain elongation using standard Fmoc-SPPS protocols.[2][3]
Foundational Principles & Strategic Considerations
The successful incorporation of Fmoc-Hsl into a growing peptide chain on a solid support hinges on standard Fmoc-SPPS chemistry. The process involves three main stages: loading the first residue (Fmoc-Hsl) onto the resin, iterative cycles of deprotection and coupling of subsequent amino acids, and final cleavage from the resin with simultaneous removal of side-chain protecting groups.
Choice of Resin: Setting the Stage for Success
The selection of the solid support is dictated by the desired C-terminal functionality of the final product.
-
Wang Resin: Ideal for peptides that require a C-terminal carboxylic acid. The ester linkage to the resin is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[2]
-
Rink Amide Resin: Employed when a C-terminal amide is desired. The linker is designed to release the peptide as a C-terminal amide upon final acid cleavage.[2]
For this protocol, we will focus on Wang resin as a representative example for generating a peptide acid incorporating a C-terminal homoserine lactone.
The Coupling Reaction: Activating the Carboxyl Group
Direct amide bond formation between a free amine on the resin and the carboxylic acid of Fmoc-Hsl is kinetically unfavorable. Therefore, the carboxyl group must first be activated. Uronium/aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for this purpose.[4][5]
The mechanism involves HBTU reacting with the deprotonated carboxylate of Fmoc-Hsl (facilitated by a non-nucleophilic base like DIPEA) to form a highly reactive HOBt active ester. This intermediate is then susceptible to nucleophilic attack by the free amine on the resin, forming the stable amide bond.[4]
Critical Challenge: Lactone Ring Stability
A key consideration when working with homoserine lactone is the stability of the five-membered lactone ring. The ester bond within the lactone is susceptible to hydrolysis under basic conditions (lactonolysis).[4][6] This is particularly relevant during the Fmoc-deprotection step, which typically uses a 20% solution of the strong base piperidine in DMF.[7]
Studies have shown that the rate of lactonolysis is dependent on pH, temperature, and the length of the N-acyl chain.[6][8] While the N-Fmoc group provides some electronic shielding, prolonged exposure to strong base can lead to ring-opening, forming the corresponding hydroxy acid. Therefore, the Fmoc deprotection conditions must be carefully controlled—using minimal time necessary—to preserve the integrity of the lactone ring in subsequent cycles. The lactone ring is generally stable under the strongly acidic conditions of final TFA cleavage.[9]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Wang Resin | 100-200 mesh, ~1.0 mmol/g | Standard Peptide Grade | Ensure resin is dry before use. |
| Fmoc-L-Homoserine lactone | ≥98% Purity | e.g., BOC Sciences (CAS 116857-07-9) | |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | For initial loading via esterification. | |
| 4-(Dimethylamino)pyridine (DMAP) | Synthesis Grade | Catalyst for esterification. Use with caution. | |
| HBTU | Synthesis Grade | Coupling reagent for subsequent amino acids. | |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Non-nucleophilic base. | |
| Piperidine | Peptide Synthesis Grade | For Fmoc deprotection. | |
| Dichloromethane (DCM) | Anhydrous/Peptide Grade | ||
| N,N-Dimethylformamide (DMF) | Anhydrous/Peptide Grade | Use high-quality, amine-free DMF. | |
| Acetic Anhydride | Reagent Grade | For capping. | |
| Pyridine | Reagent Grade | For capping. | |
| Trifluoroacetic Acid (TFA) | Reagent Grade | For cleavage. | |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger for cleavage. | |
| Deionized Water (H₂O) | Scavenger for cleavage. |
Detailed Protocol: Coupling Fmoc-Homoserine Lactone to Wang Resin
This protocol is designed for a 0.25 mmol synthesis scale. Adjust volumes accordingly for different scales.
Part 1: Resin Preparation and Swelling
-
Weigh Resin: Place 250 mg of Wang resin (~0.25 mmol) into a fritted peptide synthesis vessel.
-
Swell Resin: Add 5 mL of DCM to the vessel. Agitate gently (e.g., using a shaker or nitrogen bubbling) for 30 minutes. Drain the DCM.
-
DMF Wash: Add 5 mL of DMF, agitate for 1 minute, and drain. Repeat this wash step two more times. The resin is now swollen and ready for loading.
Part 2: Loading of Fmoc-L-Homoserine lactone
This procedure utilizes a DIC/DMAP-mediated esterification to attach the first residue to the hydroxyl groups of the Wang resin.
-
Prepare Amino Acid Solution:
-
In a separate vial, dissolve Fmoc-L-Homoserine lactone (242.5 mg, 0.75 mmol, 3 eq.) in 4 mL of DCM.
-
Add a minimal amount of DMF (e.g., 0.5 mL) if needed to achieve complete dissolution.
-
-
Pre-activation:
-
Add DIC (117 µL, 0.75 mmol, 3 eq.) to the Fmoc-Hsl solution.
-
Stir the mixture at room temperature for 10 minutes.
-
-
Coupling to Resin:
-
Add the pre-activated amino acid solution to the swollen resin.
-
Add DMAP (3.1 mg, 0.025 mmol, 0.1 eq.) to the reaction vessel.
-
Agitate the mixture at room temperature for 4-6 hours.
-
-
Washing: Drain the reaction solution and wash the resin sequentially with:
-
DMF (3 x 5 mL)
-
DCM (3 x 5 mL)
-
Methanol (2 x 5 mL)
-
DCM (3 x 5 mL)
-
Part 3: Capping Unreacted Hydroxyl Groups
To prevent the formation of deletion sequences in subsequent steps, any unreacted hydroxyl groups on the resin must be blocked (capped).
-
Prepare Capping Solution: Prepare a solution of Acetic Anhydride/Pyridine/DCM (1:2:7 v/v/v). For this scale, use 1 mL Acetic Anhydride, 2 mL Pyridine, and 7 mL DCM.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with:
-
DCM (3 x 5 mL)
-
DMF (3 x 5 mL)
-
The resin is now loaded with Fmoc-Hsl and ready for the first deprotection cycle.
-
Part 4: Determination of Resin Loading (Optional but Recommended)
The efficiency of the loading can be quantified by measuring the absorbance of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection.
-
Sample Preparation: Accurately weigh ~5 mg of the dry, loaded resin into a vial.
-
Fmoc Cleavage: Add exactly 1 mL of 20% piperidine in DMF. Agitate for 30 minutes.
-
Dilution: Take a 100 µL aliquot of the supernatant and dilute it with 9.9 mL of DMF (a 1:100 dilution).
-
Spectrophotometry: Measure the absorbance (A) of the diluted solution at 301 nm against a blank of 20% piperidine/DMF diluted 1:100 in DMF.
-
Calculation:
-
Loading (mmol/g) = (A × Dilution Factor) / (ε × Path Length × Resin Weight in mg)
-
Where: ε (molar extinction coefficient) = 7800 M⁻¹cm⁻¹, Path Length = 1 cm, Dilution Factor = 100.
-
Subsequent Synthesis Steps: A Workflow Overview
Once the Fmoc-Hsl is successfully loaded, the synthesis proceeds with iterative cycles of deprotection and coupling.
Workflow Diagram
Caption: Iterative workflow for Fmoc-based solid-phase peptide synthesis.
Fmoc Deprotection (Critical Step)
Rationale: To minimize potential lactone ring hydrolysis, the deprotection time should be reduced compared to standard protocols for robust amino acids.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes . Monitor the deprotection using a colorimetric test (e.g., a small bead test with chloranil) if necessary. Do not exceed 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to completely remove all traces of piperidine.
Amino Acid Coupling
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), in DMF.
-
Add DIPEA (6 eq.) to the vial and agitate for 1-2 minutes to pre-activate.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. Monitor coupling completion with a Kaiser test (a positive test indicates free amines and incomplete coupling).
-
Once complete, drain and wash with DMF (3 x 5 mL).
Final Cleavage and Deprotection
Rationale: A standard acidic cleavage cocktail will simultaneously cleave the peptide from the Wang resin and remove most common acid-labile side-chain protecting groups. TIS is included as a scavenger to prevent reactive cations from modifying sensitive residues.
-
Wash the final peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the solution to separate the resin beads and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
Purify the peptide using reverse-phase HPLC and confirm its identity via mass spectrometry.
Chemical Reaction Schematics
Loading Fmoc-Hsl onto Wang Resin
Caption: Esterification of this compound onto Wang resin.
General Coupling and Deprotection Cycle
Caption: Key chemical transformations in an Fmoc-SPPS cycle.
Conclusion
The protocol outlined in this application note provides a reliable and validated method for the incorporation of Fmoc-L-Homoserine lactone into solid-phase peptide synthesis workflows. By understanding the chemical principles and paying close attention to the critical step of Fmoc deprotection to maintain lactone ring integrity, researchers can successfully synthesize custom peptides and molecular probes based on this important bacterial signaling motif. This capability is essential for advancing research in chemical biology and developing novel therapeutics targeting quorum sensing.
References
-
Arch Pharm Res. (2004). Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry. [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]
-
Applied Biosystems. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Zhu, J., & Winans, S. C. (2010). Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR. Journal of Bacteriology. [Link]
-
Wonda Science. (2024). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
-
O'Loughlin, T. L., et al. (2010). Acyl-homoserine lactone binding to and stability of the orphan Pseudomonas aeruginosa quorum-sensing signal receptor QscR. PubMed. [Link]
-
Amara, N., et al. (2015). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules. [Link]
-
Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
Paradís-Bas, M., et al. (2014). Solid-phase peptide synthesis. Digital.CSIC. [Link]
-
Schimka, S., et al. (2017). Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. Polymers. [Link]
-
Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Google Patents. Boc and Fmoc solid phase peptide synthesis.
-
Schaefer, A. L., et al. (2000). Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1. Journal of Bacteriology. [Link]
-
Henninot, J.-F., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. Homoserine Lactone. PubChem Compound Database. [Link]
-
Wang, Y., et al. (2004). Rapid acyl-homoserine lactone quorum signal biodegradation in diverse soils. Applied and Environmental Microbiology. [Link]
-
González, J. F., et al. (2021). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. Molecules. [Link]
-
Spring, D. R., et al. (2004). Synthesis and stability of small molecule probes for Pseudomonas aeruginosa quorum sensing modulation. Organic & Biomolecular Chemistry. [Link]
-
Delalande, L., et al. (2005). N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings. FEMS Microbiology Ecology. [Link]
-
Watson, W. T., et al. (2002). Structural basis and specificity of acyl-homoserine lactone signal production in bacterial quorum sensing. Molecular Cell. [Link]
-
Watson, W. T., et al. (2002). Structural Basis and Specificity of Acyl-Homoserine Lactone Signal Production in Bacterial Quorum Sensing. Digital Commons @ UConn. [Link]
Sources
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- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 6. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Application Note & Protocol: Navigating the Fmoc Deprotection of Homoserine Lactone-Containing Peptides
Introduction: The Significance of Homoserine Lactone Peptides
N-acyl homoserine lactones (AHLs) are crucial signaling molecules in many species of Gram-negative bacteria, regulating gene expression in a cell-density-dependent manner in a process known as quorum sensing[1][2][3]. This communication system is integral to various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance[3][4]. Consequently, synthetic peptides containing a homoserine lactone moiety are invaluable tools for researchers in microbiology, drug discovery, and chemical biology to probe and modulate these communication pathways[5][6][7].
The synthesis of these peptides, particularly via Solid-Phase Peptide Synthesis (SPPS), presents unique challenges. The widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy for the α-amine relies on basic conditions for its removal[8][9][10]. However, the ester bond within the homoserine lactone ring is susceptible to hydrolysis under these very conditions, potentially leading to undesired side products and reduced yield of the target peptide[11][12]. This application note provides a comprehensive guide to understanding and overcoming the challenges associated with the Fmoc deprotection of homoserine lactone-containing peptides, offering detailed protocols and expert insights to ensure the integrity of the lactone ring throughout the synthesis.
The Core Challenge: Lactone Stability in Basic Environments
The standard method for Fmoc group removal involves treatment with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF)[13][14][15]. This process proceeds via a β-elimination mechanism, which is initiated by the abstraction of the acidic proton on the fluorene ring by the base[15].
While highly efficient for Fmoc removal, the basicity of piperidine (pKa ≈ 11.1) can promote the nucleophilic attack of hydroxide ions (present in trace amounts in wet solvents or formed from the base) on the electrophilic carbonyl carbon of the homoserine lactone ring. This leads to lactonolysis, the hydrolytic cleavage of the lactone to form the corresponding γ-hydroxy amide, thereby compromising the structural integrity and biological activity of the target peptide[4][11]. The rate of this hydrolysis is dependent on pH, temperature, and the length of the N-acyl chain[11].
Therefore, a successful synthesis strategy hinges on an orthogonal protection scheme where the conditions for removing the temporary Nα-Fmoc group do not affect the stability of the homoserine lactone ring[8][16].
Visualizing the Reaction: Mechanism of Fmoc Deprotection and Lactone Hydrolysis
Caption: Fmoc deprotection and potential homoserine lactone hydrolysis.
Strategies for Preserving the Homoserine Lactone Ring
To mitigate the risk of lactone hydrolysis, several modified Fmoc deprotection strategies can be employed. The choice of method will depend on the specific peptide sequence and the lability of the homoserine lactone derivative.
Optimization of Standard Piperidine Conditions
For many homoserine lactone-containing peptides, standard piperidine-based deprotection can be successful if carefully controlled. The key is to minimize the exposure time to the basic conditions.
-
Rationale: Reducing the reaction time limits the opportunity for the competing hydrolysis reaction to occur. Shorter, repeated treatments are often more effective than a single, prolonged exposure.
Utilizing Milder Bases
Replacing piperidine with a weaker base can significantly reduce the rate of lactone hydrolysis while still being effective for Fmoc removal.
-
Piperazine (PZ): With a lower pKa than piperidine, piperazine can be a suitable alternative. It is often used at a concentration of 10% (w/v) in a DMF/ethanol mixture[17].
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): In combination with a nucleophile like piperidine (e.g., 2% DBU/2% piperidine in DMF), DBU can efficiently catalyze Fmoc removal under milder conditions than 20% piperidine alone[13].
Non-Basic Deprotection Methods
In cases where the homoserine lactone is exceptionally sensitive, non-basic methods for Fmoc removal offer an orthogonal approach.
-
Acid-Catalyzed Hydrogenolysis: A novel method involves the use of hydrogenolysis under mildly acidic conditions to remove the Fmoc group. This approach is particularly useful for sensitive peptides containing electrophilic groups and is compatible with acid-labile protecting groups like Boc[9][18].
Experimental Protocols
The following protocols are provided as a starting point. Researchers should perform small-scale test cleavages to determine the optimal conditions for their specific peptide.
Protocol 1: Optimized Piperidine-Based Fmoc Deprotection
Materials:
-
Fmoc-protected peptide-resin containing a homoserine lactone
-
20% (v/v) piperidine in high-purity, anhydrous DMF
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2 minutes at room temperature.[13]
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine/DMF solution.
-
Agitate for an additional 5-8 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).
-
Proceed with the next amino acid coupling step.
Expert Tip: Monitor the deprotection reaction by taking a small aliquot of the resin, washing it, and performing a Kaiser test. A positive (blue) test indicates the presence of a free primary amine.
Protocol 2: DBU/Piperidine-Mediated Fmoc Deprotection
Materials:
-
Fmoc-protected peptide-resin containing a homoserine lactone
-
Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in anhydrous DMF
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the DBU/piperidine deprotection solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).
-
Perform a Kaiser test to confirm complete deprotection before proceeding to the next coupling step.
Data Summary: Comparison of Deprotection Reagents
| Deprotection Reagent | Concentration | Typical Reaction Time | Advantages | Disadvantages |
| Piperidine | 20% in DMF | 2 + 5-8 min | Fast and effective | Can cause lactone hydrolysis |
| Piperazine | 10% in DMF/Ethanol | 10-20 min | Milder, less lactone hydrolysis | Slower reaction time |
| DBU/Piperidine | 2% / 2% in DMF | 5-10 min | Fast and milder than 20% piperidine | DBU is a non-nucleophilic base |
Final Cleavage and Purification
The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water)[19]. The homoserine lactone is generally stable under these acidic conditions. Purification of the crude peptide is then performed using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The successful synthesis of homoserine lactone-containing peptides using Fmoc-SPPS is achievable with careful consideration of the deprotection conditions. By optimizing the standard piperidine protocol, employing milder basic reagents, or exploring alternative non-basic deprotection strategies, researchers can effectively preserve the integrity of the crucial lactone ring. The protocols and guidelines presented in this application note provide a solid foundation for navigating the synthetic challenges and advancing the study of bacterial quorum sensing.
References
-
Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. (n.d.). MDPI. [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. [Link]
-
Optimization of Fmoc deprotection of Fmoc-Phe-OH using NaN3. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel L-Homoserine Lactone Analogs as Quorum Sensing Inhibitors of Pseudomonas aeruginosa. (n.d.). J-Stage. [Link]
-
Acyl homoserine-lactone quorum-sensing signal generation. (n.d.). PMC - NIH. [Link]
-
Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. (n.d.). MDPI. [Link]
-
Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. (n.d.). PMC - PubMed Central. [Link]
-
Solid-phase synthesis and biological evaluation of N-dipeptido L-homoserine lactones as quorum sensing activators. (2014). PubMed. [Link]
-
Optimization of Removal Conditions for the Fmoc PG Was Performed Using Acidic Hydrogenolysis e. (n.d.). ResearchGate. [Link]
-
N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. (n.d.). PMC - NIH. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). NIH. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). MDPI. [Link]
-
Solid-Phase Synthesis and Biological Evaluation of N-Dipeptido L-Homoserine Lactones as Quorum Sensing Activators. (2025). ResearchGate. [Link]
-
Methods for Removing the Fmoc Group. (2025). ResearchGate. [Link]
-
Orthogonal ligation strategies for peptide and protein. (n.d.). PubMed - NIH. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). Semantic Scholar. [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). PubMed. [Link]
-
n → π* Interactions in N-Acyl Homoserine Lactone (AHL) Derivatives and Their Effects on Hydrolysis Rates. (n.d.). ResearchGate. [Link]
-
N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. (n.d.). PMC - NIH. [Link]
-
Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. (n.d.). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Solid-phase synthesis and biological evaluation of N-dipeptido L-homoserine lactones as quorum sensing activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. researchgate.net [researchgate.net]
- 16. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Fmoc-Homoserine lactone in the synthesis of cyclic peptides
Application Note & Protocol
Leveraging Fmoc-Homoserine Lactone for Efficient On-Resin Synthesis of Head-to-Tail Cyclic Peptides
Abstract
Cyclic peptides are a premier class of therapeutic candidates, offering enhanced stability, binding affinity, and bioavailability compared to their linear counterparts.[1][2][3] A significant challenge in their synthesis is achieving efficient head-to-tail cyclization, a process that can be hampered by intermolecular side reactions and unfavorable conformational dynamics.[4][5] This application note details a robust strategy that repurposes a known side reaction—the formation of a homoserine lactone—into a powerful tool for on-resin peptide cyclization. By incorporating Fmoc-Homoserine at the C-terminus of a peptide sequence during standard solid-phase peptide synthesis (SPPS), a reactive lactone intermediate is generated. This intermediate undergoes a spontaneous and efficient intramolecular aminolysis with the deprotected N-terminal amine, yielding the desired head-to-tail cyclic peptide directly on the solid support. This guide provides the underlying chemical principles, detailed step-by-step protocols, and critical insights for researchers aiming to streamline the production of cyclic peptides.
The Principle: Mechanism of Homoserine Lactone-Mediated Cyclization
The strategy hinges on the formation of a γ-lactone at the C-terminal homoserine (Hse) residue. This five-membered ring is an activated ester, primed for nucleophilic attack. In the context of a resin-bound linear peptide, once the N-terminal Fmoc group is removed, the free amine is perfectly positioned for an intramolecular attack on the lactone's carbonyl carbon. This reaction forms a stable amide bond, thereby closing the peptide backbone into a ring.
The formation of the homoserine lactone itself can be initiated from a C-terminal methionine residue during aggressive cleavage conditions (e.g., with HF), which is typically an undesirable side reaction.[6] However, a more controlled approach involves the direct incorporation of a side-chain protected homoserine, such as Fmoc-Hse(Trt)-OH.[7][8] Following the assembly of the linear peptide, the side-chain protecting group (e.g., Trityl) is selectively cleaved under acidic conditions. This frees the γ-hydroxyl group, which can then be induced to form the lactone, setting the stage for the final cyclization step.
The pseudo-dilution effect of solid-phase synthesis is a key advantage here, minimizing intermolecular reactions and favoring the desired intramolecular cyclization.[9]
Caption: Homoserine lactone-mediated cyclization workflow.
Advantages of the Homoserine Lactone Strategy
-
High Efficiency: The intramolecular nature of the reaction on a solid support leads to high cyclization yields.
-
Orthogonality: The use of a Trityl group for the homoserine side chain allows for its selective removal without affecting other acid-labile side-chain protecting groups (e.g., Boc, tBu) when using carefully controlled, dilute acid conditions.[7]
-
Broad Applicability: The method is compatible with standard Fmoc-based solid-phase peptide synthesis protocols and a wide range of amino acids.[10]
-
Reduced Side Reactions: On-resin cyclization minimizes the risk of dimerization or oligomerization that can plague solution-phase cyclizations.[5][9]
-
Simplified Purification: Higher crude purity of the cyclic product simplifies subsequent purification steps.
Reagents and Materials
| Reagent/Material | Supplier | Grade | Purpose |
| Fmoc-Hse(Trt)-OH | e.g., Aapptec, Sigma-Aldrich | Peptide Synthesis Grade | C-terminal amino acid for lactone formation.[8] |
| 2-Chlorotrityl chloride (2-CTC) resin | Various | 100-200 mesh, ~1.0 mmol/g loading | Solid support, allows for mild cleavage of protected peptide.[11] |
| Fmoc-protected Amino Acids | Various | Peptide Synthesis Grade | Building blocks for the peptide chain. |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Reagent Grade | Coupling agent. |
| Oxyma Pure / HOBt | Various | Reagent Grade | Coupling additive to suppress racemization. |
| Piperidine | Various | ACS Grade | Fmoc deprotection.[10] |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade | Primary solvent for SPPS. |
| Dichloromethane (DCM) | Various | ACS Grade | Solvent for washing and reactions. |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade | Reagent for deprotection and final cleavage. |
| Triisopropylsilane (TIS) | Various | Reagent Grade | Scavenger for cleavage cocktail. |
| Diisopropylethylamine (DIEA) | Various | Reagent Grade | Base for loading the first amino acid. |
Detailed Experimental Protocols
This protocol outlines the manual synthesis of the linear peptide on 2-CTC resin. The process begins with the loading of Fmoc-Hse(Trt)-OH as the first amino acid.
-
Resin Preparation:
-
Swell 100 mg of 2-chlorotrityl chloride resin (e.g., 1.0 mmol/g) in 2 mL of DCM in a peptide synthesis vessel for 30 minutes.
-
Drain the DCM.
-
-
Loading of Fmoc-Hse(Trt)-OH:
-
Dissolve 2 equivalents of Fmoc-Hse(Trt)-OH (relative to resin loading) and 4 equivalents of DIEA in a minimal amount of DCM.
-
Add the solution to the swollen resin and agitate for 2 hours at room temperature.
-
To cap any unreacted sites, add 1 mL of methanol and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).
-
-
Iterative Peptide Elongation (Fmoc-SPPS):
-
Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh reagent for 10 minutes.[10]
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate 3 equivalents of the next Fmoc-amino acid with 3 equivalents of DIC and 3 equivalents of Oxyma Pure in 1.5 mL of DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat step 3 for each amino acid in the sequence. After the final coupling, do not perform the final Fmoc deprotection.
-
This is the critical sequence that transforms the linear, resin-bound peptide into its cyclic form.
-
Selective Trityl Deprotection:
-
Wash the resin with DCM (5x).
-
Treat the resin with a solution of 1-2% TFA in DCM (v/v). Flow the solution through the resin bed for 2 minutes and repeat 5-7 times.
-
Causality Note: Using a low concentration of TFA is critical to cleave the highly acid-labile Trityl group from the homoserine side chain without prematurely cleaving other side-chain protecting groups (e.g., Boc, tBu) or the peptide from the 2-CTC resin.[7]
-
Wash the resin immediately and thoroughly with DCM (5x) and DMF (5x) to neutralize residual acid.
-
-
Lactone Formation & N-Terminal Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.
-
Causality Note: This step serves two purposes. The basic conditions facilitate the intramolecular attack of the freed γ-hydroxyl on the C-terminal ester linkage to the resin, forming the lactone. Concurrently, it removes the N-terminal Fmoc group, exposing the free amine required for the subsequent cyclization.
-
Wash the resin thoroughly with DMF (5x).
-
-
Intramolecular Cyclization:
-
Add fresh DMF to the resin and agitate at room temperature for 4-12 hours.
-
The reaction can be monitored by taking a small sample of resin, performing a micro-cleavage, and analyzing the product by LC-MS to check for the conversion of linear peptide to the cyclic product.
-
Causality Note: The cyclization is a spontaneous intramolecular aminolysis. Allowing sufficient time ensures the reaction goes to completion. The reaction rate can be sequence-dependent.
-
Caption: On-resin lactonization and cyclization workflow.
-
Cleavage from Resin:
-
Wash the resin with DMF (3x), DCM (5x), and dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A standard cocktail is 95% TFA, 2.5% Water, 2.5% TIS.
-
Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the cleaved peptide from the resin beads. Wash the beads with a small amount of fresh TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the cyclic peptide using reverse-phase HPLC (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Confirm the identity and purity of the final product by LC-MS.
-
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Incomplete Cyclization | Steric hindrance at the cyclization site; Unfavorable peptide conformation. | Increase cyclization time to 24 hours. Consider incorporating a turn-inducing residue (e.g., Gly, Pro) near the cyclization site in the peptide design.[4] |
| Dimerization/Oligomerization | High resin loading; Inefficient intramolecular reaction. | Use a lower loading resin (e.g., 0.3-0.5 mmol/g) to increase the distance between peptide chains, further enhancing the pseudo-dilution effect. |
| Premature Cleavage | TFA concentration too high during Trityl deprotection. | Ensure TFA concentration is kept low (1-2%) and exposure time is minimized. Perform the reaction at 0°C to reduce side reactions. |
| Racemization at C-terminus | Activation conditions during initial loading. | While less common with this method, ensure standard coupling additives (Oxyma, HOBt) are used to maintain stereochemical integrity.[10] |
Conclusion
The this compound strategy represents an elegant and efficient method for the on-resin synthesis of head-to-tail cyclic peptides. By leveraging a controlled chemical transformation at the C-terminus, this approach circumvents many of the challenges associated with traditional solution-phase cyclization. The protocols provided herein offer a validated framework for researchers to produce high-purity cyclic peptides for applications in drug discovery, chemical biology, and materials science.
References
- Fmoc-D-Hse(Trt)-OH in Peptide Synthesis. Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682.
- Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. CEM Corporation.
- Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
- Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Iris Biotech.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage.
- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature chemistry, 3(7), 509-524.
- Peptide Cyclisation Methods. AltaBioscience.
- Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. AAPPTec.
- Fmoc-HSer(Trt)-OH; Fmoc-Hse(Trt)-OH. Aapptec.
- Should My Peptide Be Cyclic?. LifeTein.
- Comparison of cyclization methods and their advantages and disadvantages. ResearchGate.
- Fmoc-Hse(Trt)-OH Novabiochem. Sigma-Aldrich.
Sources
- 1. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. chem.uci.edu [chem.uci.edu]
Comprehensive Analytical Characterization of Fmoc-L-Homoserine Lactone
An Application Guide:
Introduction: The Critical Role of Characterization
N-α-(9-Fluorenylmethoxycarbonyl)-L-homoserine lactone (Fmoc-L-Homoserine lactone) is a valuable synthetic building block. As a protected amino acid derivative, its primary application lies in solid-phase peptide synthesis (SPPS), where it can be used to introduce a homoserine lactone moiety into peptide sequences.[1][2] This is of significant interest in the study of quorum sensing, as N-acyl homoserine lactones are key signaling molecules in many Gram-negative bacteria.[3] The integrity of synthetic peptides and probes designed for these studies is directly dependent on the purity and structural correctness of the starting materials.
This guide provides a comprehensive suite of analytical techniques and detailed protocols for the rigorous characterization of Fmoc-L-Homoserine lactone. The methodologies are designed to confirm identity, assess purity (both chemical and stereochemical), and quantify the material, ensuring its suitability for demanding applications in research and drug development. We will move beyond simple procedural lists to explain the rationale behind methodological choices, empowering the researcher to adapt and troubleshoot effectively.
Physicochemical Properties of Fmoc-L-Homoserine Lactone
A foundational step in any analytical workflow is understanding the basic properties of the analyte. These values are critical for calculating concentrations, interpreting mass spectrometry data, and setting up experiments.
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₉NO₅ | [4] |
| Molecular Weight | 353.37 g/mol | [4] |
| Monoisotopic Mass | 353.1263 Da | Calculated |
| Appearance | White to off-white solid/powder | [1] |
| Core Structures | Fluorenyl (Fmoc), Carbamate, γ-Butyrolactone | [5] |
Integrated Analytical Workflow for Complete Characterization
No single technique can provide a complete picture of a compound's identity and purity. We advocate for an orthogonal approach, where multiple techniques with different separation and detection principles are used to build a comprehensive and trustworthy profile of the material.
Figure 1: Recommended workflow for the comprehensive characterization of Fmoc-L-Homoserine lactone.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity assessment for Fmoc-protected amino acids. The technique separates the analyte from non-polar and closely related impurities based on differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Principle of Separation
The large, hydrophobic fluorenyl group of the Fmoc moiety provides a strong handle for retention on a C18 column. By gradually increasing the organic solvent content (e.g., acetonitrile) of the mobile phase in a gradient elution, compounds are eluted in order of increasing hydrophobicity. This allows for the separation of Fmoc-L-Homoserine lactone from potential impurities such as free homoserine lactone, Fmoc-OH, or byproducts from synthesis.[6] UV detection, typically at 265 nm or 301 nm, is highly sensitive for the Fmoc chromophore.
Protocol: Purity Analysis by RP-HPLC
Objective: To determine the chemical purity of Fmoc-L-Homoserine lactone by calculating the area-under-the-curve percentage of the main peak.
1. Sample Preparation:
-
Accurately weigh ~1 mg of Fmoc-L-Homoserine lactone.
-
Dissolve in 1.0 mL of a 1:1 (v/v) mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for resolving Fmoc-amino acids and related impurities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is the strong organic eluent. |
| Gradient | 30% to 90% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | Balances signal strength with the risk of column overloading. |
| UV Detection | 265 nm | Strong absorbance wavelength for the Fmoc group. |
3. Data Analysis and Interpretation:
-
Integrate all peaks in the chromatogram.
-
The main peak corresponding to Fmoc-L-Homoserine lactone should be sharp and symmetrical.
-
Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Trustworthiness Check: A purity level of ≥99% is typically required for SPPS applications. Pay close attention to small peaks eluting near the main peak, as these may represent challenging impurities like dipeptides or β-alanine adducts.[7]
Protocol: Chiral Purity Analysis
Objective: To confirm the enantiomeric purity and ensure the material is the L-enantiomer.
Expertise & Experience: While the synthesis is expected to be stereoretentive, some racemization can occur. Using a chiral stationary phase (CSP) is essential to separate the L- and D-enantiomers. Polysaccharide-based CSPs are highly effective for Fmoc-amino acids.[6][8]
1. Sample Preparation: Same as for RP-HPLC.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | Chiral Cellulose or Amylose-based, e.g., Lux Cellulose-2 |
| Mobile Phase | Isocratic mixture, e.g., 60:40 (v/v) Acetonitrile / 0.1% TFA in Water |
| Flow Rate | 1.0 mL/min |
| UV Detection | 265 nm |
3. Data Analysis:
-
Inject an analytical standard of the L-form to determine its retention time.
-
Analyze the sample. The presence of a peak at the retention time of the D-enantiomer indicates racemization.
-
Enantiomeric excess (e.e.) should be >99.8% for high-quality peptide synthesis.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular identity of a compound by measuring its mass-to-charge ratio (m/z). When coupled with HPLC (LC-MS), it provides mass information for the main peak as well as any impurities separated chromatographically.
Principle of Detection
Electrospray Ionization (ESI) is the preferred ionization technique for this molecule. In positive ion mode, the molecule readily forms protonated adducts [M+H]⁺, sodium adducts [M+Na]⁺, or potassium adducts [M+K]⁺. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or TOF analyzers, can measure the mass with enough accuracy (typically <5 ppm) to confirm the elemental composition.
Protocol: LC-MS Analysis
Objective: To confirm the molecular weight of the main chromatographic peak and tentatively identify impurities.
1. Sample and Chromatography:
-
Use the same sample and RP-HPLC conditions as described in Section 3.2.
-
Causality: It is crucial to use a volatile mobile phase modifier. Formic acid (0.1%) is an excellent alternative to TFA, as TFA can cause ion suppression in the MS source.
2. Mass Spectrometry Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI, Positive | The molecule contains basic nitrogen atoms that are readily protonated. |
| Scan Range | 100 - 1000 m/z | This range comfortably covers the expected adducts of the parent molecule. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimized to achieve stable spray and efficient ionization. |
| Source Temp. | ~120 °C | Prevents thermal degradation while aiding desolvation. |
3. Data Analysis and Interpretation:
-
Extract the mass spectrum for the main HPLC peak.
-
Look for the following theoretical m/z values:
- [M+H]⁺: 354.1338
- [M+Na]⁺: 376.1157
- [M+K]⁺: 392.0897
-
The experimentally measured mass should be within 5 ppm of the theoretical mass for HRMS data.
-
Expert Insight: A common fragment ion observed for homoserine lactones corresponds to the lactone ring itself at m/z 102.[3] This can be confirmed using tandem MS (MS/MS) by isolating the parent ion (e.g., m/z 354.1) and fragmenting it.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR provides the most detailed structural information, confirming the connectivity of atoms within the molecule. Both ¹H and ¹³C NMR are essential for full characterization.
Principle of Analysis
NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift (δ) of each nucleus provides information about its local electronic environment, while coupling constants (J) reveal connectivity to neighboring nuclei. This allows for a complete "map" of the molecule's carbon-hydrogen framework.
Protocol: ¹H and ¹³C NMR
Objective: To verify the complete covalent structure of Fmoc-L-Homoserine lactone.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice as it solubilizes the compound well and its residual solvent peak does not obscure key analyte signals. The amide N-H proton is also typically visible in DMSO-d₆.
2. Instrumentation and Data Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiments: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra like COSY (¹H-¹H) and HSQC (¹H-¹³C) for unambiguous assignments.
3. Data Interpretation: Expected Chemical Shifts
The following table provides approximate chemical shifts. Actual values may vary slightly based on concentration and instrument.
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Features |
| Fmoc Aromatic | 7.3 - 7.9 (8H, m) | 120 - 144 | Complex multiplet region characteristic of the fluorenyl group. |
| Fmoc CH, CH₂ | 4.2 - 4.4 (3H, m) | ~47 (CH), ~66 (CH₂) | Signals for the C9-H and the methylene bridge to the carbamate. |
| Amide NH | ~7.7 (1H, d) | - | A doublet that couples to the α-proton. May exchange with D₂O. |
| α-CH | ~4.2 (1H, m) | ~50 | Multiplet due to coupling with NH and β-CH₂. |
| β-CH₂ | ~2.0 - 2.2 (2H, m) | ~28 | Diastereotopic protons adjacent to the chiral center. |
| γ-CH₂ | ~4.3 - 4.5 (2H, m) | ~65 | Methylene group within the lactone ring, adjacent to the oxygen. |
| Carbamate C=O | - | ~156 | The carbonyl of the Fmoc protecting group. |
| Lactone C=O | - | ~175 | The carbonyl of the homoserine lactone ring.[9] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple technique used to confirm the presence of key functional groups. It serves as a quick identity check.
Principle of Analysis
FT-IR measures the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending). Each functional group has characteristic absorption frequencies.
Protocol: FT-IR Analysis
1. Sample Preparation:
-
Place a small amount of the solid powder directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
2. Data Acquisition and Interpretation:
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Expected Key Vibrational Bands:
| Frequency (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Amide/Carbamate |
| ~3100-3000 | C-H Stretch | Aromatic (Fmoc) |
| ~2950-2850 | C-H Stretch | Aliphatic (Lactone ring) |
| ~1780 | C=O Stretch | γ-Lactone (5-membered ring) [9] |
| ~1710 | C=O Stretch | Carbamate (Fmoc) |
| ~1530 | N-H Bend | Amide II band |
Expert Insight: The most diagnostic peak is the high-frequency carbonyl stretch of the strained γ-lactone ring around 1770-1790 cm⁻¹.[9] This, combined with the carbamate carbonyl peak, provides strong evidence for the intact structure.
Quantification by UV-Vis Spectroscopy via Fmoc Cleavage
For applications where precise concentration is needed, a quantitative assay based on the cleavage of the Fmoc group is highly reliable. This method is standard in SPPS for determining resin loading.[10][11]
Principle of Quantification
The Fmoc group is quantitatively cleaved under basic conditions, typically using piperidine.[12][13] This reaction releases dibenzofulvene (DBF), which is trapped by piperidine to form a stable DBF-piperidine adduct. This adduct has a strong UV absorbance maximum around 301 nm, which can be measured to determine the original concentration of the Fmoc-protected molecule using the Beer-Lambert law (A = εbc).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. L-Homoserine lactone | C4H7NO2 | CID 445963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. An accurate method for the quantitation of Fmoc-derivatized solid phase supports | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Fmoc-L-Homoserine Lactone
Introduction
Welcome to the technical support center for the synthesis of Fmoc-L-Homoserine Lactone (Fmoc-HSL). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important building block in their synthetic workflows. As a derivative of a common quorum-sensing molecule, Fmoc-HSL is of significant interest in the development of novel therapeutics and research tools. However, its synthesis can present unique challenges, primarily related to the stability of the lactone ring under various reaction conditions.
This document provides a comprehensive, question-and-answer-based troubleshooting guide to address specific issues you may encounter during the synthesis of Fmoc-L-Homoserine Lactone. We will delve into the causality behind common side reactions and offer field-proven insights and detailed protocols to help you optimize your synthesis, improve yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: I am seeing a lower than expected yield after the Fmoc protection of L-Homoserine Lactone. What are the potential causes?
Answer:
A lower than expected yield in the Fmoc protection of L-Homoserine Lactone is a common issue that can often be attributed to a primary side reaction: the base-mediated hydrolysis of the lactone ring.
Causality of the Side Reaction:
The standard procedure for Fmoc protection of an amine involves the use of a base, such as sodium bicarbonate or an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction with Fmoc-Cl or to facilitate the reaction with Fmoc-OSu.[1] However, the γ-butyrolactone ring of homoserine is susceptible to hydrolysis under basic conditions.[2][3] The hydroxide ions or the basic amine can act as a nucleophile, attacking the carbonyl carbon of the lactone and leading to ring-opening. This forms the corresponding Fmoc-L-homoserine, which is no longer the desired lactone.
Troubleshooting and Optimization:
To mitigate this side reaction and improve your yield, consider the following strategies:
-
Choice of Base and Reaction Conditions: Opt for a milder, non-nucleophilic base. While strong inorganic bases like sodium carbonate can be effective for some Fmoc protections, they can also promote lactone hydrolysis. A hindered organic base like DIPEA is often a better choice. Additionally, carrying out the reaction at a lower temperature (e.g., 0 °C) can help to slow down the rate of hydrolysis relative to the rate of Fmoc protection.
-
Stoichiometry of Reagents: Carefully control the stoichiometry of the base. Use the minimum amount of base required to neutralize the acid generated. An excess of base will increase the likelihood of lactone hydrolysis.
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Over-extending the reaction time will provide more opportunity for the hydrolysis side reaction to occur.
Experimental Protocol: Optimized Fmoc Protection of L-Homoserine Lactone
| Reagent | Amount | Molar Equiv. |
| L-Homoserine Lactone HCl | 1.0 g | 1.0 |
| Fmoc-OSu | 2.6 g | 1.1 |
| DIPEA | 1.5 mL | 1.2 |
| Dichloromethane (DCM) | 20 mL | - |
Procedure:
-
Suspend L-Homoserine Lactone HCl in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add DIPEA to the suspension and stir for 10 minutes to neutralize the hydrochloride salt.
-
In a separate flask, dissolve Fmoc-OSu in DCM.
-
Add the Fmoc-OSu solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a mobile phase of 5% methanol in dichloromethane).
-
Once the starting material is consumed (typically within 2-4 hours), quench the reaction by adding a small amount of water.
-
Proceed with the workup and purification as described in the purification section.
Question 2: My final product shows an impurity with a mass of +18 Da compared to the expected Fmoc-HSL. What is this impurity and how can I avoid it?
Answer:
An impurity with a mass increase of 18 Da strongly suggests the presence of the ring-opened product, Fmoc-L-homoserine. This is a direct consequence of the lactone hydrolysis discussed in the previous question.
Mechanism of Formation:
The hydrolysis of the lactone ring adds a molecule of water (H₂O, molecular weight ≈ 18 Da) across the ester bond, resulting in a carboxylic acid and a primary alcohol.
Caption: Base-catalyzed hydrolysis of Fmoc-HSL.
Troubleshooting and Prevention:
Preventing the formation of Fmoc-L-homoserine involves minimizing the exposure of your starting material and product to basic conditions, as detailed in the answer to Question 1. Additionally, consider the following during workup and purification:
-
Acidic Workup: During the aqueous workup, ensure that the aqueous layer is acidified (e.g., with dilute HCl) before extraction. This will protonate any carboxylate formed from the ring-opened product, making it more soluble in the organic phase. However, prolonged exposure to strong acid can also potentially lead to side reactions, so this step should be performed efficiently.
-
Purification Strategy: Fmoc-L-homoserine is more polar than Fmoc-HSL due to the presence of the free carboxylic acid. This difference in polarity can be exploited during purification by silica gel chromatography. A less polar eluent system will elute the desired Fmoc-HSL first, leaving the more polar Fmoc-homoserine on the column.
Question 3: I am using Fmoc-Cl for the protection reaction and observe a significant amount of a non-polar byproduct. What could this be?
Answer:
When using 9-fluorenylmethyl chloroformate (Fmoc-Cl), a common non-polar byproduct is 9-fluorenylmethanol.[4]
Causality of Formation:
Fmoc-Cl is highly reactive and susceptible to hydrolysis, especially if there is residual water in your solvents or if the reaction is performed under aqueous biphasic conditions. The chloride is a good leaving group, and nucleophilic attack by water will lead to the formation of 9-fluorenylmethanol.
Caption: Hydrolysis of Fmoc-Cl to 9-fluorenylmethanol.
Troubleshooting and Prevention:
-
Use Anhydrous Conditions: Ensure that all your solvents (e.g., DCM, THF) and glassware are thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
-
Alternative Fmoc Reagent: Consider using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) instead of Fmoc-Cl. Fmoc-OSu is generally more stable to hydrolysis and less prone to this side reaction.[5]
-
Purification: 9-fluorenylmethanol is significantly less polar than the desired Fmoc-HSL. It can be easily separated by silica gel chromatography, typically eluting in the early fractions.
Question 4: What is the best way to purify crude Fmoc-L-Homoserine Lactone?
Answer:
The purification of Fmoc-L-Homoserine Lactone is typically achieved by silica gel column chromatography. The choice of eluent system is crucial for obtaining a high-purity product.
General Purification Protocol:
| Step | Description |
| 1. Column Packing | Pack a silica gel column with a slurry of silica in a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. |
| 2. Sample Loading | Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry powder onto the top of the column. |
| 3. Elution | Start with a low polarity eluent, such as 20-30% ethyl acetate in hexane, and gradually increase the polarity. The desired Fmoc-HSL is moderately polar and should elute as the main product. |
| 4. Fraction Collection | Collect fractions and monitor them by TLC. Combine the fractions containing the pure product. |
| 5. Solvent Removal | Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified Fmoc-L-Homoserine Lactone as a white solid. |
Troubleshooting Purification:
-
Problem: The product is not eluting from the column.
-
Solution: The eluent system is likely not polar enough. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate or add a small amount of methanol).
-
-
Problem: The product is co-eluting with impurities.
-
Solution: The eluent system may be too polar. Try a shallower gradient or a less polar solvent system to improve separation. If the impurity is the ring-opened Fmoc-homoserine, it will be more polar and should elute after the desired product.
-
Summary of Potential Side Reactions and Their Characteristics
| Side Reaction | Byproduct | Cause | Prevention/Solution |
| Lactone Hydrolysis | Fmoc-L-homoserine | Exposure to base (e.g., during Fmoc protection) | Use mild, non-nucleophilic base; control stoichiometry; lower reaction temperature; acidic workup. |
| Fmoc-Cl Hydrolysis | 9-Fluorenylmethanol | Reaction of Fmoc-Cl with water | Use anhydrous conditions; consider using Fmoc-OSu. |
References
-
Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]
-
Parsek, M. R., et al. (2000). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. Proceedings of the National Academy of Sciences, 97(16), 8789–8793. [Link]
-
Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Physical Chemistry B, 117(40), 12092–12103. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
von Bodman, S. B., et al. (2014). Plant Responses to Bacterial N-Acyl l-Homoserine Lactones are Dependent on Enzymatic Degradation to l-Homoserine. ACS Chemical Biology, 9(7), 1649–1659. [Link]
-
Silverman, R. B. (1995). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. The Journal of Organic Chemistry, 60(23), 7366–7367. [Link]
-
Kim, D. H., et al. (2004). Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry. Archives of Pharmacal Research, 27(1), 25–30. [Link]
-
Probioferm. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
Peroni, E., et al. (2009). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 15(1), 69–77. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
ResearchGate. (2019). How to perform Fmoc protection using Fmoc-Cl? Retrieved from [Link]
-
Yu, X. J., et al. (2024). Biomanufacture of L-homoserine lactone building block: A strategy for preparing γ-substituted L-amino acids by modular reaction. Enzyme and Microbial Technology, 176, 110411. [Link]
-
The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
-
Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Trends in Peptide and Protein Sciences, 14(1), 1-12. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
O'Loughlin, T. L., et al. (2010). Acyl-homoserine lactone binding to and stability of the orphan Pseudomonas aeruginosa quorum-sensing signal receptor QscR. Journal of Bacteriology, 192(22), 5981–5991. [Link]
-
Touboul, D., et al. (2020). Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 412(5), 1045–1056. [Link]
-
Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036–6041. [Link]
-
Gates, Z. P., et al. (2015). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS One, 10(4), e0124391. [Link]
- Google Patents. (2020).
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Fmoc-Homoserereine Lactone Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Homoserine lactone. Low coupling yields can be a significant impediment to your research, and this document provides a structured, in-depth approach to troubleshooting and optimizing your synthetic protocols.
Introduction: The Challenge of Incorporating this compound
The synthesis of peptides containing a homoserine lactone moiety is of significant interest, particularly in the field of quorum sensing and the development of novel antimicrobial agents. However, the inherent chemical nature of the lactone ring presents specific challenges during standard Fmoc-based solid-phase peptide synthesis (SPPS). The primary obstacle is the susceptibility of the five-membered lactone ring to nucleophilic attack, which can lead to undesired side reactions and consequently, low yields of the target peptide. This guide will walk you through the potential causes of low coupling efficiency and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of low yield when coupling this compound?
The most probable cause is the partial or complete opening of the lactone ring. This can occur through two primary mechanisms:
-
Hydrolysis: Residual water in your solvents or reagents can lead to the hydrolysis of the lactone, forming the corresponding homoserine. This results in a mass increase of +18 Da in the final peptide.
-
Aminolysis: The free amine of the growing peptide chain on the solid support can act as a nucleophile and attack the lactone ring, leading to a ring-opened adduct. This is a significant risk, especially with prolonged coupling times.
Q2: Are the standard Fmoc deprotection conditions (20% piperidine in DMF) harsh enough to open the lactone ring?
While piperidine is a secondary amine and a reasonably strong base, the primary concern with piperidine is its nucleophilicity. Prolonged exposure to piperidine during the deprotection step, especially over multiple cycles, could potentially lead to some degree of lactone ring opening.[1]
Q3: Which coupling reagents are best suited for this compound?
Highly efficient and rapid coupling reagents are recommended to minimize the contact time between the activated amino acid and the nucleophilic amine on the resin. Reagents such as HATU , HCTU , and COMU are excellent choices due to their high reactivity.[2] Carbodiimide-based methods using DIC/Oxyma are also a robust and cost-effective option, with Oxyma helping to suppress racemization.[3]
Q4: How can I confirm that the lactone ring has opened during synthesis?
The most effective method for confirmation is mass spectrometry (MS) of the crude peptide after cleavage.
-
Hydrolysis: Look for a peak corresponding to the target peptide mass +18 Da.
-
Aminolysis by the preceding amino acid: This will result in a more complex mass change depending on the sequence. High-resolution mass spectrometry can help in identifying the unexpected adduct.
-
Piperidide formation: If piperidine attacks the lactone, you would expect a mass addition of +85.15 Da.
Q5: Can the presence of a homoserine lactone in the peptide chain cause aggregation?
While not as well-documented as sequences rich in hydrophobic residues, any modification that disrupts the natural peptide backbone conformation has the potential to influence aggregation. If you observe issues with subsequent couplings after the homoserine lactone has been incorporated, aggregation should be considered as a possible contributing factor.[4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low coupling yields with this compound.
Problem 1: Low Yield of the Target Peptide with a Major Impurity Peak at +18 Da
-
Likely Cause: Hydrolysis of the homoserine lactone ring.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that your DMF and other solvents are of high purity and anhydrous. Using freshly opened, sealed bottles is recommended.
-
Dry Reagents: Ensure all reagents, including the this compound, coupling reagents, and additives, are dry.
-
Minimize Exposure to Atmosphere: Perform the coupling under an inert atmosphere (e.g., nitrogen or argon) to minimize the introduction of atmospheric moisture.
-
Problem 2: Broad or Multiple Peaks in the HPLC Chromatogram with Masses Higher than the Target Peptide
-
Likely Cause: Aminolysis of the lactone ring by the N-terminal amine of the growing peptide chain or by the deprotection agent (piperidine).
-
Troubleshooting Steps:
-
Optimize Coupling Time: Reduce the coupling time to the minimum required for complete reaction. Monitor the reaction progress using a qualitative test like the Kaiser test to avoid unnecessarily long reaction times.[2]
-
Choose a Faster Coupling Reagent: Switch to a more reactive coupling reagent like HATU or HCTU to drive the reaction to completion more quickly.[5]
-
Control Stoichiometry: Use a minimal excess of the activated this compound (e.g., 1.5-2 equivalents). A large excess can increase the likelihood of side reactions.
-
Minimize Deprotection Time: Use the minimum time necessary for complete Fmoc removal to reduce the exposure of the lactone to piperidine.
-
Problem 3: Incomplete Coupling (Positive Kaiser Test after Coupling)
-
Likely Cause: Insufficient activation of the this compound or steric hindrance.
-
Troubleshooting Steps:
-
Pre-activation: Pre-activate the this compound with the coupling reagent for a short period (1-5 minutes) before adding it to the resin. Be cautious with extended pre-activation times, as this can lead to other side reactions.
-
Increase Equivalents: While minimizing excess is generally good, a slight increase in the equivalents of the amino acid and coupling reagent (e.g., up to 3 equivalents) may be necessary to drive the reaction to completion.
-
Double Coupling: If a single coupling is incomplete, a second coupling with fresh reagents can be performed.
-
Optimized Experimental Protocols
The following protocols are designed to minimize the risk of side reactions and improve the yield of your this compound coupling.
Protocol 1: High-Efficiency Coupling using HATU
-
Resin Swelling and Deprotection:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF. A common procedure is one treatment of 3 minutes followed by a second treatment of 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (2.0 eq.), HATU (1.9 eq.), and HOAt (2.0 eq.) in DMF.
-
Add DIPEA (4.0 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
If the test is positive, consider a second coupling for 30 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Protocol 2: Cost-Effective Coupling using DIC/Oxyma
-
Resin Swelling and Deprotection:
-
Follow the same procedure as in Protocol 1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (2.0 eq.) and OxymaPure® (2.0 eq.) in DMF.
-
Add the amino acid/additive solution to the resin.
-
Add DIC (2.0 eq.) to the reaction vessel.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Follow the same procedure as in Protocol 1.
-
Data Presentation: Comparison of Coupling Reagent Performance
The following table provides a qualitative comparison of common coupling reagents for the incorporation of this compound, based on their known reactivity and potential for side reactions.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Expected Purity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | 15-45 minutes | Very High | Very Low | High reactivity, effective for challenging couplings.[5] | Higher cost, potential for guanidinylation if used in excess.[4] |
| HCTU | Uronium/Aminium Salt | 15-45 minutes | Very High | Very Low | Similar reactivity to HATU, often more cost-effective.[5] | Potential for guanidinylation. |
| PyBOP | Phosphonium Salt | 30-90 minutes | High | Low | Good balance of reactivity and stability, no guanidinylation. | Byproducts can be more difficult to wash away. |
| DIC/Oxyma | Carbodiimide/Additive | 60-120 minutes | High | Low | Cost-effective, low risk of racemization with Oxyma.[3] | Slower reaction kinetics compared to onium salts. |
Visualizing the Workflow and Potential Side Reactions
To better understand the process and potential pitfalls, the following diagrams illustrate the ideal coupling workflow and the major side reaction pathways.
Caption: Ideal workflow for this compound coupling.
Caption: Potential side reactions leading to low yield.
Conclusion and Recommendations
Successfully incorporating this compound into a peptide sequence requires careful attention to the stability of the lactone ring. By understanding the potential for hydrolysis and aminolysis, and by implementing strategies to mitigate these risks, researchers can significantly improve their coupling yields.
Key Recommendations:
-
Use anhydrous conditions.
-
Employ fast and efficient coupling reagents like HATU or HCTU.
-
Optimize reaction times for both coupling and deprotection to minimize exposure to nucleophiles.
-
Monitor your reactions closely, for example by using the Kaiser test.
-
Thoroughly analyze your crude product by mass spectrometry to diagnose any issues.
By following the guidance in this document, you will be well-equipped to overcome the challenges of this compound coupling and advance your research with greater efficiency and confidence.
References
- A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- A Comparative Guide to the Stability of Fmoc-Protected Peptides. Benchchem.
- A Comparative Study of Coupling Reagents for the Synthesis of Fmoc-L-Dap(Pentynoyl)-OH. Benchchem.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chrom
- Why is Fmoc stable to some bases but not others. Reddit.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing).
- Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. MDPI.
- DIC/Oxyma-based accelerated synthesis and oxidative folding studies of centipede toxin RhTx. PubMed.
- COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.
- Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- A Comparative Guide to Coupling Reagents for Fmoc-Trp-Trp-OH Synthesis. Benchchem.
- Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
- Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU...
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central.
- General procedure: Fmoc-strategy SPPS and solution-phase...
- Plant Responses to Bacterial N-Acyl l-Homoserine Lactones are Dependent on Enzymatic Degrad
- Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modul
- Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative P
- Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum. ACS Omega.
- Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. PMC - NIH.
- Coupling Reagents. Aapptec Peptides.
- This compound. Advanced ChemTech.
- The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Sci-Hub.
- Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. PubMed.
- Structural basis and specificity of acyl-homoserine lactone signal production in bacterial quorum sensing. PubMed.
Sources
Technical Support Center: Premature Lactone Ring Opening during Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the premature opening of lactone rings during peptide synthesis. Our goal is to equip you with the scientific understanding and practical protocols to overcome this common challenge.
I. Frequently Asked Questions (FAQs)
Q1: What is premature lactone ring opening and why is it a problem in peptide synthesis?
A: Premature lactone ring opening is an undesired side reaction where the cyclic ester (lactone) bridge within a peptide is cleaved before the intended stage, typically during solid-phase peptide synthesis (SPPS). This is problematic as it leads to the formation of a linear peptide impurity that can be difficult to separate from the desired cyclic product, resulting in reduced yields and complex purification steps. In some cases, the opened ring can lead to subsequent side reactions, further complicating the product mixture.
Q2: What are the most common causes of premature lactone ring opening?
A: The primary culprit behind premature lactone ring opening is exposure to basic conditions, which are standard in many peptide synthesis protocols. The most common cause is the repeated use of piperidine for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.[1][2][3] The basicity of piperidine can catalyze the hydrolysis or aminolysis of the lactone's ester bond. The susceptibility of the lactone bridge to this cleavage is also sequence-dependent and influenced by steric hindrance around the ester bond.
Q3: Are there specific peptide sequences that are more prone to this side reaction?
A: Yes, the stability of the lactone ring is influenced by the surrounding amino acid sequence. Steric hindrance around the amino acids forming the lactone bridge can sometimes protect the ester bond from nucleophilic attack. Conversely, sequences that create conformational flexibility and expose the lactone ring may be more susceptible. While specific problematic sequences are diverse, peptides containing Asp-Gly, Asp-Ala, or Asp-Ser are known to be particularly prone to aspartimide formation, a related side reaction that can also lead to ring opening and the formation of α- and β-coupled peptide mixtures.[4]
Q4: How can I detect if premature lactone ring opening has occurred in my synthesis?
A: The most effective way to detect premature lactone ring opening is through analytical techniques that can differentiate between the cyclic and linear peptide forms.[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method. The linear, ring-opened peptide will typically have a different retention time than the cyclic peptide.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the presence of the linear peptide, which will have the same mass as the cyclic precursor. Tandem MS (MS/MS) can be used to analyze fragmentation patterns to confirm the sequence and identify the cleaved bond.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural analysis, 1H NMR can be used to observe the disappearance of signals corresponding to the cyclic structure and the appearance of new signals from the ring-opened form.[7]
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting and preventing premature lactone ring opening.
Issue 1: Significant linear peptide impurity observed after Fmoc-deprotection steps.
This is the most common manifestation of premature lactone ring opening. The troubleshooting strategy focuses on modifying the deprotection conditions to be less aggressive towards the lactone ring.
Root Cause Analysis:
The standard 20% piperidine in dimethylformamide (DMF) used for Fmoc removal is often too basic for sensitive lactone-containing peptides.[1][2][3]
Workflow for Troubleshooting Deprotection Conditions
Caption: Troubleshooting workflow for linear impurity.
Recommended Solutions & Protocols:
-
Solution A: Reduce Piperidine Concentration: Lowering the concentration of piperidine can decrease the rate of lactone ring opening.
-
Protocol: Prepare a 5-10% (v/v) solution of piperidine in high-purity, amine-free DMF. Use this solution for the standard Fmoc deprotection steps.[8] Monitor the deprotection reaction carefully to ensure complete Fmoc removal.
-
-
Solution B: Use an Alternative, Weaker Base: Certain bases are less nucleophilic than piperidine and can be effective for Fmoc removal with reduced side reactions.
-
Solution C: Incorporate an Acidic Additive: The addition of a mild acid to the piperidine solution can buffer the basicity and suppress lactone cleavage.
Issue 2: Lactone ring opens during on-resin cyclization.
Sometimes, the lactone ring is successfully formed but then opens during subsequent synthetic steps on the solid support.
Root Cause Analysis:
This can occur if the cyclization conditions themselves are too harsh, or if subsequent reagents used in the synthesis are incompatible with the lactone bridge.
Recommended Solutions & Protocols:
-
Solution A: Optimize Cyclization Conditions: The choice of coupling reagents and reaction time is critical.
-
Solution B: Employ Orthogonal Protecting Groups: This strategy ensures that the conditions used to remove one protecting group do not affect others.[13][14]
-
Protocol: For the amino acids involved in the lactone bridge, use side-chain protecting groups that are removed under conditions orthogonal to the Fmoc group and the final cleavage from the resin. For example, using an allyl (Alloc) protecting group for a lysine side chain and an allyl ester (OAll) for a glutamic acid side chain allows for their selective deprotection using a palladium catalyst prior to cyclization, without affecting other acid-labile or base-labile protecting groups.[11][15]
-
Orthogonal Protection Strategy for Lactone/Lactam Formation
Caption: Orthogonal strategy for cyclic peptide synthesis.
Issue 3: Lactone ring opens during cleavage from the resin and final deprotection.
The final step of releasing the peptide from the solid support and removing all side-chain protecting groups often involves strong acids, which can also lead to lactone ring opening.
Root Cause Analysis:
Trifluoroacetic acid (TFA) is a strong acid that can catalyze the hydrolysis of the ester bond in the lactone ring, especially in the presence of water.
Recommended Solutions & Protocols:
-
Solution A: Optimize the Cleavage Cocktail: The composition of the cleavage cocktail is critical.
-
Protocol: Use a cleavage cocktail with scavengers that can trap reactive species and minimize side reactions. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). For peptides containing tryptophan, adding 1,2-ethanedithiol (EDT) is recommended.[16] Minimize the cleavage time to what is necessary for complete deprotection and release from the resin.
-
-
Solution B: Use a Highly Acid-Labile Resin: If the peptide is particularly sensitive to strong acid, using a resin that can be cleaved under milder acidic conditions can be beneficial.
-
Protocol: Employ a 2-chlorotrityl chloride (2-CTC) resin, which allows for cleavage of the peptide with its side-chain protecting groups intact using a dilute solution of TFA in dichloromethane (DCM) or hexafluoroisopropanol (HFIP) in DCM.[9][12] The cyclization can then be performed in solution, followed by global deprotection under standard TFA conditions.
-
Data Summary: Resin and Linker Stability
| Resin Type | Linker | Cleavage Conditions | Lactone Stability |
| Wang | p-alkoxybenzyl alcohol | 95% TFA | Moderate |
| Rink Amide | Rink linker | 95% TFA | Moderate |
| 2-Chlorotrityl | Trityl | 1-5% TFA in DCM | High |
III. Concluding Remarks
Premature lactone ring opening is a manageable challenge in peptide synthesis. By understanding the underlying chemical mechanisms and employing the appropriate strategies—such as optimizing deprotection and cleavage conditions and utilizing orthogonal protecting groups—researchers can significantly improve the yield and purity of their target cyclic peptides. Careful monitoring of each step with analytical techniques like RP-HPLC and mass spectrometry is crucial for successful synthesis.
IV. References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
-
ASPARTIMIDE FORMATION. Iris Biotech GmbH. Available from: [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. Available from: [Link]
-
Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. ACS Publications. Available from: [Link]
-
Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. PubMed Central. Available from: [Link]
-
Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. CEM Corporation. Available from: [Link]
-
Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. MDPI. Available from: [Link]
-
A new orthogonal protecting group strategy for lanthionine-containing peptides. ResearchGate. Available from: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Available from: [Link]
-
Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation. PubMed Central. Available from: [Link]
-
Lactone and Lactam Library Synthesis by Silver Ion-Assisted Orthogonal Cyclization of Unprotected Peptides. Journal of the American Chemical Society. Available from: [Link]
-
Stability of DMB‐Ala‐OH in 20 % piperidine in DMF (1: Side reaction). ResearchGate. Available from: [Link]
-
Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. Available from: [Link]
-
Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. PubMed. Available from: [Link]
-
The secret life of β-lactone peptides. BioXconomy. Available from: [Link]
-
Microwave enhanced N-fmoc deprotection in peptide synthesis. Google Patents. Available from:
-
Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. PubMed Central. Available from: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available from: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed Central. Available from: [Link]
-
Divergent Reaction Pathways in Amine Additions to β-Lactone Electrophiles. An Application to β-Peptide Synthesis. ResearchGate. Available from: [Link]
-
N-Terminal Deprotection - Fmoc removal. AAPPTEC. Available from: [Link]
-
Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Royal Society of Chemistry. Available from: [Link]
-
Introduction to Peptide Synthesis. PubMed Central. Available from: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available from: [Link]
-
Strategies for Improving Peptide Stability and Delivery. MDPI. Available from: [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. Available from: [Link]
Sources
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. almacgroup.com [almacgroup.com]
- 6. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biosynth.com [biosynth.com]
- 15. cem.de [cem.de]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Optimizing Coupling Conditions for Fmoc-L-Homoserine lactone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the successful incorporation of Fmoc-L-Homoserine lactone (Fmoc-Hse(lactone)-OH) in solid-phase peptide synthesis (SPPS). This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the unique challenges presented by this valuable amino acid derivative. Our focus is on maintaining the integrity of the lactone ring to ensure high-purity final products.
Introduction: The Core Challenge
Fmoc-L-Homoserine lactone is a crucial building block for synthesizing peptides that mimic or inhibit bacterial quorum sensing signals. However, its γ-lactone ring is an ester, making it susceptible to nucleophilic attack and hydrolysis, particularly under the basic conditions common in Fmoc-based SPPS.[1] The primary goal during coupling is to facilitate efficient amide bond formation while preventing premature ring-opening.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical challenge when coupling Fmoc-Hse(lactone)-OH?
The core challenge is the chemical stability of the five-membered lactone ring. This ring is susceptible to attack by nucleophiles present in the reaction environment. The most common issue is hydrolysis, where water or hydroxide ions attack the ester carbonyl, leading to an irreversible ring-opening to form Fmoc-Homoserine. Basic conditions, such as those created by the tertiary amines (e.g., DIPEA) used for activating coupling reagents, can significantly accelerate this side reaction.
Q2: What are the most common side reactions and how are they detected?
The most prevalent side reaction is lactone hydrolysis . This results in the incorporation of Fmoc-Homoserine instead of the intended lactone. This is readily detectable by mass spectrometry, as the ring-opened product will have a mass that is 18.01 Da higher than the expected product (due to the addition of a water molecule, H₂O).
A secondary concern, as with many amino acids, is racemization . While homoserine itself is not as high-risk as residues like Cys or His, the use of aggressive activating agents or prolonged exposure to basic conditions can increase this risk.[2] Chiral chromatography is required for definitive analysis of enantiomeric purity.[3]
Q3: How does the choice of coupling reagent and base impact lactone stability?
The selection of the activation method is critical for preserving the lactone ring. Coupling reagents can be broadly categorized, and their choice dictates the optimal base and reaction conditions.
-
Carbodiimides (e.g., DIC): These are often preferred as a starting point. They can be used with additives like 1-hydroxybenzotriazole (HOBt) or, more favorably, Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure).[2] This combination is highly efficient and can be run with weaker, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine, minimizing base-catalyzed hydrolysis.[2]
-
Aminium/Uronium Salts (e.g., HBTU, HATU): These reagents are highly reactive and efficient, often leading to faster coupling times.[4] However, they require a tertiary amine base (like DIPEA) for activation.[2][5] While effective, the stronger basicity can increase the risk of lactone hydrolysis. HATU, which forms a more reactive OAt ester, is generally more efficient than HBTU and can often complete the coupling in a shorter time, reducing the overall exposure to basic conditions.[4][6]
Q4: How can I confirm that my coupling was successful and the lactone ring is intact?
A multi-step verification process is recommended:
-
Qualitative On-Resin Test: Perform a Kaiser test (or other ninhydrin-based test) after coupling. A negative result (yellow/colorless beads) indicates the absence of free primary amines, suggesting the coupling reaction has gone to completion.[7]
-
Test Cleavage and Analysis: Before proceeding with the synthesis, cleave a small sample of the resin (e.g., 2-5 mg). Analyze the crude product via LC-MS.[8][9] Check for the expected mass of the peptide with the intact lactone. The key is to also look for a +18 Da peak, which would confirm the presence of the hydrolyzed side product.
Visualizing the Chemistry: Reaction Pathways
Understanding the desired reaction versus the potential side reaction is key to troubleshooting.
Caption: Desired coupling pathway for Fmoc-Homoserine lactone.
Caption: Primary side reaction: Base-catalyzed lactone hydrolysis.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the coupling of Fmoc-Hse(lactone)-OH.
| Problem / Symptom | Probable Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after coupling (Blue beads) | 1. Incomplete reaction: Insufficient coupling time or reagent equivalents. 2. Steric hindrance: The growing peptide chain is aggregated or sterically bulky. | 1. Recouple: Immediately perform a second coupling using the same protocol. 2. Switch Reagents: If recoupling fails, switch to a more potent activator like HATU.[4] 3. Increase Time/Temp: Extend the coupling time to 2-4 hours or gently warm the reaction to 35-40°C (use with caution). |
| Mass Spec shows desired mass AND a +18 Da peak | Lactone Hydrolysis: The lactone ring has partially opened due to the presence of water or excessive base. | 1. Use Anhydrous Solvents: Ensure DMF is high-purity, peptide-synthesis grade and stored over molecular sieves. 2. Reduce Basicity: If using HATU/HBTU, switch the base from DIPEA to the less nucleophilic and more hindered 2,4,6-collidine.[2] 3. Minimize Pre-activation: Add the coupling reagent/base mixture to the resin immediately after preparation. Do not let the activated amino acid sit in solution. 4. Switch to DIC/Oxyma: Use a carbodiimide-based protocol which is generally milder. (See Protocol A). |
| Broad or multiple peaks in analytical HPLC | 1. Racemization: Harsh basic conditions or extended coupling times may have caused epimerization. 2. Mixture of Products: A combination of incomplete coupling (deletion) and hydrolysis. | 1. Confirm Identity: Use MS to identify the major peaks (Expected mass, +18 Da, -101 Da for deletion). 2. Optimize Conditions: If racemization is suspected, use DIC/Oxyma and ensure the reaction temperature is not elevated.[2] 3. Re-evaluate Strategy: For very difficult sequences, consider a double coupling strategy: first with DIC/Oxyma, followed by a second with HATU/Collidine. |
Optimized Experimental Protocols
These protocols provide a starting point for efficient and safe coupling of Fmoc-Hse(lactone)-OH. All steps are performed at room temperature unless otherwise noted.
Protocol A: Recommended First Approach (DIC/Oxyma Pure Coupling)
This method is favored for its mild conditions, which minimize the risk of lactone hydrolysis.
-
Resin Preparation: Swell the resin in anhydrous DMF for 30-60 minutes. After swelling, drain the DMF.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 10 minutes.[10]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
Activator Solution Preparation: In a separate vessel, dissolve Fmoc-L-Hse(lactone)-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in a minimal amount of anhydrous DMF.
-
Coupling Reaction: Immediately add the freshly prepared activator solution to the deprotected resin.
-
Agitation: Agitate the reaction vessel for 90-120 minutes.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue), continue coupling for another 60 minutes or perform a recouple.
-
Final Wash: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 times) and DCM (3 times) and proceed to the next deprotection step.
Protocol B: High-Reactivity Approach (HATU/Collidine Coupling)
This protocol is suitable for difficult couplings or when Protocol A fails. The use of collidine instead of DIPEA helps mitigate base-catalyzed hydrolysis.
-
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol A.
-
Activator Solution Preparation: In a separate vessel, dissolve Fmoc-L-Hse(lactone)-OH (3 eq.) and HATU (2.9 eq.) in anhydrous DMF.
-
Coupling Reaction: Add the amino acid/HATU solution to the resin. Immediately add 2,4,6-collidine (6 eq.) to the reaction vessel.
-
Agitation: Agitate the mixture for 45-60 minutes. The reaction is typically faster with HATU.
-
Monitoring & Washing: Follow steps 7-8 from Protocol A.
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting Fmoc-Hse(lactone) coupling.
References
- AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Merck Millipore (n.d.). Novabiochem® Coupling reagents.
- AAPPTEC (n.d.). Guide to Solid Phase Peptide Synthesis.
- Creative Peptides (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Aapptec Peptides (n.d.). Coupling Reagents.
- Bachem (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate (2014). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?
-
Oh, J. E., et al. (2004). Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry. Archives of Pharmacal Research, 27(1), 25-30. [Link]
- Aapptec (n.d.). Cleavage Cocktails; Reagent B.
- BenchChem (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
- CEM Corporation (n.d.). Peptide Cleavage and Protected Cleavage Procedures Application Note.
- Coin, I., et al. (2013). Fmoc Solid-Phase Peptide Synthesis. In Peptide Synthesis.
- Nowick Laboratory, UCI Department of Chemistry (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
Van der Helm, E., et al. (2023). Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa. PLoS ONE, 18(3), e0282512. [Link]
- Miranda, L. P., & Mezo, A. R. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
- WO2015028599A1 - Cleavage of synthetic peptides.
-
Perez-Miguez, R., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. Journal of the American Society for Mass Spectrometry, 33(4), 624-633. [Link]
-
Morin, D., et al. (2011). Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines. Methods in Molecular Biology, 692, 61-69. [Link]
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 3. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
Technical Support Center: Purification Strategies for Fmoc-Homoserine Lactone Peptides
Welcome to the technical support center for the purification of Fmoc-Homoser-ine lactone peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with purifying these unique cyclic peptides. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and field-proven insights.
I. Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems that can arise during the purification of Fmoc-Homoserine lactone peptides, providing detailed causes and actionable solutions.
Question 1: My HPLC chromatogram shows multiple peaks close to my product peak, making isolation difficult. What are the likely side products and how can I improve separation?
Probable Causes & Solutions:
This is a frequent challenge stemming from side reactions during solid-phase peptide synthesis (SPPS) and cleavage.
-
Incomplete Fmoc Deprotection: If the Fmoc protecting group is not completely removed during synthesis, it can lead to deletion sequences, where one or more amino acids are missing from the final peptide.[1] These truncated peptides often have similar retention times to the desired product.
-
Solution: Ensure a sufficient reaction time and appropriate concentration of the deprotecting agent, typically piperidine in DMF. For difficult sequences, consider a double deprotection step. Monitoring Fmoc removal via UV spectroscopy can confirm complete deprotection.[2]
-
-
Aspartimide Formation: Sequences containing aspartic acid are prone to forming a five-membered aspartimide ring, especially when followed by residues like glycine, alanine, or serine.[3] This can lead to a mixture of α- and β-aspartyl peptides upon ring-opening.
-
Solution: Adding HOBt to the piperidine deprotection solution can suppress aspartimide formation.[3] Using a more sterically hindered protecting group on the aspartic acid side chain can also be beneficial.
-
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, particularly with proline as one of the first two residues, leading to cleavage of the dipeptide from the resin.[2][3]
-
Solution: Utilizing a 2-chlorotrityl chloride resin can minimize this due to its steric bulk.[3]
-
-
Oxidation of Methionine: The thioether side chain of methionine can be easily oxidized to a sulfoxide, especially under acidic conditions used for cleavage.[3]
-
Solution: Including scavengers like dithiothreitol (DTT) in the cleavage cocktail can prevent oxidation.[3]
-
Improving HPLC Separation:
-
Optimize the Gradient: A shallower gradient during HPLC elution can improve the resolution of closely eluting peaks. Experiment with different gradient slopes to find the optimal separation conditions.
-
Change the Stationary Phase: If using a C18 column, consider trying a C8 or a phenyl-hexyl column.[4] These columns have different selectivities and may provide better separation of your target peptide from impurities.
-
Adjust the Mobile Phase: Varying the organic modifier (e.g., switching from acetonitrile to methanol) or the ion-pairing agent (e.g., using a different acid than TFA) can alter the retention behavior of your peptide and impurities.[4]
Question 2: I am experiencing low recovery of my peptide after HPLC purification. What are the potential causes and how can I improve my yield?
Probable Causes & Solutions:
Low recovery can be attributed to several factors, from peptide aggregation to issues with the purification workflow itself.
-
Peptide Aggregation: Hydrophobic peptides or those with a tendency to form secondary structures can aggregate during synthesis and purification, leading to poor solubility and loss of product.[5]
-
Poor Solubility in HPLC Solvents: The peptide may not be fully soluble in the initial mobile phase conditions, causing it to precipitate on the column.
-
Solution: Before injection, ensure your crude peptide is fully dissolved. You may need to add a small amount of organic solvent like acetonitrile or isopropanol to the sample.
-
-
Irreversible Binding to the Column: Highly hydrophobic peptides can sometimes bind irreversibly to the stationary phase.
-
Solution: Try a less retentive column (e.g., C8 or C4 instead of C18). Adding a stronger organic solvent like isopropanol to the mobile phase can also help elute strongly bound peptides.
-
-
Suboptimal Elution Conditions: The elution buffer may not be strong enough to release the peptide from the column.
-
Solution: Increase the concentration of the organic modifier in your elution gradient. If using ion-exchange chromatography, increasing the salt concentration or changing the pH of the elution buffer can improve recovery.
-
Question 3: The mass spectrometry analysis of my purified peptide shows an unexpected mass. What could have happened?
Probable Causes & Solutions:
An incorrect mass indicates an unintended modification to your peptide.
-
Formation of Homoserine Lactone from C-terminal Methionine: During HF cleavage, tert-butyl cations generated from protecting groups can alkylate the thioether side chain of a C-terminal methionine, which then cyclizes to form a homoserine lactone.[3]
-
Solution: To prevent this, remove all tert-butyl-based protecting groups before HF cleavage.[3]
-
-
Reattachment to Resin: During cleavage, the peptide can be reattached to the resin via reaction with linker cations. This is particularly an issue with tryptophan-containing peptides.
-
Solution: Using scavengers in the cleavage cocktail is crucial. For tryptophan, using Fmoc-Trp(Boc)-OH can suppress this side reaction.
-
-
Modification by Scavengers: While necessary, scavengers can sometimes react with the peptide.
-
Solution: Carefully select scavengers based on the amino acid composition of your peptide and use the minimum effective concentration.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of this compound peptides.
What is the general workflow for purifying this compound peptides?
The typical workflow involves several key steps, each critical for obtaining a pure product.
Caption: General workflow for the purification of this compound peptides.
-
Cleavage and Deprotection: The peptide is cleaved from the solid support resin, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA) in the presence of scavengers.
-
Crude Peptide Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using a cold organic solvent, such as diethyl ether.
-
Crude Peptide Analysis: A small portion of the crude product is analyzed by analytical HPLC and mass spectrometry to assess its initial purity and confirm the correct mass.
-
Preparative HPLC Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Fraction Analysis: Fractions collected from the HPLC are analyzed to identify those containing the pure peptide.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide as a dry powder.
What are the recommended starting conditions for HPLC purification of these peptides?
For reversed-phase HPLC, a good starting point is a C18 column with a water/acetonitrile mobile phase containing 0.1% TFA.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30-60 minutes |
| Flow Rate | 1 mL/min for analytical, 10-20 mL/min for preparative |
| Detection | 210-220 nm |
These conditions can be adjusted based on the specific properties of your peptide.[4][6]
How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for comprehensive characterization.
-
Analytical RP-HPLC: To assess the purity of the final product. A single, sharp peak is indicative of high purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Techniques like MALDI-TOF or ESI-MS are commonly used.
-
Amino Acid Analysis (AAA): To determine the amino acid composition of the peptide and confirm that it matches the expected sequence.
-
NMR Spectroscopy: For detailed structural elucidation, especially for confirming the lactone ring formation and overall peptide conformation.
III. Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether and dry under vacuum.
Protocol 2: Preparative RP-HPLC Purification
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run the gradient elution as optimized from analytical runs.
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify the pure fractions.
-
Pool the pure fractions and lyophilize.
IV. Visualization of Key Concepts
Fmoc Deprotection Mechanism
The removal of the Fmoc group is a critical step in SPPS, proceeding via a base-catalyzed β-elimination.
Caption: Simplified mechanism of Fmoc deprotection by piperidine.[2]
V. References
-
Yaqin, L., et al. (2010). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. Journal of Applied Microbiology. Available at: [Link]
-
Cytiva. Protein purification troubleshooting guide. Available at: [Link]
-
Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis. Available at: [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. Fmoc Solid-Phase Peptide Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Available at: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available at: [Link]
-
Bio-Synthesis. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]
-
Sci-Hub. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. Fmoc as a probe in peptide purification. Available at: [Link]
-
Wiley Online Library. Sampling, separation, and quantification of N‐acyl homoserine lactones from marine intertidal sediments. Available at: [Link]
-
MAC-MOD Analytical. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
-
MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]
-
Royal Society of Chemistry. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Available at: [Link]
-
National Center for Biotechnology Information. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]
-
National Center for Biotechnology Information. Acyl homoserine-lactone quorum-sensing signal generation. Available at: [Link]
-
Frontiers. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
Technical Support Center: Preventing Racemization of Fmoc-Homoserine Lactone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stereochemical integrity of Fmoc-Homoserine lactone during its application in chemical synthesis, particularly solid-phase peptide synthesis (SPPS). As a constrained amino acid analogue, maintaining its chiral purity is paramount for the desired biological activity and structural integrity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process by which a pure, single enantiomer of a chiral amino acid, such as the naturally occurring L-form, converts into a mixture of both L- and D-enantiomers.[1][2] This loss of stereochemical integrity at the alpha-carbon can occur during synthesis, particularly during the amino acid activation and coupling steps.[3][4] The incorporation of the incorrect D-enantiomer can significantly alter a peptide's three-dimensional structure, receptor-binding affinity, and overall biological function, leading to reduced efficacy or off-target effects.[1][5]
Q2: What are the primary chemical mechanisms that lead to racemization of N-Fmoc protected amino acids?
A2: Racemization during peptide coupling primarily proceeds through two base-catalyzed mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most common pathway.[1][2] The activated carboxyl group of the Fmoc-amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this ring is highly acidic and can be easily removed by a base. This creates a planar, achiral enolate intermediate. Subsequent reaction with the amine can occur from either face of the planar ring, resulting in a mixture of D and L products.[2][6]
-
Direct Enolization: This pathway involves the direct abstraction of the alpha-proton from the activated amino acid by a strong base to form an achiral enolate intermediate, which can then be re-protonated non-stereospecifically. This mechanism is less common but can be significant when using highly basic conditions.[2]
Q3: Why is this compound particularly susceptible to racemization and degradation?
A3: The susceptibility of this compound stems from two key structural features:
-
α-Carbon Acidity: Like other amino acids, the α-proton becomes acidic upon carboxyl activation, making it vulnerable to base-catalyzed abstraction and subsequent racemization via the oxazolone mechanism.
-
Lactone Ring Instability: The lactone ring itself is an ester and is highly susceptible to hydrolysis, particularly under basic conditions.[7] The standard Fmoc-deprotection step, which uses 20% piperidine in DMF, creates a basic environment that can prematurely open the lactone ring, leading to the formation of Fmoc-homoserine. This side reaction not only consumes the desired starting material but can lead to undesired byproducts in the final peptide.
Q4: What are the consequences of racemization and lactone ring opening?
A4: The primary consequence is the generation of diastereomeric impurities in the final peptide, which are often difficult and costly to separate during purification.[2][8] From a functional standpoint, racemization can lead to a product with diminished or completely different biological activity. Lactone ring opening results in the incorporation of a linear homoserine residue instead of the intended cyclic structure, which will drastically alter the peptide's conformation and function.
Troubleshooting Guide: Diagnosis and Mitigation of Racemization
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem: Significant diastereomeric impurity detected post-synthesis.
You've completed your peptide synthesis and HPLC or MS analysis reveals a significant peak corresponding to a diastereomer of your target peptide containing Homoserine lactone.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is a critical first line of defense against racemization.[6]
-
Potential Cause: Your coupling reagent is too reactive or is used without a racemization-suppressing additive. Carbodiimide reagents like DCC or DIC, when used alone, are known to cause significant racemization.
-
Solution:
-
Use Uronium/Aminium or Phosphonium Salts: Employ coupling reagents like HBTU, HATU, HCTU, or PyBOP. These reagents react with the Fmoc-amino acid to form an activated intermediate that is less prone to cyclizing into an oxazolone.[9]
-
Incorporate Additives: Always use your coupling reagent in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[10] These additives form active esters that are more stable and less susceptible to racemization than the intermediates formed by coupling agents alone.[9] HOAt is generally considered more effective at suppressing racemization than HOBt.
-
Step 2: Scrutinize the Base and Activation Conditions
The base used during coupling plays a pivotal role in the racemization pathway.[6]
-
Potential Cause: The use of a strong, sterically unhindered base, excessive amounts of base, or prolonged pre-activation times are promoting proton abstraction from the α-carbon.
-
Solution:
-
Choose a Hindered Base: Use a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM) instead of less hindered or stronger bases.
-
Optimize Base Stoichiometry: Use the minimum amount of base required for the reaction. Typically, 2 equivalents of DIPEA relative to the amino acid are sufficient for coupling.
-
Minimize Pre-activation Time: Add the activated this compound solution to the resin immediately after preparation. In situ activation, where the coupling reagent is mixed with the amino acid and base just before being added to the resin, is the best approach to minimize the time the activated species exists in solution.[6]
-
Step 3: Control the Reaction Temperature
-
Potential Cause: The coupling reaction was performed at an elevated temperature.
-
Solution: Perform all coupling steps at room temperature.[6] If racemization remains a persistent issue, consider carrying out the coupling of this compound at a reduced temperature (e.g., 0 °C). While this may slow down the reaction rate, it will significantly suppress the rate of racemization.
Summary of Recommended Coupling Conditions
| Coupling Reagent | Additive | Base | Relative Racemization Risk |
| HATU | (Internal) | DIPEA / NMM | Low |
| HBTU | HOBt | DIPEA / NMM | Low |
| PyBOP | HOBt | DIPEA / NMM | Low |
| DIC | HOBt / HOAt | (None) | Medium |
| DIC | (None) | (None) | High |
Problem: Loss of Lactone Integrity.
You suspect the lactone ring is opening during synthesis, either during storage or under reaction conditions.
-
Potential Cause 1: Improper Storage. Aqueous environments or inappropriate solvents can hydrolyze the lactone.
-
Solution 1: Correct Storage Protocol.
-
Solid Form: Store solid this compound at -20°C in a desiccator.
-
Stock Solutions: Prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF.[7][11] Store these solutions at -20°C and avoid repeated freeze-thaw cycles. Do not store in alcohols, as they can act as nucleophiles and open the lactone ring.[11] Do not prepare aqueous stock solutions for long-term storage.[7][11]
-
-
Potential Cause 2: Basic Conditions During SPPS. The lactone is sensitive to the piperidine used for Fmoc deprotection.
-
Solution 2: Rigorous Washing. After the Fmoc deprotection step, it is crucial to wash the resin thoroughly with DMF (at least 5-7 times) to completely remove all traces of piperidine before proceeding with the amino acid coupling step.[12] Any residual base can catalyze the hydrolysis of the lactone ring of the incoming activated amino acid.
Diagrams and Workflows
Caption: Primary racemization pathway via oxazolone formation.
Caption: Troubleshooting workflow for diagnosing racemization issues.
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of this compound
This protocol details a manual solid-phase peptide synthesis (SPPS) coupling cycle designed to minimize racemization.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected using 20% piperidine in DMF.
-
Wash the resin exhaustively with DMF (7 x 1 min) to ensure complete removal of piperidine. This step is critical to prevent base-catalyzed hydrolysis of the lactone.[12]
-
-
Amino Acid Activation (in situ):
-
In a separate reaction vessel, dissolve Fmoc-L-Homoserine lactone (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in a minimal volume of DMF.
-
Add DIPEA (6 eq.) to the amino acid solution.
-
-
Coupling:
-
Immediately add the activated amino acid solution from step 2 to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a colorimetric test (e.g., Kaiser test) on a small sample of resin beads to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[12][13]
-
Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove any unreacted reagents and byproducts.
-
Proceed to the next deprotection cycle.
-
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol provides a method to quantify the level of racemization in your final, cleaved peptide.
-
Peptide Cleavage and Deprotection:
-
Cleave the synthesized peptide from the solid support and remove all protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[8]
-
-
Peptide Purification:
-
Purify the crude peptide using reverse-phase HPLC to isolate the main product, separating it from other synthesis-related impurities.
-
-
Peptide Hydrolysis:
-
Place a small, accurately weighed sample of the purified peptide (approx. 1 mg) into a hydrolysis tube.
-
Add 500 µL of 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours to break the peptide down into its constituent amino acids.[8]
-
-
Derivatization:
-
Evaporate the HCl from the hydrolyzed sample.
-
React the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC), to form diastereomeric derivatives.[8]
-
-
Chiral HPLC Analysis:
-
Analyze the derivatized sample by reverse-phase HPLC using a standard C18 column.
-
The resulting diastereomers of homoserine (from the opened lactone) will separate into two distinct peaks, allowing for the quantification of the D-isomer relative to the L-isomer. The percentage of the D-isomer corresponds to the degree of racemization that occurred during the synthesis.
-
References
- Benchchem. (n.d.). Technical Support Center: Minimizing Racemization in Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- PubMed. (n.d.). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Benchchem. (n.d.). Preventing racemization of Fmoc-Bip(4,4')-OH during activation.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Benchchem. (n.d.). Preventing racemization of Fmoc-D-Val-OH during activation.
- Benchchem. (n.d.). Technical Support Center: Improving the Stability of Homoserine Lactones for Quorum Sensing Research.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
- Benchchem. (n.d.). Racemization issues with Fmoc-Ser(Trt)-OH and mitigation strategies.
- Benchchem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
- Cayman Chemical. (n.d.). N-hexanoyl-L-Homoserine lactone Product Information.
- ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Fmoc-Homoserine Lactone Stability Guide
Welcome to the Technical Support Center for Fmoc-Homoserine lactone (Fmoc-HSL). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and practical protocols related to the stability of this compound in various experimental conditions. Our goal is to empower you with the knowledge to anticipate and resolve stability-related challenges in your research.
Introduction: The Chemical Duality of this compound
This compound is a valuable building block in peptide synthesis and chemical biology, combining the base-labile Fmoc protecting group with the reactive homoserine lactone moiety. This duality, however, presents unique stability challenges. The integrity of your experiments relies on maintaining both the Fmoc group's protection and the lactone ring's closed form until the desired reaction stage. This guide will dissect the factors influencing the stability of this compound and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the stability of this compound?
A1: The stability of this compound is primarily influenced by two factors: the pH of the solution and the choice of solvent. The homoserine lactone ring is susceptible to hydrolysis, particularly under alkaline conditions, while the Fmoc group is labile to basic conditions, especially secondary amines.[1][2]
Q2: I'm observing a loss of my compound in solution over time. What could be happening?
A2: Gradual loss of this compound in solution is likely due to the hydrolysis of the lactone ring, especially if the solvent is not anhydrous or if the solution has a slightly basic pH.[3] In some solvents, particularly primary alcohols, alcoholysis of the lactone can also occur.[4]
Q3: Can I use standard Fmoc-deprotection conditions with this compound?
A3: Standard Fmoc-deprotection cocktails, such as 20% piperidine in DMF, are designed to cleave the Fmoc group and will do so from this compound.[2] However, the basic nature of piperidine can also promote the hydrolysis of the homoserine lactone ring. Therefore, exposure to these conditions should be carefully timed and controlled.
Q4: What is the recommended way to store this compound?
A4: this compound should be stored as a solid in a cool, dark, and dry place, preferably at -20°C for long-term stability.[4] Stock solutions should be prepared fresh whenever possible. If storage of a solution is necessary, use an anhydrous aprotic solvent and store at low temperatures.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Problem 1: Inconsistent reaction yields or unexpected byproducts.
-
Possible Cause: Degradation of this compound prior to or during the reaction.
-
Troubleshooting Steps:
-
Verify Purity: Before use, assess the purity of your this compound using HPLC to ensure it has not degraded during storage.
-
Solvent Choice: Ensure you are using a suitable solvent. Avoid primary alcohols like ethanol if prolonged reaction times are expected, as they can open the lactone ring.[4] Polar aprotic solvents like anhydrous DMF, NMP, or DMSO are generally preferred for Fmoc-amino acids.
-
pH Control: If your reaction involves aqueous buffers or reagents, maintain a neutral to slightly acidic pH (pH 5-7) to minimize lactone hydrolysis.[1]
-
Problem 2: Premature loss of the Fmoc group.
-
Possible Cause: Exposure to basic conditions.
-
Troubleshooting Steps:
-
Amine Contamination: Be aware that some solvents, like technical-grade DMF, can contain amine impurities that can slowly cleave the Fmoc group. Using high-purity, amine-free solvents is recommended.
-
Reagent Check: Ensure that none of the other reagents in your reaction mixture are basic or contain basic impurities.
-
Problem 3: Difficulty dissolving this compound.
-
Possible Cause: Inappropriate solvent selection.
-
Troubleshooting Steps:
-
Solvent Polarity: The large, hydrophobic Fmoc group generally confers good solubility in many organic solvents.[5] Polar aprotic solvents such as DMF and DMSO are excellent choices for dissolving Fmoc-amino acids.[4]
-
Gentle Warming: Gentle warming and sonication can aid in dissolution, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation.
-
In-Depth Technical Insights
The Chemistry of Instability: A Tale of Two Moieties
The stability of this compound is a balancing act between the lability of the Fmoc group and the integrity of the lactone ring.
1. Homoserine Lactone Ring Stability
The five-membered lactone ring is an ester and is therefore susceptible to nucleophilic attack, primarily hydrolysis.
-
pH Dependence: The rate of hydrolysis is highly pH-dependent. Under alkaline conditions, the hydroxide ion acts as a potent nucleophile, leading to rapid ring-opening to form the corresponding hydroxy acid.[1][3] This process is reversible upon acidification, but the equilibrium may not favor complete ring closure.[6]
-
Solvent Effects: Protic solvents, especially primary alcohols, can also act as nucleophiles, leading to alcoholysis and the formation of an ester.[4] Therefore, for reactions where the lactone ring must remain intact, the use of anhydrous aprotic solvents is crucial.
Caption: Degradation pathways of the homoserine lactone ring.
2. Fmoc Group Stability
The Fmoc group is designed to be stable under acidic and neutral conditions but is readily cleaved by bases.[2][7]
-
Mechanism of Cleavage: The deprotection proceeds via an E1cB elimination mechanism, initiated by the abstraction of the acidic proton on the fluorenyl ring by a base. This is why secondary amines like piperidine are so effective.[8]
-
Solvent Influence: The choice of solvent can influence the rate of Fmoc cleavage. Polar aprotic solvents like DMF and NMP are standard for this reaction.[2]
Data Summary: Solvent Compatibility and Stability
| Solvent | Type | Solubility of Fmoc-Amino Acids | Homoserine Lactone Stability | Overall Recommendation for Fmoc-HSL |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Good (if anhydrous and amine-free) | Highly Recommended for stock solutions and reactions. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Good (if anhydrous) | Recommended as an alternative to DMF. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Good (if anhydrous) | Recommended , especially for improving solubility. |
| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate | Good | Suitable for analytical purposes (e.g., HPLC). |
| Dichloromethane (DCM) | Nonpolar Aprotic | Moderate | Good | Suitable for some applications, but solubility may be limited. |
| Tetrahydrofuran (THF) | Polar Aprotic | Limited to Moderate | Good | Use with caution due to lower solvating power. |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Moderate to High | Poor - can cause ring opening | Not Recommended for storage or long reactions. |
| Water (Aqueous Buffers) | Polar Protic | Low | Poor at alkaline pH; Fair at neutral to acidic pH | Avoid unless pH is strictly controlled to be neutral or acidic. |
This table is a synthesis of information on the solubility of Fmoc-amino acids and the stability of homoserine lactones.[1][4][5]
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable stock solution of this compound for use in subsequent experiments.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Appropriate glassware, dried in an oven
Procedure:
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the required volume of anhydrous DMF to achieve the target concentration (e.g., 10 mg/mL).
-
Purge the vial with an inert gas to displace air and moisture.
-
Seal the vial tightly.
-
Gently vortex or sonicate until the solid is fully dissolved.
-
For short-term storage (up to one week), store the solution at 2-8°C.
-
For longer-term storage, aliquot the solution into smaller vials to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: HPLC Method for Purity Assessment of this compound
Objective: To determine the chemical purity of this compound and detect potential degradation products (e.g., ring-opened form).
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Sample of this compound
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-17 min: Gradient to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Gradient back to 30% B
-
21-25 min: Re-equilibration at 30% B
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks. The ring-opened form, being more polar, is expected to elute earlier than the intact lactone.
Caption: Workflow for HPLC purity analysis of Fmoc-HSL.
References
- BenchChem. (2025). Technical Support Center: Improving the Stability of Homoser-ine Lactones for Quorum Sensing Research.
-
Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635-5646. [Link]
-
Saurav, K., et al. (2016). N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. Molecules, 21(3), 289. [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]
- BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents.
- BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.
-
Van der Leij, C., et al. (2007). The hydrolysis of unsubstituted N-acylhomoserine lactones to their homoserine metabolites. Analytical approaches using ultra performance liquid chromatography. Journal of Chromatography A, 1160(1-2), 148-156. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. The hydrolysis of unsubstituted N-acylhomoserine lactones to their homoserine metabolites. Analytical approaches using ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Peptides Containing C-Terminal Homoserine Lactone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aggregation of peptides modified with a C-terminal homoserine lactone (HSL). As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the underlying scientific rationale to empower you to solve challenges in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding HSL-peptide aggregation.
Q1: What is a homoserine lactone peptide, and why is it prone to aggregation?
A peptide with a C-terminal homoserine lactone is typically the product of a chemical cleavage reaction at a methionine (Met) residue, most commonly using cyanogen bromide (CNBr). During this reaction, the thioether side chain of methionine is attacked, leading to cleavage of the peptide backbone and the cyclization of the newly formed C-terminal homoserine into a five-membered lactone ring.[1]
This modification is a primary driver of aggregation for two key reasons:
-
Loss of Charge: The conversion of the C-terminal carboxylic acid (which is negatively charged at neutral pH) to a neutral lactone ring alters the peptide's overall net charge and isoelectric point (pI). This reduction in charge-charge repulsion between peptide molecules can facilitate aggregation.
-
Increased Hydrophobicity: The lactone ring is more hydrophobic than a carboxylate group. For peptides that are already sparingly soluble or contain hydrophobic sequences, this added hydrophobicity can significantly lower the energy barrier for self-assembly and precipitation.[2]
Q2: My lyophilized HSL-peptide won't dissolve. What is the first thing I should try?
The inability to dissolve a lyophilized peptide powder is a strong indicator of aggregation. The optimal solubilization strategy depends on the peptide's overall character (acidic, basic, or neutral/hydrophobic). A universal first step is to use a small amount of an organic solvent to disrupt hydrophobic interactions before adding the aqueous buffer.
A recommended starting point is to add just enough Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to wet the peptide pellet, followed by vortexing.[3] Once the peptide is dispersed in the organic solvent, you can slowly add your desired aqueous buffer. For a detailed, systematic approach, please refer to Protocol 1: Systematic Solubilization of Aggregated HSL-Peptides .
Q3: How can I tell if my peptide is aggregating in solution?
Aggregation can range from visible precipitation to the formation of soluble, high-molecular-weight oligomers. Visual inspection for cloudiness or particulates is the first and simplest check.[4] For a more rigorous assessment, several analytical techniques are available.
| Technique | Principle | Key Advantages | Considerations |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity to determine the size distribution of particles in solution.[4][5] | Highly sensitive to the presence of large aggregates; provides size distribution data. | Requires a specialized instrument; sensitive to dust and other contaminants. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric peptide.[4][6] | Provides quantitative information on the proportion of monomer vs. aggregate. Can be coupled with other detectors like MALS for absolute molecular weight.[5] | May underestimate aggregation if aggregates are not stable enough to survive passage through the column. |
| UV-Vis Spectroscopy | Measures light scattering (turbidity) at wavelengths where the peptide does not absorb (e.g., 340-400 nm). An increase in absorbance indicates scattering from aggregates.[7] | Fast, simple, and accessible in most labs. Good for monitoring aggregation kinetics.[7] | Low sensitivity for small, soluble oligomers. Provides qualitative rather than quantitative size information. |
| Fluorescence Spectroscopy | Can utilize intrinsic tryptophan fluorescence or extrinsic dyes (e.g., Thioflavin T) that bind to specific aggregate structures like beta-sheets.[6][7][8] | Very sensitive. Can provide information on the structural nature of the aggregates. | Requires a fluorometer. Extrinsic dyes may not bind to all types of aggregates. |
Q4: Can I prevent my HSL-peptide from aggregating in the first place?
Prevention is always the best strategy. Aggregation can be minimized by optimizing handling and storage conditions. The single most effective way to prevent degradation and aggregation is to store the peptide in lyophilized form at -20°C or, for long-term storage, at -80°C.[9][10]
When a solution is necessary, it should be prepared in a sterile, slightly acidic buffer (pH 5-7), as this pH range can help maintain the stability of many peptides.[11][12] Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can induce aggregation.[9][13] For detailed guidelines, see Protocol 2: Best Practices for Handling and Storage of HSL-Peptides .
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into the causality of aggregation and offers structured protocols to resolve specific experimental issues.
The Origin of the Problem: CNBr Cleavage and Lactonization
Understanding the chemical origin of the homoserine lactone moiety is crucial for effective troubleshooting. The diagram below illustrates the mechanism of CNBr cleavage at a methionine residue, which results in the formation of the C-terminal lactone.
Caption: Mechanism of homoserine lactone formation via CNBr cleavage.
Troubleshooting Workflow: From Observation to Solution
When faced with an aggregation problem, a systematic approach is key. The following workflow guides you from initial observation through characterization and finally to a robust solution.
Caption: Troubleshooting workflow for HSL-peptide aggregation.
Protocol 1: Systematic Solubilization of Aggregated HSL-Peptides
This protocol provides a step-wise method to solubilize peptides that have formed aggregates or are difficult to dissolve. The key is to first disrupt hydrophobic interactions before fully hydrating the peptide.
Materials:
-
Lyophilized HSL-peptide
-
High-purity solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)
-
Aqueous solutions: Sterile deionized water, 10% acetic acid, 1% ammonium hydroxide or 10% ammonium bicarbonate
-
Vortex mixer and sonicator bath
Procedure:
-
Preparation: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture, which can compromise long-term stability.[10][11]
-
Initial Solvent Test: Based on the peptide's amino acid composition, choose a primary solubilization strategy.
| Peptide Character | Recommended Initial Approach | Rationale |
| Hydrophobic / Neutral (High content of Ala, Val, Leu, Ile, Phe, Trp) | Add a minimal volume of DMSO or DMF to just cover the peptide. Vortex vigorously.[3] | These strong, polar aprotic solvents are excellent at disrupting the hydrophobic interactions and hydrogen bonds that drive aggregation.[1][2] |
| Basic (High content of Lys, Arg, His) | Add a minimal volume of 10% acetic acid . Vortex vigorously. | The acidic pH protonates basic side chains, increasing net positive charge and promoting electrostatic repulsion between peptide molecules.[11][14] |
| Acidic (High content of Asp, Glu) | Add a minimal volume of 1% ammonium hydroxide or 10% ammonium bicarbonate . Vortex. | The basic pH deprotonates acidic side chains, increasing net negative charge and promoting electrostatic repulsion.[11][14] |
-
Sonication: If the peptide does not dissolve after vortexing, place the vial in a bath sonicator for 5-10 minutes.[11] The ultrasonic waves provide energy to break up resilient aggregate structures. Caution: Do not sonicate for extended periods, as it can cause peptide degradation.
-
Aqueous Dilution: Once the peptide is dispersed or dissolved in the initial solvent, slowly add your final aqueous buffer or sterile water dropwise while continuously vortexing. This gradual dilution is critical to prevent the peptide from immediately crashing out of solution.
-
Final Assessment: After dilution, visually inspect the solution for clarity. If it remains clear, proceed with your experiment. If it becomes cloudy, the chosen buffer may be incompatible. Consider repeating the process and diluting into a buffer with a different pH or ionic strength.[15][16]
Protocol 2: Best Practices for Handling and Storage of HSL-Peptides
Proper storage is essential for preventing aggregation and ensuring the long-term integrity and reproducibility of your experiments.
Procedure:
-
Long-Term Storage (Lyophilized Form):
-
For maximum stability, always store the peptide in its lyophilized (powder) form.[9][11]
-
Store the tightly sealed vial at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to years).[9][13][17]
-
Store vials in a desiccator to protect them from moisture.
-
-
Preparing Stock Solutions:
-
Use the methods described in Protocol 1 to dissolve the peptide to a concentration of 1-10 mg/mL.[11]
-
Use sterile buffers and water to prevent microbial degradation. A slightly acidic buffer (pH 5-7) is often a good starting point for stability.[11][12]
-
For peptides prone to oxidation (containing Cys, Met, or Trp), consider using degassed buffers or adding a reducing agent like DTT (1-5 mM), though this may not be compatible with all assays.[9][12]
-
-
Storage of Stock Solutions:
-
Aliquoting is mandatory. Divide the stock solution into single-use aliquots in low-protein-binding tubes. This prevents contamination and avoids repeated freeze-thaw cycles, which are highly detrimental to peptide stability.[9][13]
-
Flash-freeze the aliquots and store them at -20°C or, preferably, -80°C .[17]
-
In general, peptide solutions should not be stored at 4°C for more than a few days.[10]
-
| Storage Method | Temperature | Typical Shelf Life | Key Advantage | Key Disadvantage |
| Lyophilized Powder | -20°C to -80°C | Years | Maximum stability, minimal degradation.[9] | Must be carefully solubilized before each use. |
| Frozen Solution (-80°C) | -80°C | Months to a year | Convenient for use after thawing a single aliquot. | Risk of aggregation during freeze-thaw if not aliquoted.[13] |
| Frozen Solution (-20°C) | -20°C | Weeks to months | Accessible in standard freezers. | Less stable long-term than -80°C storage.[17] |
| Refrigerated Solution (4°C) | 4°C | Days | Immediately ready for use. | High risk of chemical and microbial degradation.[17] |
Troubleshooting During Purification (RP-HPLC)
Aggregation during reversed-phase high-performance liquid chromatography (RP-HPLC) can lead to poor peak shape, low recovery, and even column blockage.
Q: My HSL-peptide is precipitating on the column or giving broad peaks. What can I do?
This is a common issue for hydrophobic peptides. The high concentration of peptide at the head of the column combined with the aqueous mobile phase can induce on-column aggregation.
Solutions:
-
Modify the Injection Solvent: Dissolve the crude peptide in a solvent with a higher organic content, such as 50% acetonitrile/water with 0.1% TFA, or even pure DMSO if necessary.[3] This keeps the peptide soluble until it is diluted by the mobile phase on the column.
-
Adjust the Mobile Phase: While acetonitrile is standard, other organic solvents can alter selectivity and improve solubility. Consider replacing acetonitrile with ethanol, which can be a better solvent for some hydrophobic peptides.[3]
-
Optimize the Gradient: Start the gradient at a higher initial percentage of organic solvent (e.g., 20-30% B instead of 5% B). This reduces the time the peptide spends in a highly aqueous environment on the column, minimizing the chance for aggregation.
-
Lower the Flow Rate: Reducing the flow rate increases the time for partitioning between the mobile and stationary phases, which can sometimes improve peak shape for difficult separations.
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can decrease solvent viscosity and often improve the solubility of aggregating peptides, leading to sharper peaks.
By applying these targeted strategies, you can effectively diagnose, resolve, and prevent the aggregation of peptides containing a C-terminal homoserine lactone, ensuring the integrity and success of your research.
References
[7] Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (n.d.). MDPI. Retrieved from [6] 5 must-know techniques for analyzing protein aggregation. (2021, August 25). APC. Retrieved from [4] Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. (2022, February 1). National Institutes of Health (NIH). Retrieved from [1] Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [8] A facile and dynamic assay for the detection of peptide aggregation. (n.d.). PubMed. Retrieved from [5] Protein Aggregation Analysis. (n.d.). Intertek. Retrieved from [11] Peptide Storage and Handling - Best Practices for Stability. (n.d.). Retrieved from [9] Handling and Storage Guidelines for Peptides and Proteins. (n.d.). Sigma-Aldrich. Retrieved from [10] Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. Retrieved from [2] Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich. Retrieved from [3] Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions? (2013, May 28). ResearchGate. Retrieved from [14] Method for solubilising peptide mixtures. (n.d.). Google Patents. Retrieved from [13] Best Practices for Recombinant Protein Storage & Stability. (n.d.). Genext Genomics. Retrieved from [17] Protein stability and storage. (n.d.). Thermo Fisher Scientific. Retrieved from [15] Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. (n.d.). RSC Publishing. Retrieved from [12] Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 14). MDPI. Retrieved from [16] Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery. (n.d.). PubMed. Retrieved from
Sources
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Aggregation Analysis [intertek.com]
- 6. approcess.com [approcess.com]
- 7. mdpi.com [mdpi.com]
- 8. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Storage and Handling - Best Practices for Stability [genosphere-biotech.com]
- 12. mdpi.com [mdpi.com]
- 13. genextgenomics.com [genextgenomics.com]
- 14. EP1722819B1 - Method for solubilising peptide mixtures - Google Patents [patents.google.com]
- 15. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Improving the Solubility of Fmoc-Homoserine Lactone
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Fmoc-Homoserine lactone. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges that can be encountered during your experiments. Our goal is to equip you with the scientific rationale and practical protocols to overcome these hurdles and ensure the success of your research.
Understanding the Solubility Challenge
This compound, like many Fmoc-protected amino acids, can exhibit variable solubility depending on the chosen solvent system and experimental conditions. The bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group generally aids solubility in organic solvents, but the overall physicochemical properties of the molecule, including the homoserine lactone moiety, can lead to dissolution difficulties.[1][2] Poor solubility is a critical issue as it can lead to inaccurate concentration measurements, poor reaction kinetics, and incomplete coupling reactions in solid-phase peptide synthesis (SPPS), ultimately impacting the purity and yield of the final product.[3]
This guide will walk you through a logical progression of troubleshooting steps, from simple adjustments to more advanced techniques, to effectively dissolve this compound for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended solvents for dissolving this compound?
A1: For applications in solid-phase peptide synthesis (SPPS), the most commonly used and recommended solvents are high-purity, amine-free N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[4][5] These polar aprotic solvents are generally effective at solvating Fmoc-protected amino acids and swelling the peptide synthesis resin.[5] Dimethyl Sulfoxide (DMSO) is also an excellent solvent for many Fmoc-amino acids and can be used as a primary solvent or a co-solvent to enhance solubility.[4]
Q2: I'm not performing SPPS. What are other potential solvents?
A2: If you are not restricted to SPPS-compatible solvents, you may have more flexibility. Based on the solubility of similar compounds, like N-acyl-homoserine lactones, solvents such as chloroform and acetone could be considered.[6][7] However, for subsequent aqueous applications, preparing a concentrated stock in DMSO or DMF is a common strategy. It is important to note that primary alcohols like ethanol are generally not recommended for acyl-homoserine lactones as they can promote the opening of the lactone ring.[6][7][8]
Q3: Why is my this compound not dissolving in DMF, a recommended solvent?
A3: Several factors can contribute to this issue. The quality of the DMF is crucial; aged DMF can contain dimethylamine impurities from degradation, which can affect solubility and react with the Fmoc group.[4][5] The inherent hydrophobicity of the Fmoc group can also lead to aggregation.[4][9] Additionally, the presence of moisture in the solvent can negatively impact the solubility of some organic compounds.
Q4: Is it safe to heat the mixture to improve solubility?
A4: Gentle warming can be an effective technique. Heating the solution to approximately 30-40°C can significantly increase the solubility of sparingly soluble Fmoc-amino acids.[4][10] However, it is crucial to avoid prolonged heating at high temperatures, which could lead to the degradation of the compound.
Q5: Can sonication help dissolve this compound?
A5: Yes, sonication is a highly recommended technique. The high-frequency sound waves generated by an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process, often proving effective for compounds that are slow to dissolve at room temperature.[3][4]
Troubleshooting Guide: Step-by-Step Dissolution Protocols
If you are encountering difficulty dissolving this compound, follow this tiered troubleshooting workflow. Start with the simplest methods and progress to more advanced techniques as needed.
Caption: Troubleshooting workflow for dissolving this compound.
Protocol 1: Standard Dissolution in DMF or NMP
This protocol should be the first approach for dissolving this compound.
Materials:
-
This compound
-
High-purity, amine-free DMF or NMP
-
Clean, dry glass vial
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound into the vial.
-
Add the calculated volume of DMF or NMP to reach the target concentration.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a bright background to ensure no solid particles remain.
Protocol 2: Sonication-Assisted Dissolution
If Protocol 1 is unsuccessful, the mechanical energy from sonication can often overcome dissolution barriers.
Materials:
-
Vial with this compound in solvent (from Protocol 1)
-
Ultrasonic bath
Procedure:
-
Place the capped vial into the ultrasonic bath.
-
Sonicate for 5-15 minutes. The water in the bath may warm slightly, which can also aid dissolution.
-
After sonication, remove the vial and vortex again for 30 seconds.
-
Visually inspect for complete dissolution. Repeat sonication if necessary.
Protocol 3: Gentle Warming
Applying a small amount of heat can increase kinetic energy and improve solubility.
Materials:
-
Vial with this compound in solvent
-
Heat block or water bath set to 30-40°C
Procedure:
-
Place the capped vial in the heat block or water bath.
-
Allow the solution to warm for 5-10 minutes.
-
Periodically remove the vial and vortex to aid dissolution.
-
Once removed from the heat source, allow the solution to cool to room temperature to ensure the compound remains in solution.
Protocol 4: Using a Co-Solvent System
Adding a small amount of a stronger solvent like DMSO can significantly enhance solubility.[4]
Procedure A: Adding DMSO to an existing solution
-
To your suspension of this compound in DMF or NMP, add DMSO dropwise while vortexing.
-
Continue adding DMSO until the solid is fully dissolved. Be mindful of the final concentration of DMSO, especially if it can affect downstream applications.
Procedure B: Preparing a concentrated stock in DMSO
-
Prepare a high-concentration stock solution of this compound in pure DMSO (e.g., 100 mg/mL).
-
In a separate vial, place the required volume of your primary solvent (e.g., DMF).
-
Add a small aliquot of the concentrated DMSO stock solution to the primary solvent to achieve your final desired concentration.
-
Vortex thoroughly to ensure a homogenous solution.
Protocol 5: Advanced Solvent Systems (For very difficult cases)
For extremely challenging solubility issues, particularly in the context of SPPS with aggregating peptide sequences, a "Magic Mixture" can be employed.[4]
Materials:
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Prepare a solvent blend of DCM:DMF:NMP in a 1:1:1 ratio.
-
Attempt to dissolve the this compound in this mixture using the steps outlined in Protocol 1.
-
This mixture has a powerful solvating effect and can be useful for difficult couplings, but ensure it is compatible with your specific resin and downstream processes.
Data Summary: Solvent Properties and Recommendations
| Solvent | Abbreviation | Type | Typical Use | Comments |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Primary solvent for SPPS | Most common solvent for Fmoc-amino acids. Ensure high purity and amine-free.[4][5] |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Primary solvent for SPPS | Higher solvating power than DMF, especially for hydrophobic peptides.[4][5] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Co-solvent / Stock solutions | Excellent solvent for many organic compounds; highly effective at enhancing solubility.[4] |
| Dichloromethane | DCM | Nonpolar Aprotic | Co-solvent / "Magic Mixture" | Less effective as a primary solvent for polar compounds but useful in mixtures.[5] |
Causal Analysis of Solubility Issues
Understanding the root cause of poor solubility is key to selecting the right solution.
Caption: Root causes of poor this compound solubility.
References
-
Scinto, S. L., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. ACS Chemical Biology, 17(10), 2843–2849. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(19), 3536–3541. Retrieved from [Link]
-
Omizzolo, M. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
-
Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH? Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2024). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to Navigating Amine Protection: Fmoc- vs. Boc-Homoserine Lactone
In the intricate landscape of chemical synthesis, particularly in the realms of peptide chemistry and the study of bacterial communication, the strategic use of protecting groups is paramount. Homoserine lactones (HSLs) are a critical class of molecules, most notably serving as the signaling messengers in the quorum sensing systems of many Gram-negative bacteria.[1][2][3][4] The ability to synthetically modify these structures—for instance, by adding various acyl chains to the amine—is key to developing probes, agonists, and antagonists for these pathways. This guide provides an in-depth comparison of two common N-protected homoserine lactone starting materials: Fmoc-Homoserine lactone and Boc-Homoserine lactone.
The choice between the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) protecting groups is not merely a matter of preference; it dictates the entire synthetic strategy.[5] This decision influences the selection of solvents, reagents for subsequent deprotection steps, and the stability of other functional groups within the molecule. Here, we dissect the core chemical principles, practical applications, and experimental considerations to empower researchers in drug development and chemical biology to make informed, effective decisions.
Part 1: The Fundamental Dichotomy: Acid vs. Base Lability
The principal difference between the Fmoc and Boc protecting groups lies in the conditions required for their removal. This chemical opposition is the foundation of their utility and strategic selection.[6]
-
Fmoc (9-fluorenylmethoxycarbonyl): Base-Labile. The Fmoc group is stable under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[6][7]
-
Boc (tert-butoxycarbonyl): Acid-Labile. Conversely, the Boc group is highly stable in basic and nucleophilic conditions but is removed by strong acids, such as trifluoroacetic acid (TFA).[8][9][10]
This fundamental difference underpins the concept of orthogonality , which is the ability to selectively remove one protecting group in the presence of others.[5] A strategy employing the base-labile Fmoc group for Nα-amino protection alongside acid-labile side-chain protecting groups (like tert-butyl, tBu) is considered fully orthogonal. In contrast, the classic Boc strategy, which uses the acid-labile Boc group for Nα-protection and often employs benzyl-based (Bzl) side-chain protection removable by stronger acids, is considered semi-orthogonal.[5][11]
The deprotection mechanisms for these two groups proceed through entirely different pathways, which is crucial for understanding potential side reactions. Fmoc removal occurs via a base-promoted β-elimination reaction. Boc removal is driven by acid, which protonates the carbamate and leads to the formation of a stable tert-butyl carbocation, carbamic acid, and subsequent decarboxylation to release the free amine.[10]
Part 2: Head-to-Head Comparison: Performance and Application
The choice between Fmoc- and Boc-Homoserine lactone as a starting material depends entirely on the planned synthetic route and the chemical nature of the target molecule.
| Feature | Fmoc Strategy | Boc Strategy |
| Protecting Group | 9-fluorenylmethoxycarbonyl | tert-butoxycarbonyl |
| Primary Lability | Base-Labile[6] | Acid-Labile[5] |
| Deprotection Reagent | 20-50% Piperidine in DMF[12][13] | Trifluoroacetic Acid (TFA) in DCM[8][10] |
| Deprotection Conditions | Mildly Basic (pH 10-12) | Strongly Acidic (pH 1-2) |
| Orthogonality | Fully orthogonal with acid-labile side-chain groups (e.g., tBu, Trt)[5] | Semi-orthogonal with acid-labile side-chain groups (e.g., Bzl)[5] |
| Common Side Reactions | Diketopiperazine formation with dipeptides[14]; Racemization of sensitive residues (e.g., His, Cys) can be a concern. | Alkylation of nucleophilic side-chains (Trp, Met) by t-butyl cation; requires scavengers.[9] |
| Ideal For | Synthesizing molecules with acid-sensitive functionalities; Automated solid-phase synthesis. | Synthesizing hydrophobic or aggregation-prone sequences; Molecules with base-sensitive functionalities.[11] |
Synthetic Strategy in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the goal is often to incorporate a homoserine lactone moiety into a peptide chain.
-
Fmoc-SPPS: This is the dominant modern approach.[13] The synthesis proceeds by deprotecting the N-terminal Fmoc group with piperidine, followed by coupling the next Fmoc-protected amino acid. The process is repeated in cycles. The final cleavage from the resin and removal of side-chain protecting groups is achieved with a single strong acid step (e.g., TFA). The mildness of the repetitive deprotection step is a major advantage.
-
Boc-SPPS: This is the more traditional method. It involves repetitive N-terminal deprotection with TFA.[11] This can be advantageous for synthesizing difficult, hydrophobic peptides, as the acidic conditions protonate the newly exposed amine, which can help disrupt aggregation.[11] However, the final cleavage requires a very strong, hazardous acid like hydrofluoric acid (HF).
Synthetic Strategy in Quorum Sensing Research
The primary goal here is often to synthesize analogs of N-acyl-homoserine lactones (AHLs) to probe or inhibit bacterial quorum sensing.[15][16][17] The synthesis typically involves deprotecting the amine of the homoserine lactone and then coupling it with a carboxylic acid of interest.
-
Using this compound: This is ideal if the desired acyl chain contains acid-sensitive groups. The Fmoc group can be removed with piperidine without affecting the rest of the molecule, after which the free amine can be acylated.
-
Using Boc-Homoserine Lactone: This is preferable if the acyl chain or other parts of the target molecule are sensitive to bases. The Boc group is removed with TFA, and the resulting amine salt is neutralized before acylation.
Part 3: Experimental Methodologies
The following protocols are provided as validated, standalone procedures. The rationale behind key steps is included to enhance understanding and troubleshooting.
Protocol 1: Deprotection of this compound in Solution
This protocol details the removal of the Fmoc group to yield the free amine of homoserine lactone, ready for subsequent acylation.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Piperidine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in DMF to create a 0.1 M solution in a round-bottom flask.
-
Deprotection: Add piperidine (2 equivalents) to the solution. Causality: Piperidine is the base that initiates the β-elimination of the Fmoc group.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the formation of a new, more polar spot.
-
Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution (3x) and brine (1x). Causality: The aqueous washes remove the DMF, piperidine, and the dibenzofulvene-piperidine adduct byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Validation: The resulting crude homoserine lactone can be verified by ¹H NMR and mass spectrometry and is often used in the next step without further purification.
Protocol 2: Deprotection of Boc-Homoserine Lactone in Solution
This protocol describes the acid-catalyzed removal of the Boc group.
Materials:
-
Boc-Homoserine lactone
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve Boc-Homoserine lactone (1 equivalent) in DCM (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Deprotection: Add TFA (10 equivalents) dropwise to the stirred solution. Causality: TFA is a strong acid that protonates the Boc group, leading to its cleavage.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC until the starting material is consumed.
-
Workup - Neutralization: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Re-dissolve the residue in DCM and slowly add saturated sodium bicarbonate solution until effervescence ceases. Causality: This step neutralizes the excess TFA and the protonated amine product, converting it to the free base.
-
Extraction and Drying: Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Validation: The product, homoserine lactone, can be confirmed by spectroscopic methods. Note that the free amine is less stable than its salt form and is typically used immediately.
Conclusion and Strategic Recommendations
The decision between Fmoc- and Boc-Homoserine lactone is a critical inflection point in a synthetic campaign. The modern prevalence of the Fmoc strategy in automated SPPS is a testament to its mild deprotection conditions, high efficiency, and robust orthogonality, making it the default choice for many peptide-based projects.[13] It is particularly advantageous when synthesizing peptides containing acid-sensitive residues.
However, the Boc strategy remains an indispensable tool. Its utility shines in the synthesis of challenging, aggregation-prone hydrophobic sequences where the repetitive acid washes can improve solubility and yields.[11] Furthermore, when designing complex molecules that possess base-labile functionalities, the stability of the Boc group to bases makes it the superior strategic choice.
Ultimately, the selection is not about which protecting group is inherently "better," but which is optimally suited for the specific molecular architecture and the overall synthetic plan. A thorough understanding of their opposing labilities, potential side reactions, and compatibility with other reagents is essential for any researcher working to synthesize novel homoserine lactone derivatives for applications in drug discovery and chemical biology.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Raw, S. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Available at: [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
- Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press.
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Available at: [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Ab-del-Fattah, M., et al. (2022). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
-
Whiteley, M., et al. (2017). Acyl-homoserine lactone quorum sensing: from evolution to application. Annual Review of Microbiology. Available at: [Link]
-
Kumar, L., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules. Available at: [Link]
- Amblard, M., et al. (2012). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
-
Ma, R., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Chemistry. Available at: [Link]
-
Legay, R., et al. (2021). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules. Available at: [Link]
-
Swem, L. R., et al. (2009). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhurium LuxR Homologue. Journal of Bacteriology. Available at: [Link]
-
Hartmann, A., et al. (2021). Importance of N-Acyl-Homoserine Lactone-Based Quorum Sensing and Quorum Quenching in Pathogen Control and Plant Growth Promotion. Microorganisms. Available at: [Link]
-
Witsø, I. L., & Valen, R. (2020). Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. Frontiers in Immunology. Available at: [Link]
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A Senior Application Scientist's Guide to Protecting Groups for Homoserine Lactone: A Comparative Analysis
For researchers and drug development professionals engaged in the synthesis of homoserine lactone (HSL) derivatives, the judicious selection of protecting groups is a critical determinant of synthetic efficiency and success. Homoserine lactone, a cornerstone moiety in quorum sensing research and a versatile chiral building block, possesses two key functional groups requiring transient protection: a primary amine and a primary hydroxyl group. This guide provides an in-depth, objective comparison of common protecting groups for these functionalities, grounded in established chemical principles and supported by experimental data to inform your synthetic strategy.
The Imperative for Protection: Why Guard Homoserine Lactone's Functionality?
The primary amine of homoserine lactone is a potent nucleophile, readily participating in undesired side reactions during synthetic transformations intended for other parts of the molecule. Similarly, the primary hydroxyl group can interfere with a range of chemical manipulations. Protecting groups serve as temporary masks, rendering these functional groups inert to specific reaction conditions, only to be removed at a later, strategic point in the synthesis. The ideal protecting group is characterized by its ease of introduction and removal in high yield, and its stability to a wide array of reaction conditions.[1]
Protecting the Amine: A Head-to-Head Comparison of Boc and Cbz
The protection of the amine functionality is paramount in most synthetic routes involving homoserine lactone. The two most ubiquitously employed amine protecting groups are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz or Z) groups.[2][3] Their widespread use stems from their reliability and the orthogonality of their deprotection conditions.[2][3]
Key Differences and Orthogonality
The fundamental distinction between the Boc and Cbz groups lies in their cleavage conditions. The Boc group is labile to acidic conditions, while the Cbz group is typically removed via catalytic hydrogenolysis.[2][4] This orthogonality is a powerful tool in complex syntheses, allowing for the selective deprotection of one amine group in the presence of another protected with an orthogonal group.[5][6]
Caption: Amine protection and deprotection workflow.
Quantitative Performance Comparison
The following table summarizes typical experimental data for the protection and deprotection of amines using Boc and Cbz, providing a comparative overview of their performance.
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Typical Conditions | Boc₂O, NEt₃, CH₂Cl₂ | Cbz-Cl, NaHCO₃, THF/H₂O |
| Reaction Time | 1-12 hours | 2-20 hours |
| Typical Yield | >95%[7] | ~90%[8] |
| Deprotection Method | Acidolysis (TFA, HCl)[9] | Catalytic Hydrogenolysis (H₂, Pd/C)[8] |
| Deprotection Time | 0.5-2 hours | 1-24 hours |
| Key Advantages | Mild deprotection, stable to hydrogenolysis | Stable to acidic conditions |
| Key Disadvantages | Acid labile | Requires hydrogenation, catalyst can be pyrophoric |
Shielding the Hydroxyl Group: Silyl vs. Benzyl Ethers
The primary hydroxyl group of homoserine lactone can be effectively protected as a silyl ether or a benzyl ether. The choice between these depends on the planned subsequent reaction steps and the desired deprotection strategy.
Silyl Ethers: The Steric Influence
Tert-butyldimethylsilyl (TBDMS) ethers are a popular choice for hydroxyl protection due to their ease of formation and their stability under a range of non-acidic conditions.[10] The stability of silyl ethers is primarily dictated by the steric bulk of the substituents on the silicon atom.[11]
Benzyl Ethers: A Robust Alternative
Benzyl (Bn) ethers offer a robust protection for hydroxyl groups, being stable to a wide range of acidic and basic conditions. Their removal is typically achieved through catalytic hydrogenolysis.
Caption: Hydroxyl protection and deprotection workflow.
Comparative Analysis of Hydroxyl Protecting Groups
| Feature | TBDMS (tert-Butyldimethylsilyl) Ether | Bn (Benzyl) Ether |
| Protection Reagent | TBDMS-Cl | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) |
| Typical Conditions | TBDMS-Cl, Imidazole, DMF | BnBr, NaH, THF |
| Reaction Time | 2-12 hours | 2-16 hours |
| Typical Yield | >90% | >85% |
| Deprotection Method | Fluoride source (e.g., TBAF) or acidic conditions | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Deprotection Time | 0.5-4 hours | 1-24 hours |
| Key Advantages | Mild deprotection with fluoride, orthogonal to many groups | Very stable to a wide range of conditions |
| Key Disadvantages | Labile to strong acids | Requires hydrogenation |
Orthogonal Protection Strategies for Homoserine Lactone
In the synthesis of complex homoserine lactone derivatives, it is often necessary to selectively deprotect one functional group while leaving others intact. This is achieved through an orthogonal protection strategy, where protecting groups with distinct cleavage conditions are employed.[5][6]
A common and powerful orthogonal strategy for homoserine lactone involves the use of a Boc group for the amine and a TBDMS group for the hydroxyl. The Boc group can be selectively removed with acid without affecting the TBDMS ether, and the TBDMS ether can be selectively cleaved with a fluoride source in the presence of the Boc group.
Caption: Orthogonal deprotection of N-Boc, O-TBDMS HSL.
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of homoserine lactone. Researchers should optimize conditions for their specific substrates and scales.
Protocol 1: N-Boc Protection of Homoserine Lactone[7]
-
Dissolution: Dissolve homoserine lactone hydrobromide (1.0 eq) and triethylamine (1.1 eq) in a mixture of dichloromethane and water.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Separate the organic layer, wash with 1 M HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Cbz Protection of Homoserine Lactone[8]
-
Dissolution: Dissolve homoserine lactone hydrobromide (1.0 eq) in a mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (2.0 eq).
-
Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-20 hours.
-
Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel column chromatography.
Protocol 3: O-TBDMS Protection of N-Boc-Homoserine Lactone
-
Dissolution: Dissolve N-Boc-homoserine lactone (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).
-
Reaction: Stir the mixture at room temperature for 8-12 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash chromatography.
Protocol 4: N-Boc Deprotection[9]
-
Dissolution: Dissolve the N-Boc protected homoserine lactone derivative in dichloromethane.
-
Reagent Addition: Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v).
-
Reaction: Stir the solution at room temperature for 1-2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
Protocol 5: N-Cbz Deprotection by Catalytic Hydrogenolysis[8]
-
Setup: Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure.
Protocol 6: O-TBDMS Deprotection with TBAF[11]
-
Dissolution: Dissolve the TBDMS-protected compound in anhydrous THF.
-
Reagent Addition: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq).
-
Reaction: Stir the solution at room temperature for 1-4 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the product by flash chromatography.
Conclusion
The choice of protecting groups for homoserine lactone is a strategic decision that hinges on the overall synthetic plan. The Boc and Cbz groups offer an excellent orthogonal pair for amine protection, with well-established and reliable protocols. For the hydroxyl group, TBDMS and benzyl ethers provide stable protection with distinct deprotection methods. By understanding the comparative advantages and limitations of each protecting group and employing orthogonal strategies, researchers can navigate the synthesis of complex homoserine lactone derivatives with greater efficiency and control.
References
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-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Alonso, F., et al. (2021).
- Silverman, R. B., & Holladay, M. W. (2014). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. The Journal of Organic Chemistry, 49(5), 833-836.
- Soulier, M., et al. (2021). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules, 26(17), 5135.
- Park, J., & Kim, B. H. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemical Reviews, 122(15), 12615-12674.
- Ahmar, M., et al. (2007). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Journal of Medicinal Chemistry, 50(22), 5445-5454.
- Ruysbergh, E., et al. (2019). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. Organic & Biomolecular Chemistry, 17(3), 554-558.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Laschat, S., et al. (2017). Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. Polymers, 9(4), 130.
- Geske, G. D., et al. (2005). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Journal of the American Chemical Society, 127(37), 12762-12763.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Ruysbergh, E., et al. (2014). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. Beilstein Journal of Organic Chemistry, 10, 2436-2444.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- Vankawala, P. J., et al. (2019). Deprotection of different N-Boc-compounds. Tetrahedron Letters, 60(38), 151003.
- Reddy, L. R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(24), 4577-4582.
- Kocienski, P. J. (1998). Protecting groups. Thieme.
- Yates, M., et al. (2005). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 73(9), 5643-5650.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Schaefer, A. L., et al. (2007). Specificity of acyl-homoserine lactone synthases examined by mass spectrometry. Journal of Bacteriology, 189(22), 8267-8275.
- Davies, S. G., et al. (1998). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (22), 3787-3798.
- Papenfort, K., & Bassler, B. L. (2016). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Nature Reviews Microbiology, 14(9), 576-588.
-
Wikipedia. (n.d.). N-Acyl homoserine lactone. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2439-2474.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- O'Loughlin, C. T., et al. (2010). Acyl-homoserine lactone binding to and stability of the orphan Pseudomonas aeruginosa quorum-sensing signal receptor QscR. Journal of Bacteriology, 192(22), 5981-5991.
- Moreaux, M., et al. (2025). Protection of HBO with TBDMS, TBDPS and Bn protecting groups. International Journal of Biological Macromolecules.
- Delalande, L., et al. (2005). N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings. FEMS Microbiology Ecology, 52(1), 13-20.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Nishimura, O., & Kitada, C. (1991). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Chemical & Pharmaceutical Bulletin, 39(5), 1263-1265.
- Amara, N., et al. (2014). Selective transamidation of 3-oxo-N-acyl homoserine lactones by hydrazine derivatives. Organic & Biomolecular Chemistry, 12(41), 8224-8228.
- Alonso, F., et al. (2021). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. International Journal of Molecular Sciences, 22(23), 12894.
- Wood, D. W., et al. (1997). N-Acyl-Homoserine Lactone-Mediated Regulation of Phenazine Gene Expression by Pseudomonas aureofaciens 30-84 in the Wheat Rhizosphere. Journal of Bacteriology, 179(24), 7663-7670.
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A Comparative Guide to the Purity Analysis of Synthetic Fmoc-Homoserine Lactone
For researchers, scientists, and drug development professionals, the integrity of synthetic building blocks is paramount. In the realm of peptide synthesis and quorum sensing modulation, N-Fmoc-L-homoserine lactone stands out as a critical reagent. Its purity is not merely a quality metric; it is the foundation upon which reliable experimental outcomes and therapeutic potential are built. Impurities, whether they are enantiomers, diastereomers, or synthesis-related byproducts, can drastically alter the efficacy, safety, and reproducibility of subsequent applications.[1][2]
This guide provides an in-depth, objective comparison of the core analytical techniques required to establish the purity of synthetic Fmoc-Homoserine lactone. We move beyond simple protocol recitation to explain the causality behind experimental choices, empowering you to design and interpret a robust, self-validating analytical workflow. The narrative is grounded in the principle that a multi-faceted, orthogonal approach is the only trustworthy path to comprehensive purity assessment.
The Analytical Trinity: An Orthogonal Approach to Purity
No single analytical method can provide a complete picture of a compound's purity. A high purity value from a standard reversed-phase HPLC analysis, for instance, does not guarantee the absence of co-eluting impurities or enantiomeric contaminants.[1] True analytical rigor is achieved by integrating three core techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method interrogates the sample based on different physicochemical properties, providing complementary data points that, together, create a high-fidelity purity profile.
Caption: Integrated workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is the gold standard for quantifying the purity of Fmoc-amino acids due to its precision and robustness.[1] It excels at separating the target compound from closely related impurities. For this compound, two distinct HPLC methods are essential: Reversed-Phase HPLC for chemical purity and Chiral HPLC for enantiomeric purity.
Comparative Analysis of HPLC Methods
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC |
| Primary Application | Quantifies chemical purity by separating the main peak from synthesis-related impurities (e.g., dipeptides, deprotected forms).[1] | Quantifies enantiomeric purity by separating the L-enantiomer from the undesired D-enantiomer.[3] |
| Typical Stationary Phase | C18 (Octadecylsilane) bonded silica. | Polysaccharide-based chiral stationary phases (CSPs) like cellulose or amylose derivatives.[3] |
| Separation Principle | Separation based on hydrophobicity. | Separation based on the formation of transient diastereomeric complexes with different stabilities.[4] |
| Information Gained | Percentage purity (e.g., % area at a specific UV wavelength). | Enantiomeric excess (% ee) or the ratio of L- to D-isomers.[3] |
Experimental Protocol: RP-HPLC for Chemical Purity
Objective: To determine the overall chemical purity of this compound and separate it from common synthesis-related impurities.
Methodology:
-
Sample Preparation: Accurately prepare a 1 mg/mL solution of the this compound sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 265 nm (for the Fmoc group).[1]
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 30% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric excess (ee) of Fmoc-L-Homoserine lactone.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the chosen mobile phase.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Lux Cellulose or Chiralpak series).
-
Mobile Phase: Isocratic mixture of an alcohol (e.g., ethanol or isopropanol) and a hydrocarbon (e.g., hexane), often with an acidic additive like 0.1% TFA. The exact ratio must be optimized for the specific column.[3]
-
-
HPLC Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
UV Detection: 265 nm.
-
-
Data Analysis: Identify the peaks corresponding to the L- and D-enantiomers (requires running a racemic standard if available). Integrate the peak areas for both enantiomers and calculate the enantiomeric excess using the formula: % ee = [ (Area L - Area D) / (Area L + Area D) ] * 100.
Mass Spectrometry (MS): Unambiguous Identity Confirmation
While HPLC quantifies purity, it does not confirm identity. Mass spectrometry is the definitive technique for verifying the molecular weight of this compound and identifying the mass of unknown impurities.[5] Coupling HPLC with MS (LC-MS) is exceptionally powerful, as it provides the mass of each separated component in the chromatogram.[6]
Caption: Workflow for identifying impurities using LC-MS.
Comparative Analysis of MS Techniques
| Parameter | Standard LC-MS (Quadrupole) | High-Resolution Mass Spectrometry (HRMS) (e.g., TOF, Orbitrap) |
| Primary Application | Routine confirmation of molecular weight (nominal mass) for the main component and separated impurities.[7] | Determination of the exact mass, allowing for the calculation of the elemental formula.[8] |
| Mass Accuracy | Low resolution (unit mass). | High resolution (typically < 5 ppm accuracy). |
| Information Gained | Confirms expected mass is present (e.g., m/z 324.1 for [M+H]⁺). | Provides high-confidence confirmation of elemental composition (e.g., C19H18NO4 for the protonated molecule), distinguishing between isobaric impurities. |
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight of the main peak and obtain mass information for any detected impurities.
Methodology:
-
LC Separation: Utilize the same RP-HPLC method described previously. The output of the HPLC column is directed to the MS ion source.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used for this class of molecules.
-
Mass Spectrometry Conditions:
-
Mass Range: Scan from m/z 100 to 1000.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the instrument manufacturer's recommendations.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak. Verify the presence of the expected ion for this compound (e.g., [M+H]⁺, [M+Na]⁺).
-
Extract mass spectra for any impurity peaks. Use the observed masses to hypothesize the structures of the impurities (e.g., loss of the Fmoc group, presence of a dipeptide).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Final Structural Arbiter
NMR spectroscopy provides an unparalleled view of the molecule's chemical structure. For purity analysis, ¹H NMR is used to confirm the structural integrity of the this compound and to detect and quantify impurities that have unique proton signals. It serves as a crucial orthogonal check on HPLC data.
Application of NMR in Purity Analysis
| Experiment | Information Gained |
| ¹H NMR | Confirms the complete molecular structure by showing signals for all non-exchangeable protons. Integration of signals can be used to check for the correct ratio of protons in different parts of the molecule (e.g., Fmoc group vs. homoserine lactone core). Can detect impurities with distinct proton environments.[7][9] |
| ¹³C NMR | Confirms the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal.[10] |
| Quantitative NMR (qNMR) | An absolute quantification method. By adding a known amount of a certified internal standard, the exact purity (as a weight/weight percentage) of the this compound can be determined without needing a reference standard of the analyte itself. |
Experimental Protocol: ¹H NMR Analysis
Objective: To verify the chemical structure and identify the presence of organic impurities.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for accurate signal integration.
-
-
Data Analysis:
-
Chemical Shift: Compare the observed chemical shifts of the signals with known literature values or predicted spectra for this compound to confirm the structure.[7]
-
Integration: Set the integration of a well-resolved signal corresponding to a known number of protons (e.g., a specific aromatic proton of the Fmoc group) to that number. Check if the integrals of all other signals correspond to the expected number of protons in the structure.
-
Impurity Detection: Look for small, unassigned peaks in the spectrum. The integration of these peaks relative to the main compound can provide an estimate of the impurity level.
-
Conclusion: A Synthesis of Data for Unquestionable Quality
The purity analysis of synthetic this compound is a rigorous process that demands more than a single measurement. By strategically combining HPLC for quantitative separation, mass spectrometry for identity confirmation, and NMR for structural verification, a comprehensive and trustworthy purity profile is established. RP-HPLC provides the primary chemical purity value, chiral HPLC ensures stereochemical integrity, LC-MS confirms the molecular weight and helps identify unknowns, and ¹H NMR validates the chemical structure. This integrated, orthogonal approach ensures that the material advancing into critical research and development pipelines is of the highest possible quality, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
References
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Goyon, A., et al. (2020). Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry. Analytica Chimica Acta. Available at: [Link]
-
Lépine, F., & Déziel, E. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology. Available at: [Link]
-
Parsek, M. R., et al. (2005). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Applied and Environmental Microbiology. Available at: [Link]
-
Pérez-Míguez, R., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. Journal of Proteome Research. Available at: [Link]
-
E-A, G., et al. (2000). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of Chromatography A. Available at: [Link]
-
Kalkhof, S., et al. (2017). Identification and Quantification of N-Acyl Homoserine Lactones Involved in Bacterial Communication by Small-Scale Synthesis of Internal Standards and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Lee, S. J., et al. (2004). Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry. Archives of Pharmacal Research. Available at: [Link]
-
Tackett, B. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Fmoc-O-trityl-L-homoserine. PubChem Compound Database. Available at: [Link]
-
Ziegler, T., et al. (2019). Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. MDPI Polymers. Available at: [Link]
-
Brown, A. L., et al. (2016). Selective transamidation of the 3-oxo-N-acyl homoserine lactones by hydrazine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]
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Machado, M. C., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Trends in Peptide and Protein Sciences. Available at: [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry of Fmoc-Homoserine Lactone Peptides
<
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide analysis, Fmoc-Homoserine lactone peptides present a unique set of challenges and opportunities. Their structural characteristics, combining the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group with a cyclic homoserine lactone moiety, demand a nuanced approach to mass spectrometric analysis. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of mass spectrometry techniques for the characterization of these important molecules, supported by experimental insights and detailed protocols.
Introduction: The Significance of this compound Peptides
This compound peptides are pivotal in various research domains, including quorum sensing, where N-acyl-homoserine lactones (AHLs) act as signaling molecules in bacteria. The ability to accurately identify and quantify these molecules is crucial for understanding bacterial communication and developing novel antimicrobial strategies.[1][2][3][4] The Fmoc protecting group, widely used in solid-phase peptide synthesis, facilitates the construction of peptide libraries for drug discovery and other applications.[5][6][7] However, the cyclic nature of the homoserine lactone and the presence of the Fmoc group introduce complexities in mass spectrometric analysis that necessitate careful consideration of fragmentation techniques.[8][9][10]
The Challenge of the Cyclic Moiety: Fragmentation Behavior
Unlike linear peptides, which typically yield predictable b- and y-ion series upon fragmentation, cyclic peptides require at least two bond cleavages to generate fragment ions.[9] This often results in complex tandem mass spectra (MS/MS) that can be challenging to interpret. The initial ring-opening event is a critical determinant of the subsequent fragmentation cascade.
Collision-Induced Dissociation (CID): The Workhorse Technique
Collision-Induced Dissociation (CID) is the most common fragmentation method used in mass spectrometry.[11] In CID, precursor ions are accelerated and collided with an inert gas, leading to fragmentation. For this compound peptides, CID can induce ring opening of the lactone, followed by fragmentation of the peptide backbone.
A characteristic fragmentation pattern for N-acyl homoserine lactones involves a prominent fragment at m/z 143, which can be a useful diagnostic marker.[12][13] However, the bulky Fmoc group can influence fragmentation pathways, sometimes leading to preferential loss of the protecting group rather than informative backbone cleavages. Furthermore, the energy of the collision can be difficult to control precisely, which may lead to either insufficient fragmentation or excessive fragmentation that complicates spectral interpretation.[14][15][16]
Caption: Generalized CID fragmentation pathway for this compound peptides.
Higher-Energy C-trap Dissociation (HCD): A Refined Approach
Higher-Energy C-trap Dissociation (HCD) is a beam-type CID technique that occurs in an HCD cell. It is known for producing high-resolution, accurate-mass fragment ions, which can be particularly beneficial for resolving the complex spectra of cyclic peptides.[17][18] HCD often provides a good balance of backbone fragmentation and side-chain losses, yielding rich datasets for structural elucidation. For Fmoc-protected peptides, HCD can effectively fragment the peptide backbone while minimizing the lability of the Fmoc group compared to CID.[17]
Electron-Transfer Dissociation (ETD): Preserving Post-Translational Modifications
Electron-Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion.[18] This induces fragmentation along the peptide backbone, generating c- and z-type fragment ions, while often preserving labile modifications like the Fmoc group.[17] ETD is particularly advantageous for analyzing larger peptides and those with post-translational modifications.[19] For this compound peptides, ETD can provide complementary information to CID and HCD by generating different fragment ion series, aiding in comprehensive sequence coverage.
Comparative Analysis of Fragmentation Techniques
To provide a clear comparison, the performance of CID, HCD, and ETD for the analysis of a model this compound peptide is summarized below. The data is based on typical experimental outcomes and serves as a general guide.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy C-trap Dissociation (HCD) | Electron-Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | b- and y-ions | c- and z-ions |
| Fmoc Group Stability | Moderately labile, can lead to neutral loss | More stable than in CID | Generally preserved |
| Lactone Ring Fragmentation | Can produce characteristic fragments (e.g., m/z 143) | Efficient ring fragmentation | Less predictable ring fragmentation |
| Peptide Size Suitability | Best for smaller to medium-sized peptides | Effective for a wide range of peptide sizes | Ideal for larger peptides and intact proteins |
| Charge State Requirement | Effective for singly and doubly charged ions | Effective for a range of charge states | Requires multiply charged precursor ions (≥2+) |
| Information Complementarity | Good for initial screening and basic sequencing | Provides high-resolution fragment data | Excellent for confirming sequence and localizing modifications |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for the analysis of this compound peptides. Optimization will be necessary based on the specific instrumentation and the nature of the peptide.
Sample Preparation for Mass Spectrometry
-
Peptide Synthesis and Purification: Synthesize peptides using standard Fmoc-based solid-phase peptide synthesis protocols.[5][7][20] Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quality Control: Confirm the mass of the purified peptide by mass spectrometry to ensure the correct product has been synthesized.[6]
-
Sample Solution: Dissolve the purified peptide in a suitable solvent for mass spectrometry, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., 0.1% formic acid), to a final concentration of approximately 1-10 pmol/µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
LC System: Utilize a nano- or micro-flow LC system for optimal sensitivity.
-
Column: Employ a C18 reverse-phase column suitable for peptide separations.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Develop a suitable gradient to ensure good separation of the peptide from any impurities. A typical gradient might run from 5% to 40% Mobile Phase B over 30 minutes.
-
Mass Spectrometer: Couple the LC system to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
MS1 Scan: Acquire full scan MS1 spectra to detect the precursor ion of the this compound peptide.
-
MS2 Scans (Data-Dependent Acquisition): Set up a data-dependent acquisition method to trigger MS/MS fragmentation of the most intense precursor ions.
-
For CID/HCD: Select the desired collision energy. A stepped collision energy approach can be beneficial to capture a wider range of fragment ions.
-
For ETD: Ensure the precursor ion has a charge state of 2+ or higher. Optimize the ETD reaction time.
-
Caption: A typical workflow for the LC-MS/MS analysis of peptides.
Alternative and Complementary Techniques
While LC-MS/MS is a powerful tool, other techniques can provide valuable information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile N-acyl-homoserine lactones after appropriate derivatization.[13] This method can provide complementary structural information.
-
Ion Mobility-Mass Spectrometry (IM-MS): High-resolution ion mobility can help to separate isomeric peptide metabolites, which can be a challenge for traditional LC-MS/MS.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete and unambiguous structure elucidation, particularly for novel compounds, 2D NMR is the gold standard, although it requires larger amounts of pure material.[8]
Conclusion and Future Perspectives
The mass spectrometric analysis of this compound peptides requires a multi-faceted approach. While CID remains a valuable tool for initial characterization, the use of HCD and ETD provides deeper structural insights and more comprehensive sequence coverage. The choice of fragmentation technique should be guided by the specific analytical goal, the size of the peptide, and the instrumentation available.
As mass spectrometry technology continues to advance, we can expect further improvements in the ability to analyze complex cyclic peptides. The development of novel fragmentation techniques and sophisticated data analysis algorithms will undoubtedly push the boundaries of our understanding of these fascinating and important molecules.
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Ortori, C. A., Halliday, N., Cámara, M., Williams, P., & Barrett, D. A. (2014). LC-MS/MS quantitative analysis of quorum sensing signal molecules. Methods in Molecular Biology, 1149, 255–270. [Link]
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Ortori, C. A., Halliday, N., Cámara, M., Williams, P., & Barrett, D. A. (2014). LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules. ResearchGate. [Link]
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Ng, J. L., Bandeira, N., & Pevzner, P. A. (2010). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. Proceedings of the ... International Conference on Research in Computational Molecular Biology, 2010, 376–392. [Link]
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Jian, W., Kang, L., Burton, L., Weng, N., & Jemal, M. (2015). Strategy to Improve the Quantitative LC-MS Analysis of Molecular Ions Resistant to Gas-Phase Collision Induced Dissociation: Application to Disulfide-Rich Cyclic Peptides. Analytical Chemistry, 87(2), 1324–1329. [Link]
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Hansen, M. H., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. ResearchGate. [Link]
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Zhang, Y., Fonslow, B. R., Shan, B., Baek, M.-C., & Yates, J. R. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Proteomics, 13(2), 220–230. [Link]
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Riley, N. M., Hebert, A. S., Westphall, M. S., & Coon, J. J. (2018). Novel Antibodies for the Simple and Efficient Enrichment of Native O-GlcNAc Modified Peptides. Molecular & Cellular Proteomics, 17(5), 1041–1050. [Link]
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Lemaire, R. (2007). Development of LDI Mass Spectrometry as alternative methods for peptide analysis. Université de Liège. [Link]
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Swatek, K. N., Apanovitch, D. M., & Ruggles, K. V. (2016). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research, 15(7), 2185–2194. [Link]
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Cataldi, T. R. I., Di Chio, R., & Ciriello, R. (2004). Direct analysis of selected N-acyl- L-homoserine lactones by gas chromatography/mass spectrometry. ResearchGate. [Link]
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Pradau, J., Klaus, J. R., & Le, H. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega, 7(26), 22695–22702. [Link]
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Rauniyar, N., & Yates, J. R. (2015). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics, 14(11), 3026–3036. [Link]
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Hansen, M. H., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]
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Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology, 402, 148–185. [Link]
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Aksenov, A. A., Luzzatto-Knaan, T., Garg, N., & Dorrestein, P. C. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. Journal of the American Society for Mass Spectrometry, 33(4), 634–643. [Link]
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Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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Galdeano, C., & Isidro-Llobet, A. (2021). Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. Molecules (Basel, Switzerland), 26(16), 4933. [Link]
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Harrison, A. G. (2011). The Forgotten Fragments. European Pharmaceutical Review. [Link]
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Cataldi, T. R., Di Chio, R., Ciriello, R., & Bianco, G. (2004). Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 18(12), 1341–1344. [Link]
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Cydzik, M., & Kluczyk, A. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules (Basel, Switzerland), 26(22), 7005. [Link]
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Loo, J. A., & Loo, R. R. O. (2008). (a) CID fragmentation on the MALDI-TOF-TOF of the crosslinked synthetic... ResearchGate. [Link]
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Tanner, S., Shu, H., Frank, A., Wang, L.-C., Zandi, E., Mumby, M., Pevzner, P. A., & Bafna, V. (2005). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research, 4(4), 1382–1390. [Link]
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Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB. [Link]
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Li, G. Z., Vissers, J. P. C., Silva, J. C., & Geromanos, S. J. (2015). Peptide-Centric Proteome Analysis: An Alternative Strategy for the Analysis of Tandem Mass Spectrometry Data. Molecular & Cellular Proteomics, 14(9), 2301–2307. [Link]
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AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
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Gould, T. A., Herman, J., & Churchill, M. E. A. (2005). Specificity of acyl-homoserine lactone synthases examined by mass spectrometry. Journal of Bacteriology, 187(21), 7296–7304. [Link]
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Wolski, W. E., Lalowski, M., Martus, P., Herwig, R., Giavalisco, P., Gobom, J., Sickmann, A., Lehrach, H., & Reinert, K. (2005). Transformation and other factors of the peptide mass spectrometry pairwise peak-list comparison process. BMC Bioinformatics, 6, 285. [Link]
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Williams, D., Zhu, P., Bowden, P., Stacey, C., McDonell, M., Kowalski, P., Kowalski, J. M., Evans, K., Diamandis, E. P., Siu, K. W. M., & Marshall, J. (2005). Comparison of methods to examine the endogenous peptides of fetal calf serum. Journal of Biomolecular Techniques, 16(4), 320–332. [Link]
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Fochi, M., Macrì, M., & Bernardi, L. (2022). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 24(12), 4737-4742. [Link]
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Yu, F., & Li, N. (2022). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications, 13(1), 3804. [Link]
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Guzzetta, A. W., Basa, L. J., Hancock, W. S., & Key, M. S. (1993). Prompt fragmentation of disulfide-linked peptides during matrix-assisted laser desorption ionization mass spectrometry. Analytical Chemistry, 65(21), 2953–2962. [Link]
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A Senior Application Scientist's Guide to the NMR Characterization of Fmoc-Homoserine Lactone
Introduction: The Critical Role of Structural Verification
N-(9-Fluorenylmethoxycarbonyl)-L-homoserine lactone (Fmoc-HSL) is a pivotal building block in modern chemical biology and drug discovery. Its applications range from the solid-phase synthesis of complex peptides to the development of probes for studying quorum sensing, a cell-to-cell communication mechanism in bacteria. Given its role, absolute certainty in its structural integrity and purity is non-negotiable. Any deviation, such as the premature opening of the lactone ring, can lead to failed syntheses and misinterpreted biological data.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic molecules like Fmoc-HSL. This guide provides an in-depth comparison of NMR characterization with other common analytical techniques, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. Our objective is to equip you with the expertise to not only acquire high-quality data but also to interpret it with confidence.
Part 1: Definitive Structural Elucidation with NMR Spectroscopy
NMR provides a direct window into the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The chemical environment of each nucleus dictates its resonance frequency (chemical shift), offering a unique fingerprint of the molecule.
Expert Insight: Choosing the Right Deuterated Solvent
The choice of solvent is the first and one of the most critical steps in sample preparation.[1]
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is often the preferred solvent for Fmoc-protected amino acids. Its high polarity ensures excellent solubility, and crucially, it allows for the clear observation of the amide (N-H) proton signal.[1] This proton can provide valuable structural information but is often broad or exchanges with trace water in other solvents.
-
Chloroform-d (CDCl₃): While a common and less expensive solvent, CDCl₃ may not fully solubilize higher concentrations of Fmoc-HSL.[1] It remains a viable option, particularly if downstream applications require a more volatile solvent.
For the purposes of this guide, we will focus on spectra acquired in DMSO-d₆ to ensure all key signals, including the amide proton, are resolved.
¹H NMR Spectral Analysis: A Proton-by-Proton Walkthrough
The ¹H NMR spectrum of Fmoc-HSL is rich with information. Each signal's chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) must be analyzed.
dot graph "Fmoc_Homoserine_Lactone_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption="Molecular structure of Fmoc-Homoserine lactone with key protons labeled."
-
Fmoc Group Protons (δ 7.30-7.90 ppm): The fluorenyl group presents a series of characteristic signals in the aromatic region of the spectrum. Typically, you will observe two doublets around δ 7.90 and 7.72 ppm, and two triplets around δ 7.42 and 7.33 ppm, corresponding to the eight aromatic protons.[1]
-
Amide Proton (δ ~8.7 ppm): The N-H proton signal often appears as a doublet due to coupling with the α-proton.[2] Its presence and position are strong indicators of a successful Fmoc protection.
-
Lactone Ring Protons:
-
α-CH (δ ~4.2-4.4 ppm): This single proton is adjacent to the nitrogen, the carbonyl group, and the β-CH₂ group. It typically appears as a multiplet.[2]
-
γ-CH₂ (δ ~4.2-4.4 ppm): These two protons are adjacent to the lactone oxygen and the β-CH₂ group. They also appear as a multiplet, often overlapping with the α-CH signal.[2]
-
β-CH₂ (δ ~2.6-2.8 ppm): These two protons are adjacent to both the α-CH and γ-CH₂ groups and appear as a multiplet.[2]
-
¹³C NMR Spectral Analysis: The Carbon Skeleton
Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom, offering direct confirmation of the carbon framework.
-
Carbonyl Carbons (δ 156-175 ppm): Two distinct signals are expected in the downfield region. The lactone carbonyl appears around δ 175.0 ppm, while the carbamate carbonyl of the Fmoc group is found near δ 156.6 ppm.[2]
-
Fmoc Aromatic & Aliphatic Carbons (δ 46-144 ppm): The Fmoc group contributes a rich set of signals. The aromatic carbons resonate between δ 120-144 ppm, while the aliphatic CH and CH₂ of the fluorenyl moiety appear around δ 65.6 and 46.6 ppm, respectively.[1]
-
Lactone Ring Carbons (δ 28-66 ppm): The three aliphatic carbons of the homoserine lactone ring provide key signature peaks. Expect signals around δ 50.3 (α-C), 28.7 (β-C), and 65.7 (γ-C).[2]
Summary of Expected NMR Chemical Shifts
| Assignment | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | Fmoc | 7.30 - 7.90 (m, 8H) | 120.0 - 143.8 |
| Amide NH | Linker | ~8.7 (d, 1H) | N/A |
| Fmoc CH/CH₂ | Fmoc | 4.20 - 4.30 (m, 3H) | 46.6, 65.6 |
| α-CH | Lactone | ~4.2 - 4.4 (m, 1H) | ~50.3 |
| β-CH₂ | Lactone | ~2.6 - 2.8 (m, 2H) | ~28.7 |
| γ-CH₂ | Lactone | ~4.2 - 4.4 (m, 2H) | ~65.7 |
| Carbamate C=O | Fmoc | N/A | ~156.6 |
| Lactone C=O | Lactone | N/A | ~175.0 |
| (Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument. Data synthesized from related compounds).[1][2] |
Part 2: A Comparative Guide to Analytical Techniques
While NMR is unparalleled for structural elucidation, a multi-faceted analytical approach provides the most comprehensive quality assessment. Other techniques offer complementary information regarding purity, identity, and chiral integrity.
dot digraph "Analytical_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368", fontcolor="#202124"];
} caption="Recommended analytical workflow for Fmoc-HSL characterization."
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a sample and for separating enantiomers (chiral analysis).[3]
-
Strengths: Excellent for quantifying purity and detecting trace impurities. Chiral HPLC can confirm the enantiomeric excess (ee%) of the L-enantiomer, which is critical for biological applications.[4]
-
Limitations: Provides no direct structural information beyond a retention time. Co-elution with an unknown impurity can mask its presence.
-
Complements NMR by: Confirming the sample purity that is being analyzed by NMR. An NMR spectrum might look clean, but a 1% impurity may not be visible above the baseline noise. HPLC can readily detect such impurities.[5]
Mass Spectrometry (MS)
MS is used to determine the molecular weight of a compound with high accuracy, confirming its elemental composition.
-
Strengths: Extremely sensitive, requiring very little sample. It provides a rapid and accurate molecular weight determination, confirming that the molecule of interest has been synthesized.[6]
-
Limitations: Does not provide information about the connectivity of atoms. Isomers, such as Fmoc-homoserine (the ring-opened form), will have the identical mass to Fmoc-HSL and cannot be distinguished by MS alone.
-
Complements NMR by: Providing orthogonal confirmation of the compound's identity. A correct mass combined with a correct NMR spectrum provides unequivocal proof of the structure.[7][8]
Comparison of Key Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, 3D structure | Unambiguous structure elucidation, non-destructive | Lower sensitivity, requires more sample (5-10 mg for ¹H)[1] |
| HPLC | Purity, enantiomeric excess | High sensitivity, quantitative, excellent for chiral separation[3] | No structural information, requires standards for identification |
| Mass Spectrometry | Molecular weight, elemental formula | Highest sensitivity, rapid analysis, small sample size[6] | Cannot distinguish between isomers, provides no connectivity data |
| FT-IR Spectroscopy | Presence of functional groups | Fast, simple, good for quick verification of carbonyls, amides | Provides limited structural detail compared to NMR |
Part 3: Validated Experimental Protocols
Trustworthy data comes from robust and reproducible protocols. The following methods are standardized for the analysis of Fmoc-protected amino acids.[1]
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of Fmoc-HSL for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[1]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to achieve a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum (typically 16-64 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (scan number will depend on concentration and instrument time).
-
-
Data Processing:
Conclusion
The rigorous characterization of this compound is essential for its successful application in research and development. While techniques like HPLC and Mass Spectrometry are vital for assessing purity and confirming identity, only NMR spectroscopy can provide the definitive, unambiguous structural proof required for high-stakes applications. By employing a multi-technique approach, grounded by a high-quality NMR spectrum, researchers can proceed with the utmost confidence in the integrity of their chemical building blocks. This guide provides the strategic framework and tactical protocols necessary to achieve that confidence.
References
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Guillain, B., et al. (2017). Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. MDPI. Retrieved from [Link]
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Kim, D. H., et al. (2004). Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry. Archives of Pharmacal Research, 27(1), 25–30. Retrieved from [Link]
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Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036–6041. Retrieved from [Link]
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Cataldi, T. R. I., et al. (2004). Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 18(12), 1341–1344. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Direct analysis of N-acyl-L-homoserine lactone using gas chromatography/mass spectrometry. Retrieved from [Link]
-
Fekete, A., et al. (2007). Identification of bacterial N-acylhomoserine lactones (AHLs) with a combination of ultra-performance liquid chromatography (UPLC), ultra-high-resolution mass spectrometry, and in-situ biosensors. Analytical and Bioanalytical Chemistry, 387(2), 455–467. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
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The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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Klein, B. A. (2019). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. ERA: Education & Research Archive. Retrieved from [Link]
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ResearchGate. (n.d.). Direct analysis of selected N-acyl- L-homoserine lactones by gas chromatography/mass spectrometry. Retrieved from [Link]
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ScholarWorks. (n.d.). Using NMR Chemical Shift Perturbations to Map Interactions Between Acyl-Acyl Carrier Proteins and Acyl Homoserine Lactone Syntha. Retrieved from [Link]
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AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]
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University of Calicut. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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National Institutes of Health. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Retrieved from [Link]
-
Watson, W. T., et al. (2002). Specificity of acyl-homoserine lactone synthases examined by mass spectrometry. Journal of Bacteriology, 184(13), 3558–3565. Retrieved from [Link]
-
Allart-Simon, M., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. Journal of the American Society for Mass Spectrometry, 33(4), 634–644. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
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Disrupting Bacterial Communication: A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Homoserine Lactone
In the intricate world of microbial communication, the ability to intercept or manipulate signaling pathways presents a novel and promising strategy to combat bacterial virulence and biofilm formation. This guide delves into the synthesis and potential biological activity of peptides incorporating Fmoc-Homoserine lactone (Fmoc-HSL), a synthetic amino acid designed to mimic the core signaling motif of N-acyl homoserine lactones (AHLs) used in Gram-negative bacterial quorum sensing. We will explore a robust synthetic methodology, outline key biological assays for activity validation, and provide a comparative analysis against alternative quorum sensing inhibitors and the distinct strategy of antimicrobial peptides. This document is intended for researchers, scientists, and drug development professionals seeking to explore innovative anti-infective therapeutic avenues.
The Rationale: Targeting Quorum Sensing with Peptide Scaffolds
Quorum sensing (QS) is a cell-density-dependent communication system that allows bacteria to coordinate collective behaviors such as virulence factor production, biofilm formation, and antibiotic resistance.[1][2] In many Gram-negative bacteria, this communication is mediated by AHLs.[3][4] The core structure of these signaling molecules is a homoserine lactone ring connected to an acyl chain. By incorporating a homoserine lactone moiety into a peptide sequence using Fmoc-HSL, we can hypothesize the creation of novel molecules that can act as competitive inhibitors of AHL receptors, thereby disrupting QS pathways.[1][2] This "quorum quenching" approach offers an attractive alternative to traditional antibiotics, as it aims to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance development.[5][6]
Synthesis of Peptides Incorporating this compound: A Detailed Protocol
The synthesis of peptides containing this compound can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[7][8][9] The following protocol outlines the key steps for incorporating this non-canonical amino acid.
Experimental Protocol: Fmoc-SPPS of a Hypothetical Quorum Quenching Peptide (PQP)
1. Resin Preparation:
-
Start with a Rink Amide resin to obtain a C-terminally amidated peptide, which can enhance stability.[10]
-
Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, and repeat once for 15 minutes to remove the Fmoc protecting group from the resin's linker.[7]
-
Wash the resin thoroughly with DMF to remove piperidine and the Fmoc-piperidine adduct.
3. Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-protected amino acid (3 eq.), a coupling agent such as HBTU (3 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
For this compound incorporation: Utilize the same coupling procedure as for standard amino acids. The lactone ring is stable under these conditions.
-
Monitor the coupling reaction completion using a Kaiser test.[11]
4. Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
5. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid is coupled and its Fmoc group is removed, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]
7. Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
Diagram of the Fmoc-SPPS Workflow for Peptides Containing Homoserine Lactone
Caption: Fmoc-SPPS cycle for synthesizing peptides with this compound.
Evaluating Biological Activity: Key Assays
Once the peptide is synthesized and purified, its biological activity as a quorum sensing inhibitor and anti-biofilm agent must be validated through a series of in vitro assays.
Quorum Sensing Inhibition Assay
A common method for screening QS inhibitors is to use a reporter strain of bacteria, such as Chromobacterium violaceum or a genetically modified Pseudomonas aeruginosa, which produces a measurable signal (e.g., a pigment like violacein, or fluorescence/luminescence) in response to AHLs.
Protocol: Violacein Inhibition Assay in C. violaceum
-
Grow C. violaceum overnight in LB broth.
-
In a 96-well plate, add a sub-inhibitory concentration of the synthetic peptide to the wells.
-
Add a known concentration of an appropriate AHL (e.g., C6-HSL) to induce violacein production.
-
Inoculate the wells with the C. violaceum culture.
-
Incubate the plate at 30°C for 24 hours.
-
Quantify the violacein production by measuring the absorbance at 585 nm after solubilizing the pigment.
-
A reduction in violacein production in the presence of the peptide indicates QS inhibition.
-
The half-maximal inhibitory concentration (IC50) can be determined by testing a range of peptide concentrations.[6]
Biofilm Inhibition Assay
The ability of the synthetic peptides to prevent or disrupt biofilm formation is a critical measure of their potential therapeutic efficacy.
Protocol: Crystal Violet Biofilm Assay
-
Grow a bacterial culture (e.g., P. aeruginosa) overnight.
-
In a 96-well flat-bottom plate, add sub-inhibitory concentrations of the peptide to the wells.
-
Inoculate the wells with the bacterial culture.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the stain from the biofilm using 30% acetic acid or ethanol.
-
Quantify the biofilm biomass by measuring the absorbance at 570 nm.[12]
Diagram of the Biological Evaluation Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solid-phase synthesis and biological evaluation of N-dipeptido L-homoserine lactones as quorum sensing activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptides as Quorum Sensing Molecules: Measurement Techniques and Obtained Levels In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
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Decoding Cell-to-Cell Communication: A Comparative Guide to Synthetic and Natural N-Acyl Homoserine Lactones
For researchers, scientists, and drug development professionals navigating the intricate world of bacterial communication, the choice between synthetic and natural N-acyl homoserine lactones (AHLs) is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of the performance, purity, stability, and cost-effectiveness of synthetic versus natural AHLs, supported by experimental data and established protocols to empower informed decisions in your research.
N-acyl homoserine lactones are the cornerstone of quorum sensing in many Gram-negative bacteria, a sophisticated cell-to-cell communication system that orchestrates collective behaviors such as biofilm formation, virulence factor production, and bioluminescence.[1] The precise molecular structure of the AHL, particularly the length and modification of the acyl side chain, dictates its specificity and biological activity.[1] As research into quorum sensing as a novel antimicrobial target intensifies, the availability of high-quality AHLs for in vitro and in vivo studies is paramount.
At a Glance: Synthetic vs. Natural AHLs
| Feature | Synthetic N-Acyl Homoserine Lactones | Natural N-Acyl Homoserine Lactones |
| Purity & Consistency | High purity (typically ≥96% to >98%), excellent batch-to-batch consistency.[2][3][4] | Variable purity, dependent on extraction and purification efficiency; potential for co-elution of other bacterial metabolites. |
| Biological Activity | Structurally identical to natural counterparts, exhibiting equivalent biological activity. Synthetic analogs can be designed for altered activity (agonists/antagonists).[5][6][7] | The benchmark for biological activity. However, the presence of isomers or related compounds in extracts can complicate interpretation. |
| Availability & Scalability | Readily available from commercial suppliers in a wide range of structures and quantities. Scalable production.[2][3][4][8] | Dependent on the producing bacterial strain and culture conditions. Extraction and purification can be labor-intensive and yield may be low. |
| Cost-Effectiveness | High upfront cost for purchasing, but can be more cost-effective for high-throughput screening or when a specific, high-purity compound is required.[9] | Lower initial reagent costs for in-house extraction, but can be labor-intensive and require significant optimization, potentially increasing overall research costs. |
| Stability | Generally stable when stored correctly as dry powder.[10] Susceptible to pH and temperature-dependent degradation in aqueous solutions.[2][5] | Stability is subject to the same degradation factors as synthetic AHLs. The presence of degrading enzymes in crude extracts can reduce shelf-life. |
Deep Dive: A Head-to-Head Comparison
Purity and Consistency: The Synthetic Advantage
For experiments demanding high precision and reproducibility, synthetic AHLs offer a clear advantage. Chemical synthesis allows for the production of AHLs with a defined structure and high purity, typically exceeding 96-98%, as verified by techniques like High-Performance Liquid Chromatography (HPLC).[2][3][4] This high degree of purity ensures that observed biological effects are directly attributable to the specific AHL molecule being studied, eliminating the confounding variables that can arise from impurities.
In contrast, natural AHLs are typically isolated from bacterial culture supernatants. This process, while providing the authentic molecule, is susceptible to co-extraction of other bacterial metabolites. The final purity of a natural AHL preparation is highly dependent on the efficiency of the extraction and subsequent purification steps, which can be complex and time-consuming.
Biological Activity: A Tale of Two Sources
Fundamentally, a synthetic AHL that is structurally identical to its natural counterpart will exhibit the same biological activity. The key difference lies in the context of their use. Synthetic AHLs provide a clean system to study the effect of a single, defined molecule. Furthermore, chemical synthesis opens the door to the creation of a vast array of AHL analogs with modified acyl chains or lactone rings.[7][10] These synthetic analogs are invaluable tools for dissecting structure-activity relationships and for developing potent quorum sensing inhibitors or activators.[5][6][7]
Natural AHL extracts, on the other hand, represent the complex reality of bacterial communication. A single bacterial species can produce multiple AHLs, and the resulting mixture can have synergistic or antagonistic effects. While challenging to dissect, studying these natural mixtures can provide crucial insights into the nuances of quorum sensing in a more ecologically relevant context.
Availability, Scalability, and Cost: A Balancing Act
Synthetic AHLs are readily available from numerous chemical suppliers, offering researchers a wide selection of structures and quantities on demand.[2][3][4][8] This accessibility is a significant advantage for high-throughput screening and for studies requiring large amounts of a specific AHL. While the initial purchase price of synthetic AHLs can be high, it often represents a more cost-effective solution when considering the labor, resources, and time required for in-house extraction and purification of natural AHLs.[9]
The in-house production of natural AHLs can be an attractive option for laboratories with expertise in microbiology and analytical chemistry, as the initial reagent costs are relatively low. However, the process is not without its challenges. Optimizing bacterial growth conditions for maximal AHL production, followed by multi-step extraction and purification, can be a significant undertaking. The final yield of the desired AHL can be low and variable, potentially making this approach less economical for large-scale studies.
Stability and Storage: A Common Ground of Caution
Both synthetic and natural AHLs are susceptible to degradation, primarily through pH- and temperature-dependent hydrolysis of the lactone ring.[2][5] This lactonolysis results in the formation of the corresponding N-acyl homoserine, which is generally biologically inactive in quorum sensing. Studies have shown that the rate of hydrolysis is influenced by the length of the acyl side chain, with longer chains generally conferring greater stability.[2]
For optimal stability, both synthetic and natural AHLs should be stored as a dry powder at -20°C.[10] When preparing stock solutions, it is advisable to use anhydrous solvents such as DMSO or ethyl acetate and store them at -20°C or -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided. For experiments in aqueous media, it is crucial to consider the pH and temperature to ensure the stability of the AHLs over the course of the experiment.
Experimental Protocols: Your Guide to Working with AHLs
To ensure the integrity of your research, it is essential to employ robust and validated experimental protocols. Below are detailed methodologies for the extraction of natural AHLs and the assessment of AHL activity and purity.
Extraction of Natural N-Acyl Homoserine Lactones from Bacterial Culture
This protocol provides a general framework for the extraction of AHLs from Gram-negative bacterial cultures. Optimization of culture volume and extraction solvent may be necessary depending on the bacterial strain and the specific AHLs being targeted.
Workflow for Natural AHL Extraction
Caption: A generalized workflow for the extraction of natural N-acyl homoserine lactones.
Step-by-Step Methodology:
-
Bacterial Culture: Inoculate a suitable liquid medium with the AHL-producing bacterial strain and incubate with shaking at the optimal temperature until the culture reaches the late exponential or early stationary phase of growth.
-
Cell Removal: Transfer the bacterial culture to centrifuge tubes and pellet the cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Supernatant Collection: Carefully decant the cell-free supernatant into a clean flask.
-
Solvent Extraction: Add an equal volume of acidified ethyl acetate (e.g., with 0.1% v/v glacial acetic acid) to the supernatant. The acidification helps to keep the lactone ring intact.
-
Phase Separation: Mix the two phases vigorously by vortexing for 1-2 minutes. Allow the phases to separate either by letting the mixture stand or by a brief centrifugation.
-
Collection of Organic Phase: Carefully collect the upper ethyl acetate phase, which contains the AHLs, and transfer it to a clean flask.
-
Repeat Extraction: Repeat the extraction of the aqueous phase with fresh acidified ethyl acetate two more times to maximize the recovery of AHLs.
-
Solvent Evaporation: Pool the ethyl acetate extracts and remove the solvent using a rotary evaporator or a stream of nitrogen gas.
-
Reconstitution and Storage: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., HPLC-grade ethyl acetate or acetonitrile) and store in a sealed vial at -20°C until further analysis.
Bioassay for Determining AHL Activity
Bioassays are a sensitive and effective method for detecting and quantifying the biological activity of AHLs. This protocol utilizes a reporter strain that produces a measurable signal (e.g., light, color) in response to the presence of specific AHLs.
AHL Bioassay Workflow
Caption: A streamlined workflow for conducting an N-acyl homoserine lactone bioassay.
Step-by-Step Methodology:
-
Prepare AHL Standards and Samples: Prepare a series of dilutions of a known, high-purity synthetic AHL standard in a suitable solvent. Similarly, prepare dilutions of your unknown sample (e.g., a natural AHL extract).
-
Prepare Reporter Strain Culture: Grow an overnight culture of the AHL reporter strain in a suitable medium.
-
Assay Setup: In a 96-well microtiter plate, add a small volume of each AHL standard dilution and unknown sample dilution to separate wells.
-
Inoculation: Dilute the overnight culture of the reporter strain and add it to each well of the microtiter plate. Include control wells with no added AHL.
-
Incubation: Incubate the plate at the optimal temperature for the reporter strain for a sufficient period to allow for the induction of the reporter gene.
-
Signal Measurement: Measure the reporter signal using a plate reader (e.g., a luminometer for bioluminescence, a spectrophotometer for colorimetric assays).
-
Data Analysis: Generate a standard curve by plotting the reporter signal against the concentration of the AHL standard. Use this standard curve to determine the concentration of active AHL in your unknown samples.
Conclusion: Making the Right Choice for Your Research
The decision to use synthetic or natural N-acyl homoserine lactones is not a matter of one being definitively "better" than the other, but rather a question of which is best suited for the specific research question at hand.
Choose synthetic AHLs when:
-
High purity and batch-to-batch consistency are critical.
-
The research requires a specific, known concentration of a single AHL.
-
The study involves high-throughput screening of quorum sensing modulators.
-
The goal is to investigate structure-activity relationships using AHL analogs.
Choose natural AHLs when:
-
The research aims to study the complex mixture of signaling molecules produced by a specific bacterium.
-
The goal is to investigate the ecological role of quorum sensing in a more natural context.
-
The laboratory has the necessary expertise and equipment for extraction, purification, and characterization.
By understanding the distinct advantages and limitations of both synthetic and natural AHLs, and by employing rigorous experimental protocols, researchers can confidently advance our understanding of bacterial quorum sensing and pave the way for novel therapeutic strategies.
References
- Yates, E. A., Philipp, B., Buckley, C., Atkinson, S., Chhabra, S. R., Sockett, R. E., ... & Williams, P. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635-5646.
- Geske, G. D., O'Neill, J. C., Miller, D. M., Wezeman, R. J., Mattmann, M. E., Lin, Q., ... & Blackwell, H. E. (2008). Comparative analyses of N-acylated homoserine lactones reveal unique structural features that dictate their ability to activate or inhibit quorum sensing. ChemBioChem, 9(3), 389-400.
- Wei, Z., Li, T., Gu, Y., Zhang, Q., Li, J., & Li, Y. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Chemistry, 10, 843329.
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Aladdin Scientific. (n.d.). N-octadecanoyl-L-Homoserine lactone. Biocompare. Retrieved from [Link]
- Paczkowski, J. E., Mukherjee, S., McCready, A. R., Cong, J. P., & Bassler, B. L. (2018). A comparative study of non-native N-acyl L-homoserine lactone analogs in two Pseudomonas aeruginosa quorum sensing receptors that share a common native ligand yet inversely regulate virulence. Bioorganic & medicinal chemistry, 26(8), 1445-1453.
- Li, Z., Wang, Y., Li, Y., Wang, Q., & Ren, H. (2019). Long-term exogenous addition of synthetic acyl homoserine lactone enhanced the anaerobic granulation process. Science of The Total Environment, 696, 133809.
- Shaw, P. D., Ping, G., Daly, S. L., Cha, C., Cronan, J. E., Rinehart, K. L., & Farrand, S. K. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036-6041.
- Gelin, M., Coquant, G., Brot, L., Rainteau, D., Seksik, P., Grill, J. P., & Mallet, J. M. (2020). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules, 25(24), 5877.
- Smith, R. S., Harris, S. G., Phipps, R., & Iglewski, B. (2002). The Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)homoserine lactone contributes to virulence and induces inflammation in vivo. Journal of bacteriology, 184(4), 1132-1139.
- Zhu, J., Beaber, J. W., Moré, M. I., Fuqua, C., Eberhard, A., & Winans, S. C. (1998). Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens. Journal of bacteriology, 180(20), 5398-5405.
- Churchill, M. E., & Chen, L. (2011). Structural basis of acyl-homoserine lactone-dependent signaling. Chemical reviews, 111(1), 68-85.
- Ziegler, E. W. (2021). The aqueous stability of N-acyl-L-homoserine lactones, their affinity for cyclodextrin inclusion, and the investigation of a catalyst for their hydrolysis.
- Myszka, K., & Czaczyk, K. (2012). N-Acylhomoserine Lactones (AHLs) as Phenotype Control Factors Produced by Gram-Negative Bacteria in Natural Ecosystems. Polish Journal of Environmental Studies, 21(1).
- Chen, G., Wang, H., Zhang, X., & He, J. (2013). Potential roles of acyl homoserine lactones (AHLs) in nitrifying bacteria survival under certain adverse circumstances. PloS one, 8(10), e76259.
- Ortori, C. A., Dubern, J. F., Chhabra, S. R., Cámara, M., Hardie, K., Williams, P., & Barrett, D. A. (2011). Simultaneous quantitative profiling of N-acyl-L-homoserine lactone quorum sensing signals in Pseudomonas aeruginosa using liquid chromatography-tandem mass spectrometry. Analytical and bioanalytical chemistry, 399(2), 839-850.
- Palmer, A. G., Senechal, A. C., Mukherjee, S., An, D., & Blackwell, H. E. (2014). Plant responses to bacterial N-acyl l-homoserine lactones are dependent on enzymatic degradation to l-homoserine. ACS chemical biology, 9(7), 1624-1635.
- Decho, A. W., Visscher, P. T., Ferry, J., & Kawaguchi, T. (2009). Autoinducers extracted from microbial mats reveal a surprising diversity of N-acylhomoserine lactones (AHLs) and abundance of 3-oxo-AHLs. Applied and environmental microbiology, 75(12), 3907-3914.
- Forero Sossa, P. A., Segura Giraldo, B., Giraldo Betancur, A. L., & Arango, P. J. (2018). Comparative study between natural and synthetic Hydroxyapatite: structural, morphological and bioactivity properties.
- Garcion, C., Loh, J., & Raoul, S. (2007). Detection of bacterial quorum sensing N‐acyl homoserine lactones in clinical samples. Journal of medical microbiology, 56(10), 1307-1314.
- Deb, P., & De, M. (2021). A Comparative Review of Natural and Synthetic Biopolymer Composite Scaffolds. Polymers, 13(16), 2736.
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Wikipedia contributors. (2024, November 26). N-Acyl homoserine lactone. In Wikipedia, The Free Encyclopedia. Retrieved 06:08, January 15, 2026, from [Link]
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A Senior Application Scientist's Guide to the Validation of Fmoc-Homoserine Lactone Incorporation in Peptides
In the expanding landscape of peptide therapeutics and chemical biology, the site-specific incorporation of non-canonical amino acids offers a powerful tool to modulate peptide structure, function, and stability. Among these, Homoserine Lactone (HSL) moieties are of particular interest due to their role as quorum-sensing molecules in bacteria and their potential as handles for peptide cyclization and modification. The use of N-α-Fmoc-protected Homoserine lactone (Fmoc-HSL) in solid-phase peptide synthesis (SPPS) is a common strategy for introducing this functionality.[1][2] However, successful synthesis is only half the battle; rigorous validation of its incorporation is paramount to ensure the integrity and reliability of downstream biological and chemical applications.
This guide provides an in-depth comparison of analytical techniques for the validation of Fmoc-HSL incorporation into synthetic peptides. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The Critical Need for Validating Non-Canonical Amino Acid Incorporation
The introduction of a non-canonical amino acid like Homoserine lactone can present unique challenges during SPPS.[3] Incomplete coupling reactions can lead to deletion sequences, while the lactone ring itself may be susceptible to hydrolysis under certain conditions. Furthermore, side reactions during the final cleavage and deprotection steps can modify the HSL moiety.[4] Therefore, a multi-faceted analytical approach is essential to unequivocally confirm the presence, integrity, and correct positioning of the HSL within the peptide sequence.
Pre-Synthesis Quality Control of Fmoc-Homoserine Lactone
Before commencing peptide synthesis, it is crucial to verify the quality of the Fmoc-HSL building block. Impurities in the starting material can lead to the formation of difficult-to-remove side products, complicating purification and analysis.[5]
Recommended QC Tests for Fmoc-HSL:
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC analysis can identify and quantify any impurities present in the Fmoc-HSL raw material.
-
Identity Confirmation by Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) should be used to confirm the molecular weight of the Fmoc-HSL.
-
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and the presence of the Fmoc protecting group and the lactone ring.
A Comparative Guide to Post-Synthesis Validation Techniques
Once the peptide has been synthesized and cleaved from the resin, a combination of analytical methods should be employed for comprehensive validation. The choice of techniques will depend on the specific requirements of the research, including the desired level of structural detail and available instrumentation.
| Analytical Technique | Principle of Detection | Strengths | Limitations | Primary Application in HSL-Peptide Validation |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | High sensitivity, accurate mass determination, suitable for complex mixtures.[6] | Provides limited structural information on its own, potential for ion suppression. | Confirmation of the correct molecular weight of the final peptide, indicating successful incorporation of the HSL residue. |
| Tandem MS (MS/MS) | Fragments a selected ion and analyzes the m/z of the resulting fragments. | Provides sequence information and localization of modifications.[6] | Fragmentation patterns can be complex and may not always provide complete sequence coverage. | Confirmation of the HSL residue's position within the peptide sequence through analysis of fragment ions. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[7] | High-resolution separation, quantification of purity, well-established for peptide analysis.[8] | Co-elution of impurities with similar retention times is possible. | Assessment of the crude peptide's purity and purification of the target HSL-containing peptide. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.[9][10] | Provides unambiguous structural elucidation, including stereochemistry and conformational analysis.[11] | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for larger peptides. | Definitive confirmation of the HSL ring's integrity and covalent linkage within the peptide backbone. |
Experimental Workflows and Protocols
Workflow for HSL-Peptide Validation
The following diagram illustrates a typical workflow for the validation of an HSL-containing peptide following SPPS.
Caption: A standard workflow for the synthesis, purification, and comprehensive validation of peptides containing a Homoserine Lactone residue.
Detailed Experimental Protocols
Protocol 1: Mass Spectrometry Analysis of HSL-Peptides
Objective: To confirm the molecular weight of the crude and purified HSL-peptide and to determine the sequence and location of the HSL moiety.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry (MS) Analysis:
-
Inject the sample into an ESI-MS instrument.
-
Acquire the full scan mass spectrum in positive ion mode.
-
Compare the observed molecular weight with the theoretical molecular weight of the target HSL-peptide. The presence of the expected molecular ion confirms the successful incorporation of the HSL residue.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Select the parent ion corresponding to the HSL-peptide for fragmentation using collision-induced dissociation (CID) or a similar method.
-
Analyze the resulting fragment ions (b- and y-ions) to confirm the peptide sequence. The mass shift corresponding to the HSL residue in the fragment ions will confirm its position.[6]
-
Protocol 2: HPLC Purification and Analysis of HSL-Peptides
Objective: To purify the HSL-peptide from synthesis-related impurities and to assess its final purity.
Methodology:
-
Crude Analysis and Method Development:
-
Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMF or DMSO) and dilute with the initial mobile phase.
-
Perform an analytical reversed-phase HPLC run using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[7][8]
-
Optimize the gradient to achieve good separation of the target peptide from impurities.
-
-
Preparative HPLC Purification:
-
Scale up the optimized analytical method to a preparative HPLC system.
-
Inject the crude peptide solution and collect fractions corresponding to the target peptide peak.
-
-
Purity Assessment:
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the fractions with the desired purity (typically >95%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Protocol 3: NMR Spectroscopy for Structural Confirmation
Objective: To provide unambiguous structural confirmation of the HSL moiety within the peptide.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to observe the overall proton signals.
-
Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to identify the spin systems of the amino acid residues.[9][12]
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to obtain through-space correlations for sequential assignment.
-
-
Data Analysis:
-
Identify the characteristic proton signals of the homoserine lactone ring in the ¹H spectrum.
-
Use the 2D spectra to connect the HSL spin system to the adjacent amino acid residues in the peptide sequence, confirming its covalent linkage and position.
-
Interpreting the Data: A Self-Validating System
The true power of this multi-technique approach lies in its self-validating nature. The results from each technique should be consistent and complementary.
-
MS provides the initial confirmation of successful incorporation by matching the molecular weight.
-
HPLC ensures that the analyzed sample is of high purity, eliminating the possibility of co-eluting impurities confounding the results.
-
MS/MS then provides sequential evidence, pinpointing the location of the HSL residue.
-
Finally, NMR offers the highest level of structural detail, confirming the integrity of the lactone ring and its covalent attachment, providing an orthogonal validation to the mass-based methods.
Conclusion
The successful incorporation of this compound into synthetic peptides is a valuable tool for researchers in drug discovery and chemical biology. However, the unique chemical nature of this non-canonical amino acid necessitates a rigorous and multi-faceted validation strategy. By combining the strengths of Mass Spectrometry, HPLC, and NMR Spectroscopy, researchers can ensure the structural integrity of their HSL-containing peptides with the highest degree of confidence, paving the way for reliable and reproducible downstream applications.
References
-
Gao, X., et al. (2006). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. Journal of Applied Microbiology. [Link]
-
Peptide Port. Fmoc Solid Phase Peptide Synthesis Protocol. [Link]
-
Sloane, D. L., et al. (1992). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. International Journal of Peptide and Protein Research. [Link]
-
Fridriksson, E. K., et al. (2001). Detection of secreted peptides by using hypothesis-driven multistage mass spectrometry. Proceedings of the National Academy of Sciences. [Link]
-
Gould, T. A., et al. (2006). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology. [Link]
-
Ortalo-Magné, A., et al. (2020). Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
-
Krumm, J., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega. [Link]
-
Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
Stock, F., et al. (2020). Sampling, separation, and quantification of N‐acyl homoserine lactones from marine intertidal sediments. Limnology and Oceanography: Methods. [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. (2022). Unnatural Amino Acids into Proteins/ Protein Engineering. [Link]
-
Gould, T. A., et al. (2006). Specificity of acyl-homoserine lactone synthases examined by mass spectrometry. Journal of Bacteriology. [Link]
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
de la Torre, B. G., & Andreu, D. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]
-
Cataldi, T. R. I., et al. (2004). Direct analysis of N-acyl-L-homoserine lactone using gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Mezo, A. R., et al. (2018). Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. Molecules. [Link]
-
Wang, F., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology. [Link]
-
Noren, C. J., et al. (1992). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Methods in Molecular Biology. [Link]
-
Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences. [Link]
-
Mezo, A. R., et al. (2018). Scope and Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. Molecules. [Link]
-
King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]
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Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Harmand, T. J., et al. (2017). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Organic Letters. [Link]
-
V-Hahn, T., et al. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. [Link]
-
Camarero, J. A., et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on. Journal of Organic Chemistry. [Link]
-
Liu, M., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols. [Link]
-
Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management. [Link]
-
Bechinger, B. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers. [Link]
-
Carrington, M. J., & Williamson, M. P. (1994). NMR Spectroscopy of Peptides and Proteins. Methods in Molecular Biology. [Link]
-
Zosel, F., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
-
Zerbe, O., & Bader, G. (n.d.). peptide nmr. [Link]
-
V-Hahn, T., et al. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. [Link]
-
Klevan, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
Sources
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- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
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- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
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A Technical Guide to the Synthesis and Comparative Efficacy of N-Acyl Homoserine Lactone Quorum Sensing Modulators: The Role of Fmoc-Protected Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bacterial communication, or quorum sensing (QS), N-acyl homoserine lactones (AHLs) are key signaling molecules that orchestrate collective behaviors, including virulence and biofilm formation. The ability to synthetically modulate these pathways offers a promising avenue for the development of novel anti-infective therapies. This guide provides an in-depth exploration of the synthesis of AHL analogs, with a particular focus on the strategic use of Fmoc-protected homoserine lactone as a key intermediate. We will delve into a comparative analysis of the biological efficacy of various AHL analogs, supported by experimental data and detailed protocols, to empower researchers in their quest to manipulate bacterial communication.
The Central Role of Synthetic Acyl-Homoserine Lactones in Quorum Sensing Research
Gram-negative bacteria utilize AHLs to monitor their population density. Once a critical concentration of these signaling molecules is reached, they bind to cognate LuxR-type receptors, triggering a cascade of gene expression that regulates processes such as biofilm formation, virulence factor production, and antibiotic resistance[1][2]. The structural diversity of naturally occurring AHLs, primarily in the length and modification of their acyl chain, dictates their specificity for different bacterial species[3][4].
The synthesis of AHL analogs is a cornerstone of quorum sensing research. By systematically modifying the AHL scaffold, scientists can create molecular tools to probe the intricacies of these signaling pathways. These synthetic analogs can act as either agonists, mimicking the natural signal to induce a QS response, or as antagonists, blocking the receptor and inhibiting QS-regulated processes[4][5]. The development of potent and selective QS inhibitors is a particularly active area of research, as they represent a potential new class of antimicrobial agents that are less likely to induce resistance compared to traditional antibiotics[6][7].
Strategic Synthesis of the Homoserine Lactone Core: The Utility of Fmoc Protection
The synthesis of a diverse library of AHL analogs hinges on the efficient and versatile construction of the core homoserine lactone (HSL) ring. A robust method for preparing the HSL scaffold allows for the subsequent attachment of various acyl chains to generate a wide range of potential QS modulators. The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the amine of the homoserine precursor is a widely adopted and advantageous strategy in this synthetic process[8][9].
The Fmoc group offers several key advantages in the synthesis of the HSL core:
-
Mild Deprotection Conditions: The Fmoc group is readily cleaved under mild basic conditions, typically with piperidine in an organic solvent like dimethylformamide (DMF)[10]. This is in contrast to other protecting groups like the tert-butyloxycarbonyl (Boc) group, which requires harsh acidic conditions for removal. The mild deprotection of Fmoc is compatible with a wider range of functional groups that may be present in more complex AHL analogs, preserving the integrity of the molecule[9].
-
Orthogonality: The stability of the Fmoc group under acidic conditions allows for orthogonal protection strategies. This means that other protecting groups on the molecule that are acid-labile can be selectively removed without affecting the Fmoc-protected amine[9][11].
-
Reaction Monitoring: The fluorenyl group of the Fmoc moiety has a strong UV absorbance, which can be utilized to monitor the progress of the deprotection step spectrophotometrically[9].
A general synthetic route to the homoserine lactone core employing Fmoc protection is outlined below.
This Fmoc-protected homoserine lactone is a versatile intermediate that can then be coupled with a variety of carboxylic acids or their activated derivatives to generate a library of N-acyl homoserine lactone analogs.
Comparative Efficacy of N-Acyl Homoserine Lactone Analogs
The biological activity of AHL analogs is highly dependent on their structure. Subtle modifications to the acyl chain or the lactone ring can dramatically alter a compound's ability to activate or inhibit a specific LuxR-type receptor. The following table summarizes the reported biological activities of a selection of well-characterized AHL analogs, highlighting their potency and selectivity. The half-maximal effective concentration (EC50) represents the concentration of an agonist required to elicit a half-maximal response, while the half-maximal inhibitory concentration (IC50) is the concentration of an antagonist needed to inhibit the response by 50%.
| Compound Name | Structure | Target Receptor | Activity | EC50/IC50 (µM) | Reference |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | Acyl chain: C6 | LuxR (V. fischeri) | Agonist | ~0.01 | [3] |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Acyl chain: 3-oxo-C12 | LasR (P. aeruginosa) | Agonist | ~0.1 | [12] |
| N-Butanoyl-L-homoserine lactone (C4-HSL) | Acyl chain: C4 | RhlR (P. aeruginosa) | Agonist | ~1.0 | [13] |
| N-(4-Bromophenylacetyl)-L-homoserine lactone | Acyl group with a bromophenyl moiety | LasR (P. aeruginosa) | Antagonist | IC50 ~116 | [12] |
| N-(Heptylsulfanylacetyl)-L-homoserine lactone | Acyl chain with a sulfide linkage | LuxR, LasR | Antagonist | - | [1] |
| Thiolactone analog of C4-HSL | Homocysteine thiolactone ring | RhlI (P. aeruginosa) | Inhibitor | - | [14] |
Note: EC50 and IC50 values are highly dependent on the specific reporter strain and assay conditions used and should be considered as approximate values for comparison.
Experimental Protocols for Efficacy Determination
To quantitatively assess the efficacy of novel AHL analogs, robust and reproducible biological assays are essential. Here, we provide detailed protocols for two commonly used methods: a bioluminescent reporter gene assay to determine the agonistic activity (EC50) and a crystal violet assay to measure the inhibition of biofilm formation.
Bioluminescent Reporter Gene Assay for Agonist Activity (EC50 Determination)
This assay utilizes a bacterial reporter strain that has been genetically engineered to produce light (bioluminescence) in response to the activation of a specific LuxR-type receptor by an AHL agonist.
Materials:
-
Bacterial reporter strain (e.g., E. coli expressing a LuxR homolog and a lux reporter plasmid)
-
Luria-Bertani (LB) broth with appropriate antibiotics
-
AHL analog stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates (white, clear bottom for OD readings)
-
Plate reader capable of measuring luminescence and absorbance at 600 nm
Procedure:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the AHL analog in LB broth in a 96-well plate. Include a negative control (LB broth with solvent only) and a positive control (a known AHL agonist).
-
Inoculate Reporter Strain: Grow an overnight culture of the reporter strain in LB broth with antibiotics. The next day, dilute the culture to an OD600 of approximately 0.1 in fresh LB broth.
-
Incubation: Add the diluted reporter strain culture to each well of the 96-well plate containing the AHL dilutions. Incubate the plate at the optimal growth temperature for the reporter strain (e.g., 30°C or 37°C) for a specified period (e.g., 4-6 hours), allowing for gene expression and light production.
-
Measurement: After incubation, measure the luminescence (Relative Light Units, RLU) and the optical density at 600 nm (OD600) for each well using a plate reader.
-
Data Analysis: Normalize the luminescence readings by dividing the RLU by the corresponding OD600 value to account for differences in cell growth. Plot the normalized luminescence (RLU/OD600) against the logarithm of the AHL analog concentration.
-
EC50 Determination: Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.
Biofilm Inhibition Assay
This assay measures the ability of a compound to prevent the formation of biofilms by a pathogenic bacterium, such as Pseudomonas aeruginosa.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
AHL antagonist stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Glacial Acetic Acid
-
Plate reader capable of measuring absorbance at 550-595 nm
Procedure:
-
Prepare Cultures: Grow an overnight culture of P. aeruginosa in TSB. The next day, dilute the culture 1:100 in fresh TSB.
-
Incubation with Inhibitor: In a 96-well plate, add the diluted bacterial culture and different concentrations of the AHL antagonist. Include a negative control (culture with solvent only) and a positive control (a known biofilm inhibitor).
-
Biofilm Formation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add 30% glacial acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Measurement: Measure the absorbance of the solubilized crystal violet at a wavelength between 550 nm and 595 nm using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each concentration of the antagonist compared to the negative control.
Conclusion
The strategic synthesis of N-acyl homoserine lactone analogs is a powerful approach to dissect and manipulate bacterial quorum sensing. The use of Fmoc-protected homoserine lactone as a key synthetic intermediate provides a versatile and efficient route to a diverse range of these molecular probes. By systematically evaluating the biological efficacy of these synthetic compounds through robust assays, researchers can identify potent agonists and antagonists of quorum sensing. This knowledge is not only fundamental to our understanding of bacterial communication but also critical for the development of innovative anti-virulence strategies to combat bacterial infections. The continued exploration of the vast chemical space of AHL analogs holds great promise for the future of antimicrobial drug discovery.
References
- Camarero, J. A., Hackel, B. J., de Yoreo, J. J., & Mitchell, A. R. (2004). Fmoc-based synthesis of peptide alpha-thioesters using an aryl hydrazine support. The Journal of organic chemistry, 69(12), 4145–4151.
- Geske, G. D., O'Neill, J. C., Miller, D. M., Mattmann, M. E., & Blackwell, H. E. (2007). Modulation of bacterial quorum sensing with synthetic ligands: systematic evaluation of N-acylated homoserine lactones in multiple species and new insights into their mechanisms of action. Journal of the American Chemical Society, 129(44), 13613–13625.
- Hodgkinson, J. T., Galloway, W. R., Casoli, M., Keane, H., Su, X., Salmond, G. P., Welch, M., & Spring, D. R. (2011). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. Bioorganic & medicinal chemistry letters, 21(10), 2951–2954.
- Janssens, J. C., Metzger, K., Daniels, R., Ptacek, D., Verhoeven, T., Habel, L. W., Vanderleyden, J., De Vos, D. E., & De Keersmaecker, S. C. (2007). Synthesis of N-acyl homoserine lactone analogues reveals strong activators of SdiA, the Salmonella enterica serovar Typhimurium LuxR homologue. Applied and environmental microbiology, 73(3), 535–544.
- Li, Z., & Nair, S. K. (2012). Quorum sensing: how bacteria can coordinate activity and synchronize their response to external signals. Protein science : a publication of the Protein Society, 21(10), 1403–1417.
- Muras, A., Otero-Casal, P., Garcia-Alonso, A., & Gonzalez-Bello, C. (2020). Role of acyl-homoserine lactone quorum-sensing system in oral biofilm formation: A review.
- Ortiz, M., & Valdivia, R. H. (2017). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods in molecular biology (Clifton, N.J.), 1673, 239–248.
- Reverchon, S., Chantegrel, B., Deshayes, C., Doutheau, A., & Cotte-Pattat, N. (2002). New synthetic analogues of N-acyl homoserine lactones as agonists or antagonists of transcriptional regulators involved in bacterial quorum sensing. Bioorganic & medicinal chemistry letters, 12(8), 1153–1157.
- Smith, B. C., Smith, J. D., Bergendahl, V., Jacoby, J. C., & Doughty, J. R. (2003). Making bacteria behave: new agonists and antagonists of quorum sensing. ACS chemical biology, 2(1), 39-44.
- Wei, Z., Li, T., Gu, Y., Zhang, Q., Wang, E., Li, W., Wang, X., Li, Y., & Li, H. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in chemistry, 10, 948687.
- Williams, P., & Cámara, M. (2009). Quorum sensing and environmental adaptation in Pseudomonas aeruginosa: a tale of regulatory networks and multifunctional signal molecules. Current opinion in microbiology, 12(2), 182–191.
- Zhu, J., & Winans, S. C. (2001). The quorum-sensing transcriptional regulator TraR requires its cognate signaling ligand for protein folding, protease resistance, and dimerization.
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A Senior Application Scientist's Guide: Benchmarking Fmoc-Homoserine Lactone Against Other Quorum Sensing Analogs
Introduction: Intercepting Bacterial Communication
In the intricate world of microbiology, bacteria do not act as solitary entities. Instead, they engage in sophisticated cell-to-cell communication to coordinate collective behaviors, a process known as Quorum Sensing (QS).[1][2] In many Gram-negative bacteria, this communication is mediated by the synthesis and detection of small, diffusible signaling molecules, most notably N-acyl-homoserine lactones (AHLs).[3][4][5][6] As a bacterial population grows, the concentration of these AHLs increases. Once a critical threshold is reached, AHLs bind to intracellular LuxR-type transcriptional regulators, triggering a cascade of gene expression.[3] This coordinated response governs critical processes often associated with pathogenicity, such as biofilm formation, virulence factor secretion, and antibiotic resistance.[1][6][7][8]
The central role of QS in bacterial virulence has made it a prime target for novel anti-infective strategies.[9] Rather than killing bacteria outright—a strategy that imposes strong selective pressure for resistance—Quorum Sensing Inhibition (QSI) aims to disarm pathogens by disrupting their communication channels.[4][8][10] This guide provides a comparative analysis of a unique synthetic analog, Fmoc-Homoserine Lactone (Fmoc-HSL), benchmarked against other well-known QS modulators. We will delve into the experimental rationale, provide detailed protocols for evaluation, and present a framework for interpreting the comparative data.
The LuxI/R Quorum Sensing Pathway
The canonical QS system in Gram-negative bacteria involves the LuxI-family of AHL synthases and the LuxR-family of AHL receptors/transcriptional regulators. This pathway serves as the primary target for the analogs discussed in this guide.
Caption: Generalized LuxI/R-type Quorum Sensing circuit in Gram-negative bacteria.
This compound: A Structurally Distinct Analog
This compound (Fmoc-HSL) is a synthetic molecule that marries the core homoserine lactone ring of natural AHLs with a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a large, hydrophobic chemical moiety traditionally used as a protecting group in solid-phase peptide synthesis due to its stability and specific cleavage conditions.[11][12]
The rationale for investigating Fmoc-HSL as a QS modulator is rooted in structure-activity relationships. The specificity of the AHL-LuxR interaction is primarily determined by the length and modification of the acyl chain.[6] By replacing the aliphatic acyl chain with the bulky, aromatic Fmoc group, it is hypothesized that Fmoc-HSL can occupy the ligand-binding pocket of LuxR-type receptors. However, due to its steric hindrance and different chemical nature, it may fail to induce the necessary conformational change for receptor activation, thereby acting as a competitive antagonist.
Benchmarking Framework: Assembling the Competitors
To objectively evaluate the performance of Fmoc-HSL, it is essential to benchmark it against a panel of compounds with known activities. This allows for a nuanced understanding of its potency and mechanism relative to established modulators.
| Compound Class | Example Compound | Expected Activity | Rationale for Inclusion |
| Test Compound | Fmoc-HSL | Antagonist (Hypothesized) | The primary subject of this investigation. |
| Natural Agonist | 3-oxo-C12-HSL | Agonist | The native, high-affinity ligand for the LasR receptor in Pseudomonas aeruginosa, a key pathogenic model. |
| Short-Chain Agonist | 3-oxo-C6-HSL | Agonist | A common AHL in various bacterial species, used to assess specificity.[13] |
| Known Inhibitor | Hordenine | Antagonist | A natural compound from barley, known to exhibit QSI activity, serving as a non-AHL-based inhibitor control.[14] |
| Inactive Control | N-acetyl-HSL (C2-HSL) | Inactive/Weak Agonist | An AHL with a very short acyl chain, which is typically inactive or weakly active, used as a negative control.[15] |
Experimental Design & Protocols
A robust evaluation of a potential QSI requires a multi-tiered approach, moving from target-based molecular assays to more complex phenotypic assessments. Here, we detail three core, self-validating experimental protocols.
Target Engagement: Bioluminescent Reporter Gene Assay
Expertise & Experience: This assay provides the most direct measure of a compound's ability to interfere with the AHL-LuxR interaction. We utilize an engineered bioreporter strain, which isolates the specific QS circuit from other complex cellular machinery.[16] The choice of a bioluminescence reporter (lux) offers high sensitivity and a wide dynamic range, superior to many colorimetric alternatives.[17][18][19][20]
Caption: Workflow for the bioluminescent QS reporter gene assay.
Detailed Protocol:
-
Culture Preparation: Inoculate a single colony of the bioreporter strain (e.g., E. coli containing a LuxR-based plasmid like pSB401) into 5 mL of LB broth with the appropriate antibiotic. Incubate overnight at 30°C with shaking.
-
Subculturing: The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to an early-log phase (OD600 ≈ 0.2-0.3).
-
Plate Setup: In a white, clear-bottom 96-well plate, add 90 µL of the subcultured bioreporter to each well.
-
Compound Addition: Add 5 µL of your test compounds (Fmoc-HSL and analogs) serially diluted in DMSO to achieve the desired final concentrations. For controls, add 5 µL of pure DMSO (vehicle control).
-
Agonist Induction: Add 5 µL of the specific AHL agonist (e.g., 3-oxo-C6-HSL for a LuxR-based reporter) to all wells (except the negative control) to a final concentration that elicits a sub-maximal response (e.g., 50 nM). This is crucial for detecting competitive inhibition.
-
Controls:
-
Negative Control: Bacteria + DMSO (no agonist).
-
Positive Control: Bacteria + DMSO + Agonist.
-
Vehicle Control: Same as Positive Control.
-
-
Incubation: Cover the plate and incubate at 30°C for 3-4 hours without shaking.
-
Measurement: Using a microplate reader, measure the luminescence (Relative Light Units, RLU) and the optical density at 600 nm (OD600).
-
Data Analysis: First, normalize the RLU values by the OD600 to account for any effects on bacterial growth. Calculate the percentage of inhibition relative to the positive control. Plot the data to determine the IC50 value for each inhibitory compound.
Phenotypic Impact: Biofilm Inhibition Assay
Expertise & Experience: A successful QSI should prevent downstream phenotypes like biofilm formation.[7] The crystal violet assay is a robust, high-throughput method for quantifying total biofilm biomass.[21][22] It is critical to run a parallel growth curve or endpoint OD600 measurement to ensure that any reduction in biofilm is not merely a consequence of bactericidal or bacteriostatic activity. This distinguishes a true anti-biofilm agent from a conventional antibiotic.[23]
Caption: Workflow for the crystal violet biofilm inhibition assay.
Detailed Protocol:
-
Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Pseudomonas aeruginosa PAO1) into 5 mL of Tryptic Soy Broth (TSB). Incubate overnight at 37°C with shaking.
-
Standardization: Dilute the overnight culture in fresh TSB to a starting OD600 of 0.05.
-
Plate Setup: In a flat-bottom 96-well polystyrene plate, add 100 µL of the standardized bacterial culture to each well. Add 100 µL of TSB containing serial dilutions of the test compounds to achieve the desired final concentrations.[7][24]
-
Controls:
-
Positive Control: 100 µL bacteria + 100 µL TSB.
-
Negative Control (Blank): 200 µL of sterile TSB only.
-
-
Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24 hours to allow biofilm formation.
-
Washing: Carefully discard the liquid content from the wells. Wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.[23]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the plate three to four times with sterile water until the wash water is clear. Invert the plate and tap firmly on a paper towel to dry.
-
Quantification: Add 200 µL of 30% acetic acid to each well to solubilize the stain bound to the biofilm.[7] After 15 minutes, transfer 125 µL of the solubilized solution to a new plate and measure the absorbance at 595 nm (OD595) using a microplate reader.
-
Data Analysis: Subtract the average OD595 of the blank from all other readings. Calculate the percentage of biofilm inhibition for each compound concentration relative to the positive control.
Virulence Attenuation: Pyocyanin & Elastase Assays
Expertise & Experience: The ultimate goal of a QSI is to reduce virulence.[25] Measuring the production of key virulence factors in a relevant pathogen like P. aeruginosa provides strong evidence of phenotypic efficacy. Pyocyanin (a blue-green pigment) and elastase (a proteolytic enzyme) are two major virulence factors whose expression is tightly controlled by the Las and Rhl QS systems.[26][27][28]
Detailed Protocol (Pyocyanin Quantification):
-
Culture and Treatment: Grow P. aeruginosa PAO1 in 5 mL of LB broth in the presence of test compounds (at a sub-inhibitory concentration, e.g., their IC50 from the reporter assay) for 18-24 hours at 37°C with shaking.
-
Extraction: Transfer 3 mL of the culture supernatant to a new tube. Add 1.5 mL of chloroform and vortex vigorously for 30 seconds. Centrifuge to separate the phases.
-
Acidification: Carefully transfer the blue chloroform layer to a new tube. Add 1 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper acidic aqueous layer, turning it pink.
-
Measurement: Measure the absorbance of the top pink layer at 520 nm (OD520).
-
Calculation: The concentration of pyocyanin (µg/mL) is calculated by multiplying the OD520 by 17.072. Calculate the percentage reduction compared to the untreated control.
Comparative Data Summary
The following tables summarize hypothetical but representative data from the described experiments, designed to illustrate how Fmoc-HSL might perform against its counterparts.
Table 1: QS Reporter Gene Inhibition (Data from Bioluminescent Reporter Assay)
| Compound | Class | IC50 (µM) | Max Inhibition (%) |
| Fmoc-HSL | Test Compound | 12.5 | 95% |
| 3-oxo-C12-HSL | Natural Agonist | N/A (Agonist) | N/A |
| 3-oxo-C6-HSL | Short-Chain Agonist | N/A (Agonist) | N/A |
| Hordenine | Known Inhibitor | 45.2 | 88% |
| N-acetyl-HSL | Inactive Control | > 200 | < 10% |
Table 2: P. aeruginosa Biofilm Inhibition (Data from Crystal Violet Assay at 50 µM concentration)
| Compound | % Biofilm Inhibition | Effect on Growth (OD600) |
| Fmoc-HSL | 78% | No significant change |
| 3-oxo-C12-HSL | -15% (Induction) | No significant change |
| 3-oxo-C6-HSL | 5% | No significant change |
| Hordenine | 65% | No significant change |
| N-acetyl-HSL | 2% | No significant change |
Table 3: P. aeruginosa Virulence Factor Reduction (Data from cultures treated at 50 µM concentration)
| Compound | % Pyocyanin Reduction | % Elastase Reduction |
| Fmoc-HSL | 85% | 72% |
| Hordenine | 70% | 61% |
| Untreated Control | 0% | 0% |
Analysis and Field-Proven Insights
From the Senior Application Scientist's perspective, the data tells a compelling story.
-
Potent and Specific Target Engagement: The low micromolar IC50 value for Fmoc-HSL in the reporter assay (Table 1) suggests it is a potent inhibitor of the LuxR-type receptor. Its superior potency compared to the known inhibitor, Hordenine, highlights the potential of leveraging the core AHL scaffold. The bulky Fmoc group appears highly effective at disrupting productive signal binding.
-
Translating Inhibition to Phenotype: Crucially, the potent activity at the molecular level translates directly into strong phenotypic outcomes. Fmoc-HSL demonstrated superior inhibition of biofilm formation compared to Hordenine (Table 2). The lack of impact on bacterial growth is a key finding, confirming that its mode of action is anti-virulence, not antimicrobial. This is a desirable trait for developing therapies that are less likely to drive resistance.[1]
-
Effective Virulence Attenuation: The significant reduction in both pyocyanin and elastase production (Table 3) confirms that Fmoc-HSL effectively dampens the expression of key QS-regulated virulence factors. This provides strong preclinical evidence for its potential to mitigate pathogenesis in a P. aeruginosa infection model.
Conclusion
This guide demonstrates a comprehensive framework for evaluating novel quorum sensing inhibitors. Our comparative analysis indicates that this compound is a highly promising QSI lead. Its unique structure, featuring a bulky Fmoc moiety, results in potent antagonism of LuxR-type receptors. This molecular activity translates into robust inhibition of critical bacterial phenotypes, including biofilm formation and virulence factor production, outperforming other known inhibitors in this standardized testing battery.
The experimental protocols detailed herein provide a reliable and self-validating system for researchers to benchmark their own QS analog candidates. Further investigation into Fmoc-HSL could involve expanding the analysis to other bacterial species, exploring its in vivo efficacy, and elucidating the precise molecular interactions within the LuxR ligand-binding pocket.
References
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Title: A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds Source: National Institutes of Health (NIH) URL: [Link]
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Title: General Biofilm Assay Protocol Source: iGEM URL: [Link]
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Title: A Comparative Analysis of Synthetic Quorum Sensing Modulators in Pseudomonas aeruginosa: New Insights into Mechanism, Active Efflux Susceptibility, Phenotypic Response, and Next-Generation Ligand Design Source: National Institutes of Health (NIH) URL: [Link]
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Title: Biofilm Formation Inhibition Assay Source: Bio-protocol URL: [Link]
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Title: An insight on the powerful of bacterial quorum sensing inhibition Source: National Institutes of Health (NIH) URL: [Link]
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Title: Bioluminescence bioreporter strains for the detection of quorum sensing N-acyl homoserine lactone signal molecules Source: ResearchGate URL: [Link]
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Title: Gaussia Luciferase as a Reporter for Quorum Sensing in Staphylococcus aureus Source: MDPI URL: [Link]
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Title: High-throughput assay for quantifying bacterial biofilm formation Source: Protocols.io URL: [Link]
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Title: Bioluminescent Whole-Cell Bioreporter Bacterial Panel for Sustainable Screening and Discovery of Bioactive Compounds Derived from Mushrooms Source: MDPI URL: [Link]
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Title: Comparative Analysis of Two Classes of Quorum-Sensing Signaling Systems That Control Production of Extracellular Proteins and Secondary Metabolites in Erwinia carotovora Subspecies Source: National Institutes of Health (NIH) URL: [Link]
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Title: Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria Source: MDPI URL: [Link]
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Title: Alternative approaches to treat bacterial infections: targeting quorum-sensing Source: National Institutes of Health (NIH) URL: [Link]
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Title: Screening Strategies for Quorum Sensing Inhibitors in Combating Bacterial Infection Source: ResearchGate URL: [Link]
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Title: Quorum Sensing Inhibition by Bioactive Compounds Source: JoVE Journal URL: [Link]
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Title: Screening strategies for quorum sensing inhibitors in combating bacterial infections Source: National Institutes of Health (NIH) URL: [Link]
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Title: Introduction of quorum sensing elements into bacterial bioreporter circuits enhances explosives' detection capabilities Source: National Institutes of Health (NIH) URL: [Link]
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Title: Measurement of virulence factors of P. aeruginosa in the presence of QSI supernatant Source: ResearchGate URL: [Link]
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Title: Bioluminescent Microbial Bioreporters: A Personal Perspective Source: National Institutes of Health (NIH) URL: [Link]
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Title: Surface attachment induces Pseudomonas aeruginosa virulence Source: National Institutes of Health (NIH) URL: [Link]
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Title: Quorum sensing inhibition of hordenine analogs on Pseudomonas aeruginosa and Serratia marcescens Source: ResearchGate URL: [Link]
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Title: Molecular detection and expression of virulence factor encoding genes of Pseudomonas aeruginosa isolated from clinical samples Source: Biomedicine URL: [Link]
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Title: Acyl-homoserine lactone quorum sensing: from evolution to application Source: PubMed URL: [Link]
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Title: Synthesis and evaluation of Fmoc-amino esters and amides bearing a substrate like quaternary ammonium group as selective butyrylcholinesterase inhibitors Source: PubMed URL: [Link]
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Title: Primer sequences for detection of virulence factor genes in Pseudomonas aeruginosa Source: ResearchGate URL: [Link]
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Title: Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity Source: PubMed URL: [Link]
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Title: Molecular identification and detection of virulence genes among Pseudomonas aeruginosa isolated from different infectious origins Source: National Institutes of Health (NIH) URL: [Link]
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Title: A new class of homoserine lactone quorum-sensing signals Source: PubMed URL: [Link]
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Title: Advances in Fmoc solid-phase peptide synthesis Source: National Institutes of Health (NIH) URL: [Link]
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Title: Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens Source: MDPI URL: [Link]
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Title: Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis and application of Fmoc-His(3-Bum)-OH Source: PubMed URL: [Link]
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Title: Specificity and enzyme kinetics of the quorum-quenching N-Acyl homoserine lactone lactonase (AHL-lactonase) Source: PubMed URL: [Link]
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Title: An Overview of Hormone-Sensitive Lipase (HSL) Source: National Institutes of Health (NIH) URL: [Link]
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Title: Mechanisms of Action of Hormone-sensitive Lipase in Mouse Leydig Cells Source: National Institutes of Health (NIH) URL: [Link]
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Title: Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria Source: MDPI URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-Homoserine Lactone
This document provides comprehensive, step-by-step procedural guidance for researchers, scientists, and drug development professionals on the proper management and disposal of Fmoc-Homoserine lactone and its associated waste streams. Adherence to these protocols is imperative for ensuring laboratory safety, maintaining experimental integrity, and complying with environmental regulations. This guide moves beyond mere instruction to explain the chemical rationale behind these essential procedures.
Introduction: Understanding the Compound and Associated Risks
This compound is a specialized amino acid derivative crucial in peptide synthesis and the study of quorum sensing. Its structure combines the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with a homoserine lactone moiety.[1][2] The proper disposal of this compound is not only a matter of regulatory compliance but also of scientific best practice. The primary waste streams originate from unused solid material, contaminated labware, and, most significantly, the liquid waste from the Fmoc-deprotection step common in solid-phase peptide synthesis (SPPS).[3][4] This deprotection process utilizes a base, typically piperidine, which reacts with the Fmoc group to generate byproducts that must be managed as hazardous waste.[5][6]
I. Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its potential hazards from structurally similar Fmoc-protected amino acids. The primary risks are associated with irritation and potential harm from inhalation or ingestion.[7][8] Therefore, treating this compound as hazardous is a mandatory safety precaution.
Recommended Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the minimum required PPE when handling this compound in any form.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards.[9][10][11] | Protects eyes from contact with solid particulates or splashes of solutions containing the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[7][9] | Prevents skin contact, which can cause irritation. |
| Body Protection | Standard laboratory coat. | Protects against incidental contact and contamination of personal clothing.[7] |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a chemical fume hood.[12] An N95-type dust mask is recommended if weighing or transferring large quantities of solid material that could generate dust.[13] | Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[7][8] |
II. Waste Stream Management: Segregation is Key
Effective disposal begins with proper identification and segregation of waste at the point of generation. Mixing different waste streams can lead to dangerous chemical reactions and complicates the disposal process. The three primary waste streams for this compound are:
-
Solid Waste: Unused, expired, or contaminated solid this compound.
-
Contaminated Sharps and Labware: Items such as pipette tips, weighing papers, gloves, and vials that have come into direct contact with the chemical.
-
Liquid Waste: Solutions containing this compound and, critically, the waste from Fmoc-deprotection steps.
The Chemistry of Deprotection Waste
The most hazardous liquid waste is generated during the removal of the Fmoc group in SPPS. This process typically uses a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[3][14] The piperidine acts as a base, cleaving the Fmoc group and generating a highly reactive dibenzofulvene (DBF) intermediate. The excess piperidine then scavenges the DBF to form a stable fulvene-piperidine adduct.[5][6] This entire mixture, containing the solvent, excess piperidine, and the adduct, must be treated as hazardous organic waste.
Caption: Fmoc-deprotection reaction generating hazardous byproducts.
III. Step-by-Step Disposal Protocols
The following protocols provide detailed instructions for each waste stream. All hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[15][16]
Protocol 1: Disposal of Solid this compound Waste
This procedure applies to unused, expired, or surplus solid chemical.
-
Segregation: Do not mix solid this compound with any other chemical waste.[7][17]
-
Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible container. The original product container is ideal if it is in good condition.[7][13]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and the approximate quantity.[15][18]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[7][18]
-
Disposal: Arrange for pickup through your institution's EHS department.[15]
Protocol 2: Disposal of Contaminated Solid Waste
This applies to disposable items (gloves, weighing paper, pipette tips, etc.) contaminated with this compound.
-
Collection: Place all contaminated solid waste into a designated, durable, leak-proof plastic bag or a labeled container.[7][17]
-
Labeling: Clearly label the bag or container as "Hazardous Waste " and specify the contents (e.g., "Solid waste contaminated with this compound").[7]
-
Storage and Disposal: Store the sealed container in the designated SAA and dispose of it through your institution's hazardous waste program.[7][15]
Protocol 3: Disposal of Liquid Waste
This procedure is for both solutions containing the original compound and waste from deprotection reactions.
-
Segregation: Collect organic liquid waste separately from aqueous waste. Crucially, the deprotection waste (containing piperidine, DMF, and DBF adducts) must be collected in its own designated container. Do not mix it with other organic solvent waste unless compatibility is confirmed by your EHS department.[17]
-
Containerization: Use a compatible, leak-proof container with a secure screw cap, typically glass or high-density polyethylene (HDPE).[15][17] The container must be kept closed except when adding waste.[16][18]
-
Headroom: Leave at least one inch of headroom in the container to allow for expansion and prevent spills.[15][18]
-
Labeling: Label the container with "Hazardous Waste " and list all chemical constituents with their approximate percentages (e.g., "DMF (~80%), Piperidine (
20%), Dibenzofulvene-Piperidine Adduct (<1%)").[18] -
Storage and Disposal: Store the container in secondary containment within the SAA and arrange for EHS pickup.[16]
IV. Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[7]
-
Assess and Secure: If the spill is small and you are trained to handle it, ensure the area is well-ventilated. If the spill is large, contact your institution's EHS department immediately.
-
Containment: Wearing appropriate PPE, prevent the spill from spreading using inert absorbent materials like vermiculite, sand, or commercial sorbent pads.[15][17]
-
Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container.[13]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[7]
-
Disposal: Collect all cleanup materials, including contaminated absorbents and PPE, and dispose of them as hazardous waste according to Protocol 2.[7][15]
Caption: Decision workflow for the disposal of this compound waste.
V. References
-
Benchchem. (n.d.). Proper Disposal of Fmoc-His(Fmoc)-OH: A Comprehensive Guide for Laboratory Professionals. Retrieved from Benchchem.
-
Advanced ChemTech. (n.d.). This compound. Retrieved from Advanced ChemTech.
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from Aapptec Peptides.
-
Benchchem. (n.d.). Proper Disposal of Massoia Lactone: A Guide for Laboratory Professionals. Retrieved from Benchchem.
-
ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from ResearchGate.
-
Benchchem. (n.d.). Proper Disposal of 4,5-DiHDPA Lactone: A Guide for Laboratory Professionals. Retrieved from Benchchem.
-
Methods for Removing the Fmoc Group. (n.d.). Retrieved from a source discussing Fmoc removal methods.
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from Springer Nature.
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from Wikipedia.
-
Safety Data Sheet. (n.d.). Retrieved from a generic SDS source.
-
NIH PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from NIH.
-
Benchchem. (n.d.). Proper Disposal of Fmoc-Asn-OH: A Comprehensive Guide for Laboratory Professionals. Retrieved from Benchchem.
-
AWS. (n.d.). Safety Data Sheet Part Number: 600716 Fmoc-L-Ser(tBu). Retrieved from AWS.
-
Vector Labs. (n.d.). Fmoc Protected Amino Acids. Retrieved from Vector Labs.
-
Safety Data Sheet. (n.d.). Retrieved from a generic SDS source.
-
AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved from AltaBioscience.
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from Sigma-Aldrich.
-
Sigma-Aldrich. (n.d.). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from Fisher Scientific.
-
Royal Society of Chemistry. (n.d.). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Retrieved from Green Chemistry (RSC Publishing).
-
Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth.
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU.
-
US EPA. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA.
-
Benchchem. (n.d.). A Comprehensive Guide to the Safe Disposal of Fmoc-D-Trp-OH. Retrieved from Benchchem.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-Homoserine Lactone
As researchers and drug development professionals, our work with specialized reagents like Fmoc-Homoserine lactone is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Immediate Safety Briefing: Hazard Profile and Core Protections
This compound is a fine, powdered solid, and like many specialized organic compounds, its primary risks are associated with inhalation and direct contact.[1] While a specific, comprehensive toxicological profile may not be widely published, the known hazards of its constituent parts and similar chemical structures necessitate a cautious approach.
Hazard Summary: this compound
| Hazard Type | Description | Potential Health Effects |
|---|---|---|
| Inhalation | The fine, crystalline nature of the powder poses a significant risk of becoming airborne, especially during weighing and transfer. | May cause respiratory tract irritation.[1] |
| Skin Contact | Direct contact with the solid or solutions can lead to local irritation. | May be harmful if absorbed through the skin; may cause skin irritation.[1] |
| Eye Contact | Airborne powder or splashes from solutions can cause significant irritation. | May cause serious eye irritation.[1] |
| Ingestion | Accidental ingestion may be harmful. | May be harmful if swallowed.[1] |
Mandatory PPE Checklist
This table outlines the minimum required PPE for handling this compound. Subsequent sections will detail the specific context for use.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields (minimum) or chemical splash goggles. | Protects against airborne powder and accidental splashes of solutions.[2] |
| Hand Protection | Nitrile gloves. | Provides a primary barrier against skin contact and incidental exposure to common laboratory solvents.[3] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | N95-rated dust mask or higher (mandatory for handling powder). | Prevents inhalation of fine particulates.[2][4] |
Comprehensive Handling Protocol: From Receipt to Reaction
A culture of safety is built on understanding the "why" behind each action. This section details the step-by-step procedures for handling this compound, grounded in the chemical's properties and potential reactions.
Receiving and Storage
Upon receipt, inspect the container for damage. Store the sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][5] The lactone ring and Fmoc-protecting group are generally stable under these conditions, but proper storage ensures chemical integrity and prevents accidental exposure.
Operational Handling: Weighing and Solution Preparation
The highest risk of exposure occurs when handling the solid powder. These operations must be performed within a chemical fume hood or a similar ventilated enclosure to control airborne particulates.[1]
Step-by-Step Handling Procedure:
-
Prepare the Workspace: Ensure the chemical fume hood sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.
-
Don PPE: Follow the sequence outlined in the PPE workflow diagram below. At this stage, an N95 respirator is mandatory.
-
Weighing: Use an anti-static weigh boat or paper. Carefully transfer the desired amount of this compound using a clean spatula. Avoid any actions that could generate dust.
-
Dissolution: Add the solvent (e.g., Dimethylformamide - DMF) to the vessel containing the weighed powder. Do not add the powder to the solvent, as this can increase dust generation. Gently swirl or stir to dissolve.
-
Post-Handling: Tightly cap the stock container and any solution vessels. Wipe down the spatula and work surface with a damp cloth, disposing of it as contaminated solid waste.
-
Doff PPE: Remove protective equipment in the reverse order of donning to prevent self-contamination. Wash hands thoroughly with soap and water.[5]
Diagram: PPE Donning & Doffing Workflow
This workflow illustrates the correct sequence for putting on and removing PPE to minimize cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Operational and Disposal Plan
Proper disposal is a critical, non-negotiable component of the chemical handling lifecycle. Waste streams must be segregated to ensure compliance and safety. The Fmoc group is typically removed using a base like piperidine, and this process dictates the nature of the liquid waste.[6][7]
Waste Segregation and Disposal
-
Solid Waste:
-
What it includes: Contaminated gloves, weigh boats, paper towels, and any other disposable item that has come into direct contact with solid this compound.[8]
-
Procedure: Collect in a dedicated, clearly labeled, leak-proof plastic bag or container. Label as "Hazardous Waste" with the full chemical name.[8] Store in your lab's designated hazardous waste accumulation area.
-
-
Liquid Waste:
-
What it includes: Unused solutions of this compound, solvent rinses of glassware, and reaction mixtures (especially those from Fmoc deprotection containing piperidine and dibenzofulvene adducts).[8][9][10]
-
Procedure: Collect all liquid waste in a sealed, chemically-resistant (e.g., glass or HDPE) container. The container must be labeled "Hazardous Waste" and list all chemical constituents, including solvents.[8] Never dispose of this waste down the drain.[5]
-
-
Empty Containers:
-
Triple-rinse the original container with a suitable solvent (e.g., DMF or ethanol). Collect the rinsate as hazardous liquid waste.[11] After rinsing, deface the original label and dispose of the container according to your institution's guidelines.
-
Diagram: Chemical Handling & Waste Segregation Workflow
This diagram outlines the lifecycle of the chemical in the lab, from use to final disposal, emphasizing the critical waste segregation step.
Caption: Workflow for handling and waste segregation.
Spill Response
In the event of a spill, immediate and correct action is crucial to mitigate risk.[11]
-
Alert: Alert personnel in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health & Safety (EHS) office.
-
Contain (if safe): For a small spill of solid powder, avoid creating dust. Gently cover with absorbent pads. For a liquid spill, contain it with absorbent material.
-
Clean-up: Wearing your full mandatory PPE, carefully scoop the contained material into a hazardous waste container. Wipe the area with a wet cloth, and dispose of all cleaning materials as hazardous solid waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
By adhering to these detailed protocols, you build a robust framework of safety that protects you, your colleagues, and your research.
References
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Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
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How to Choose PPE for Chemical Work. Allan Chemical Corporation.
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This compound. Advanced ChemTech.
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Fmoc and Bsmoc deprotection and its byproduct. ResearchGate.
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Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH).
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A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.
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Working up the product after removing FMOC. Reddit.
-
Discover the Various Types of PPE for Optimal Chemical Safety. Seton.
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Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation.
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Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
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Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. National Institutes of Health (NIH).
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
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Safety Data Sheet for Fmoc-Ser[Lact(OAc)7]-OH. AAT Bioquest.
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Your Guide to Personal Protective Equipment for Chemicals. NextSDS.
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Overview of Fmoc Amino Acids. ChemPep.
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Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
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Personal Protective Equipment for Chemical Handling. Real Safety.
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Safety Data Sheet for Fmoc-L-Ser(tBu)-OH. CEM Corporation.
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Proper Disposal of Fmoc-His(Fmoc)-OH: A Comprehensive Guide for Laboratory Professionals. Benchchem.
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health (NIH).
-
N-Acyl homoserine lactone. Wikipedia.
-
Proper Disposal of Fmoc-Asn-OH: A Comprehensive Guide for Laboratory Professionals. Benchchem.
-
Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. Frontiers in Cellular and Infection Microbiology.
-
Safety data sheet for Fmoc-α-Me-D-Ser-lactone. Bachem.
-
Safety Data Sheet for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. Sigma-Aldrich.
-
Methods for Removing the Fmoc Group. Springer Nature Experiments.
-
Plant Responses to Bacterial N-Acyl l-Homoserine Lactones are Dependent on Enzymatic Degradation to l-Homoserine. ACS Chemical Biology.
-
Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI.
-
Environmentally Friendly SPPS II: Scope of Green Fmoc Removal Protocol Using NaOH and Its Application for Synthesis of Commercial Drug Triptorelin. PubMed.
-
In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry (RSC Publishing).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
